molecular formula C11H11NO B1391654 1-(3-Methoxyphenyl)cyclopropanecarbonitrile CAS No. 74205-01-9

1-(3-Methoxyphenyl)cyclopropanecarbonitrile

Cat. No.: B1391654
CAS No.: 74205-01-9
M. Wt: 173.21 g/mol
InChI Key: JWIXNVXVQOIXIP-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)cyclopropanecarbonitrile is a useful research compound. Its molecular formula is C11H11NO and its molecular weight is 173.21 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(3-methoxyphenyl)cyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-13-10-4-2-3-9(7-10)11(8-12)5-6-11/h2-4,7H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIXNVXVQOIXIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2(CC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679707
Record name 1-(3-Methoxyphenyl)cyclopropane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74205-01-9
Record name 1-(3-Methoxyphenyl)cyclopropane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(3-Methoxyphenyl)cyclopropanecarbonitrile CAS number 74205-01-9

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(3-Methoxyphenyl)cyclopropanecarbonitrile (CAS 74205-01-9)

Introduction: The Strategic Value of a Unique Scaffold

This compound is a bifunctional organic molecule that has garnered interest as a versatile building block, particularly in the realm of medicinal chemistry and drug discovery. Its structure, which marries the rigid, three-dimensional geometry of a cyclopropane ring with the electronic and hydrogen-bonding potential of a nitrile group and a methoxy-substituted aromatic ring, offers a unique combination of properties. The cyclopropyl moiety is not merely a passive linker; its inherent ring strain and unique orbital characteristics can profoundly influence a drug candidate's metabolic stability, potency, membrane permeability, and binding conformation.[1] The meta-substituted methoxy group provides a site for metabolic interaction and alters the electronic distribution of the phenyl ring, influencing molecular interactions.[2] This guide provides an in-depth analysis of its synthesis, characterization, reactivity, and strategic applications for researchers and professionals in drug development.

Physicochemical and Spectroscopic Characterization

A precise understanding of a molecule's physical and spectroscopic properties is fundamental to its application in synthesis and research.

Physical and Chemical Properties

The key identifying and physical properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 74205-01-9[3][4]
Molecular Formula C₁₁H₁₁NO[2]
Molecular Weight 173.21 g/mol N/A
Boiling Point 325.3±35.0 °C (Predicted)[5]
Spectroscopic Data: ¹H NMR Analysis

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum provides definitive structural confirmation. The reported spectral data is consistent with the assigned structure.[6]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
1.38-1.44m2HCyclopropyl -CH₂These two protons are diastereotopic and part of the cyclopropane ring's methylene group.
1.69-1.76m2HCyclopropyl -CH₂These are the other two diastereotopic protons of the second methylene group in the cyclopropane ring.
3.83s3HMethoxy -OCH₃The sharp singlet is characteristic of the three equivalent protons of the methoxy group.
6.74-6.96m3HAromatic C-HThese signals correspond to the protons on the methoxy-substituted phenyl ring.
7.22-7.31m1HAromatic C-HThis signal corresponds to the remaining proton on the aromatic ring.

Spectrum acquired in CDCl₃ at 500 MHz.[6]

Synthesis and Mechanistic Insights: Phase-Transfer Catalyzed Cyclopropanation

The most direct and well-documented synthesis of this compound proceeds via a [2+1] cyclopropanation reaction.[6] This method leverages the power of phase-transfer catalysis (PTC), a technique highly valued in industrial and pharmaceutical chemistry for its efficiency, scalability, and compatibility with aqueous and organic media.[7]

The Rationale Behind Phase-Transfer Catalysis (PTC)

The core challenge in this synthesis is the reaction between an organic-soluble substrate, 2-(3-methoxyphenyl)acetonitrile, and an aqueous-soluble base, sodium hydroxide. These reactants exist in immiscible phases, severely limiting reaction rates. A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), acts as a shuttle.[8] The catalyst's lipophilic alkyl chains render it soluble in the organic phase, while its cationic head can pair with an anion (in this case, hydroxide or the deprotonated carbanion) and transport it into the organic phase where the reaction can occur.[7][8]

Reaction Scheme & Mechanism

The reaction involves the deprotonation of the benzylic carbon of 2-(3-methoxyphenyl)acetonitrile by a strong base, followed by a double alkylation with 1,2-dibromoethane to form the cyclopropane ring.

G cluster_setup Reaction Setup cluster_reaction Phase-Transfer Catalysis A 2-(3-Methoxyphenyl)acetonitrile I1 Organic Phase Mixture A->I1 In Toluene B 1,2-Dibromoethane B->I1 C NaOH (aq) I2 Aqueous NaOH C->I2 Aqueous Phase D Toluene (Organic Phase) E TBAB (Catalyst) E->I1 P This compound W Aqueous Wash, Flash Chromatography P->W Workup & Purification R1 Deprotonation of Acetonitrile I1->R1 TBAB transfers OH⁻ to organic phase R2 R2 R1->R2 Forms Carbanion R3 R3 R2->R3 Nucleophilic attack on 1,2-Dibromoethane R4 R4 R3->R4 Intramolecular Cyclization R4->P Yield: 48%

Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol

The following protocol is adapted from patent literature, providing a robust, self-validating methodology.[6]

  • Reaction Setup: To a suitable reaction vessel, add 2-(3-methoxyphenyl)acetonitrile (1.0 eq), 1,2-dibromoethane (1.5 eq), and tetrabutylammonium bromide (TBAB, 0.24 eq) in toluene.

  • Base Addition: While stirring at room temperature (20 °C), add a 50% aqueous solution of sodium hydroxide (NaOH).

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 16 hours. The efficiency of the PTC is highly dependent on the stirring rate, which maximizes the interfacial area between the aqueous and organic phases.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water and brine. The washing steps remove the inorganic base and the catalyst.

  • Isolation: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (e.g., 0-60% ethyl acetate in heptanes) to afford the final product as an oil.[6] The reported yield for this protocol is 48%.[6]

Chemical Reactivity and Derivatization Potential

This compound is a valuable synthetic intermediate precisely because its functional groups offer multiple handles for chemical modification. This allows for the systematic exploration of chemical space around a core scaffold, a key strategy in lead optimization.

  • Nitrile Group Transformations: The nitrile is a versatile functional group. It can be reduced to a primary amine (-CH₂NH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄), providing a key site for amide coupling or other amine-based chemistry. Alternatively, it can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid (-COOH), another critical functional group for drug design.[2]

  • Aromatic Ring Modification: The methoxy group (-OCH₃) can be cleaved using reagents like boron tribromide (BBr₃) to reveal a phenol (-OH). This phenolic hydroxyl can serve as a hydrogen bond donor or a handle for further functionalization.

  • Cyclopropane Ring Opening: While generally stable, the strained cyclopropane ring can undergo ring-opening reactions under specific conditions, such as with strong electrophiles or via transition-metal catalysis, providing access to linear carbon chains.[9]

G Core 1-(3-Methoxyphenyl) cyclopropanecarbonitrile Amine 1-(3-Methoxyphenyl) cyclopropylmethanamine Core->Amine Reduction (e.g., LiAlH₄) Acid 1-(3-Methoxyphenyl) cyclopropanecarboxylic Acid Core->Acid Hydrolysis (H⁺/H₂O or OH⁻) Phenol 1-(3-Hydroxyphenyl) cyclopropanecarbonitrile Core->Phenol Ether Cleavage (e.g., BBr₃) Linear Linear Chain Derivatives Core->Linear Ring Opening (Specific Conditions)

Caption: Potential derivatization pathways from the core scaffold.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of a cyclopropyl ring is a well-established strategy in modern drug design to overcome common developmental hurdles.[1]

  • Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in a comparable aliphatic chain, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life of a drug.[1]

  • Conformational Rigidity: The rigid nature of the cyclopropane ring restricts the conformational freedom of the molecule. This pre-organization for binding to a biological target can lead to an entropic advantage and enhanced potency.[1]

  • Improved Physicochemical Properties: The cyclopropyl group can act as a "lipophilic hydrogen bond donor" and can modulate pKa, potentially improving properties like cell permeability and reducing efflux by transporters like P-glycoprotein.[1]

  • Scaffold for Complex Synthesis: As demonstrated in the reactivity section, this compound serves as an excellent starting point for creating libraries of related compounds. The ability to modify the nitrile, the methoxy group, and the aromatic ring allows for systematic Structure-Activity Relationship (SAR) studies.[10][11]

Safety and Handling

No specific toxicological data for this compound is readily available. However, based on data for structurally related compounds such as (3-Methoxyphenyl)acetonitrile and other aryl nitriles, appropriate precautions must be taken.[12][13]

  • Potential Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[13][14] May cause skin, eye, and respiratory irritation.[12]

  • Handling Recommendations:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.[13]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14]

    • Avoid breathing vapors, mist, or gas.[12]

    • Wash hands thoroughly after handling.[13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its synthesis via robust phase-transfer catalysis makes it readily accessible. Its distinct functional groups provide a platform for diverse chemical modifications, enabling the exploration of new chemical entities. Most importantly, the embedded cyclopropyl scaffold offers a proven method for enhancing the drug-like properties of a molecule, addressing key challenges in potency, selectivity, and metabolic stability. This combination of synthetic accessibility, chemical versatility, and beneficial intrinsic properties ensures its continued relevance as a valuable building block in the development of next-generation therapeutics.

References

1-(3-Methoxyphenyl)cyclopropanecarbonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(3-Methoxyphenyl)cyclopropanecarbonitrile: Synthesis, Properties, and Applications in Modern Drug Discovery

Introduction

In the landscape of contemporary medicinal chemistry, the strategic incorporation of small, strained ring systems has emerged as a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. Among these, the cyclopropane ring is of particular interest due to its unique conformational constraints and electronic character. This guide provides a detailed technical overview of this compound, a versatile chemical intermediate that serves as a valuable building block in the synthesis of complex molecular architectures for drug discovery and development. We will explore its fundamental properties, a detailed synthesis protocol, and its potential applications, offering insights for researchers and scientists in the field. The cyclopropane motif is increasingly utilized to enhance potency, improve metabolic stability, and optimize the overall pharmacological profile of small molecules.[1]

Compound Profile

This compound is a nitrile-containing compound featuring a cyclopropane ring attached to a methoxy-substituted phenyl group. Its structural characteristics make it an attractive starting point for the synthesis of a variety of derivatives.

PropertyValueSource
Chemical Name This compound[2]
CAS Number 74205-01-9[2]
Molecular Formula C₁₁H₁₁NO[2]
Molecular Weight 173.21 g/mol [2]
Appearance Oil[3]

Synthesis Protocol and Mechanism

The synthesis of this compound can be efficiently achieved through a phase-transfer catalyzed alkylation of (3-Methoxyphenyl)acetonitrile. This method is advantageous for its operational simplicity and mild reaction conditions.

Experimental Protocol

A detailed, step-by-step methodology for the synthesis is as follows:

  • Reaction Setup : In a suitable reaction vessel, combine 2-(3-methoxyphenyl)acetonitrile (100 mg, 0.679 mmol), 1,2-dibromoethane (88 μL, 1.02 mmol), and tetrabutylammonium bromide (50 mg, 0.16 mmol) in toluene (1.0 mL).[3]

  • Addition of Base : To this mixture, add a 50% aqueous solution of sodium hydroxide (500 mg in 0.5 mL of water, 12.5 mmol) at room temperature.[3]

  • Reaction : Stir the reaction mixture vigorously at room temperature for 16 hours.[3]

  • Workup : Dilute the reaction mixture with ethyl acetate (2 mL) and wash sequentially with water (2 x 0.5 mL) and brine (0.5 mL).[3]

  • Isolation : Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purification : Purify the resulting residue via flash chromatography (0-60% ethyl acetate in heptanes) to yield this compound as an oil (56 mg, 48% yield).[3]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_purification Workup & Purification reactant1 2-(3-methoxyphenyl)acetonitrile conditions Room Temperature, 16h reactant1->conditions reactant2 1,2-dibromoethane reactant2->conditions catalyst Tetrabutylammonium Bromide (Phase-Transfer Catalyst) catalyst->conditions base NaOH (50% aq.) base->conditions solvent Toluene/Water solvent->conditions workup Extraction with Ethyl Acetate conditions->workup purification Flash Chromatography workup->purification product 1-(3-Methoxyphenyl) cyclopropanecarbonitrile purification->product

Caption: Synthesis workflow for this compound.

Role in Drug Discovery and Research

The unique structural features of this compound make it a valuable scaffold in drug discovery. The incorporation of a cyclopropane ring can significantly impact a molecule's biological activity and pharmacokinetic profile.

The Cyclopropane Moiety as a Bioisostere

The cyclopropane ring can serve as a bioisostere for other chemical groups, such as a gem-dimethyl group or a double bond. Its rigid structure can lock a molecule into a specific conformation, which can be crucial for binding to a biological target. Furthermore, the increased sp-character of the C-C bonds in the cyclopropane ring can influence the electronic properties of adjacent functional groups.

Potential as a Precursor in Drug Development

This compound can be utilized as a key intermediate in the synthesis of more complex molecules. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further chemical modifications. The methoxyphenyl group can also be a site for further functionalization. This versatility allows for the exploration of a wide chemical space in the search for novel therapeutic agents. Multicomponent reactions, which are efficient and cost-effective, are often employed in drug discovery to generate libraries of structurally complex molecules from simple building blocks.[4]

Conceptual Drug Discovery Pipeline

Drug_Discovery_Pipeline cluster_derivatization Chemical Derivatization start 1-(3-Methoxyphenyl) cyclopropanecarbonitrile hydrolysis Hydrolysis of Nitrile (-> Carboxylic Acid) start->hydrolysis reduction Reduction of Nitrile (-> Amine) start->reduction modification Further Modification of Phenyl Ring start->modification library Library of Novel Chemical Entities screening High-Throughput Screening (Biological Assays) library->screening Testing for Biological Activity hit Hit Identification screening->hit lead_opt Lead Optimization hit->lead_opt SAR Studies candidate Preclinical Candidate lead_opt->candidate

Caption: Conceptual pipeline for drug discovery using the scaffold.

Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling this compound and its precursors. The starting material, (3-Methoxyphenyl)acetonitrile, is classified as toxic if swallowed and causes skin and eye irritation.[5][6] It is recommended to handle this compound in a well-ventilated area or under a chemical fume hood, wearing appropriate personal protective equipment, including gloves and safety glasses.[5][6] In case of contact with skin or eyes, rinse immediately with plenty of water.[5][6]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery. Its synthesis is straightforward, and its unique structural features, particularly the presence of the cyclopropane ring, make it an attractive building block for the creation of novel and potent therapeutic agents. This guide provides a comprehensive overview for researchers and scientists looking to leverage the properties of this compound in their work.

References

An In-depth Technical Guide to the Physical Properties of 1-(3-Methoxyphenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Building Block in Modern Medicinal Chemistry

1-(3-Methoxyphenyl)cyclopropanecarbonitrile, a seemingly unassuming molecule, represents a confluence of structural motifs that are increasingly sought after in the landscape of contemporary drug discovery. The unique combination of a methoxy-substituted phenyl ring and a strained cyclopropane nitrile moiety imbues this compound with a distinct stereoelectronic profile, making it a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. This technical guide provides a comprehensive overview of the known physical and spectroscopic properties of this compound, offering a foundational understanding for researchers engaged in its synthesis, characterization, and utilization in medicinal chemistry programs. While some physical properties remain to be experimentally determined, this guide consolidates the available data and provides context for its significance.

Core Molecular Attributes

This compound is a member of the aryl cyclopropanecarbonitrile family. Its fundamental molecular characteristics are summarized below.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 74205-01-9N/A
Molecular Formula C₁₁H₁₁NON/A
Molecular Weight 173.21 g/mol N/A

The presence of the nitrile group and the aromatic ring offers multiple avenues for synthetic modification, while the cyclopropane scaffold introduces conformational rigidity, a desirable trait in rational drug design for optimizing ligand-receptor interactions.

Physicochemical Properties: A Blend of Aromatic and Alicyclic Character

Table of Physical Properties

PropertyValueRemarksSource
Melting Point Not availableExpected to be a low-melting solid or an oil at room temperature.N/A
Boiling Point Not availablePredicted to be around 330.580±37.00 °C at 760 Torr for a similar compound.[1]
Density Not availableA predicted density for a similar compound is 1.104±0.10 g/cm³.[1]
Solubility Soluble in common organic solvents.Expected to be soluble in solvents like chloroform, methanol, ethyl acetate, and DMSO.[2]
Appearance Reported as an oil.Based on a synthesis protocol.[3]

Expert Insights on Physical Properties:

The methoxy group imparts a degree of polarity to the molecule, while the phenyl and cyclopropyl groups contribute to its lipophilicity. This balance suggests good solubility in a range of common organic solvents, facilitating its use in various reaction conditions. The lack of a definitive melting point suggests that it may exist as an oil or a low-melting solid at ambient temperatures, a crucial consideration for its storage and handling.

Experimental Protocol for Determining Melting Point:

For a solid sample, the melting point can be determined using a standard melting point apparatus.

  • Sample Preparation: A small amount of the crystalline solid is placed in a capillary tube.

  • Measurement: The capillary tube is placed in the melting point apparatus, and the temperature is slowly increased.

  • Observation: The temperature range at which the solid begins to melt and completely liquefies is recorded as the melting point.

Caption: Workflow for Melting Point Determination.

Spectroscopic Characterization: Fingerprinting the Molecule

Spectroscopic data is indispensable for confirming the identity and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The reported ¹H NMR data for this compound provides key insights into its molecular framework.[3]

¹H NMR (500 MHz, CDCl₃) δ:

  • 7.22-7.31 (m, 1H): Aromatic proton.

  • 6.74-6.96 (m, 3H): Aromatic protons.

  • 3.83 (s, 3H): Methoxy group protons.

  • 1.69-1.76 (m, 2H): Cyclopropyl protons.

  • 1.38-1.44 (m, 2H): Cyclopropyl protons.

Expert Interpretation of ¹H NMR Spectrum:

The multiplet in the aromatic region (δ 6.74-7.31 ppm) is characteristic of the substituted phenyl ring. The sharp singlet at 3.83 ppm confirms the presence of the methoxy group. The complex multiplets in the upfield region (δ 1.38-1.76 ppm) are indicative of the diastereotopic protons of the cyclopropane ring, a direct consequence of the chiral center at the quaternary carbon.

Infrared (IR) Spectroscopy

While an experimental IR spectrum for this compound is not currently available, characteristic absorption bands can be predicted based on its functional groups.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~3050-3000Aromatic C-HStretching
~2950-2850Aliphatic C-H (cyclopropyl & methoxy)Stretching
~2240Nitrile (C≡N)Stretching
~1600, ~1480Aromatic C=CStretching
~1250, ~1040C-O (methoxy)Stretching

The most diagnostic peak would be the nitrile stretch around 2240 cm⁻¹, providing clear evidence of this functional group.

Experimental Protocol for Acquiring an FT-IR Spectrum:
  • Sample Preparation: A thin film of the oily sample is prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The salt plates are placed in the sample holder of an FT-IR spectrometer.

  • Spectrum Recording: The spectrum is recorded over the desired wavenumber range (typically 4000-400 cm⁻¹).

FTIR_Workflow A Prepare Thin Film of Sample on Salt Plate B Place in FT-IR Spectrometer A->B C Acquire Spectrum B->C D Process and Analyze Data C->D Synthesis cluster_reactants Reactants cluster_conditions Conditions A (3-Methoxyphenyl)acetonitrile E This compound A->E B 1,2-Dibromoethane B->E C NaOH, Toluene/H2O C->E D Tetrabutylammonium bromide (Phase-Transfer Catalyst) D->E

References

An In-depth Technical Guide to 1-(3-Methoxyphenyl)cyclopropanecarbonitrile: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Methoxyphenyl)cyclopropanecarbonitrile is a notable organic compound characterized by the presence of a cyclopropane ring, a nitrile group, and a methoxy-substituted phenyl ring. This unique combination of functional groups makes it a molecule of significant interest in the field of medicinal chemistry and drug development. The strained cyclopropane ring offers a rigid three-dimensional scaffold, which can be strategically utilized to orient other functional groups in a specific spatial arrangement, a crucial aspect in the design of pharmacologically active molecules. The nitrile group serves as a versatile synthetic handle, readily convertible into other functional groups such as amines, carboxylic acids, and amides, thus providing a gateway to a diverse range of derivatives. Furthermore, the methoxyphenyl moiety can engage in various intermolecular interactions with biological targets, influencing the pharmacokinetic and pharmacodynamic properties of the final compound. This guide provides a comprehensive overview of the structure, IUPAC nomenclature, synthesis, and potential applications of this compound, with a focus on its relevance to the pharmaceutical industry.

Chemical Structure and IUPAC Nomenclature

The chemical structure of this compound consists of a central cyclopropane ring to which a phenyl group and a nitrile group are attached to the same carbon atom. The phenyl group is substituted with a methoxy group at the meta-position (position 3).

Molecular Formula: C₁₁H₁₁NO

Molecular Weight: 173.21 g/mol

CAS Number: 74205-01-9[1]

The systematic IUPAC name for this compound is This compound .

Caption: Chemical structure of this compound.

Physicochemical Properties

PropertyPredicted Value
Boiling Point 330.58 ± 37.0 °C at 760 mmHg
Density 1.104 ± 0.1 g/cm³

Note: Predicted values are sourced from publicly available chemical databases and have not been experimentally verified.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of 2-(3-methoxyphenyl)acetonitrile with 1,2-dibromoethane in the presence of a strong base and a phase-transfer catalyst.[2] This reaction proceeds via a nucleophilic substitution mechanism.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reagents Reagents & Catalyst 2-(3-methoxyphenyl)acetonitrile 2-(3-methoxyphenyl)acetonitrile Reaction_Mixture Reaction in Toluene (Room Temperature, 16h) 2-(3-methoxyphenyl)acetonitrile->Reaction_Mixture 1,2-dibromoethane 1,2-dibromoethane 1,2-dibromoethane->Reaction_Mixture Sodium Hydroxide (50% aq.) Sodium Hydroxide (50% aq.) Sodium Hydroxide (50% aq.)->Reaction_Mixture Tetrabutylammonium bromide Tetrabutylammonium bromide Tetrabutylammonium bromide->Reaction_Mixture Workup Workup Reaction_Mixture->Workup Dilution with Ethyl Acetate & Washing Purification Purification Workup->Purification Drying & Concentration Final_Product This compound Purification->Final_Product Flash Chromatography

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from a known synthetic procedure.[2]

  • Reaction Setup: To a mixture of 2-(3-methoxyphenyl)acetonitrile (1.0 eq), 1,2-dibromoethane (1.5 eq), and tetrabutylammonium bromide (0.24 eq) in toluene, add a 50% aqueous solution of sodium hydroxide.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature for 16 hours.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography on silica gel to afford this compound as an oil.

The causality behind these experimental choices lies in the principles of phase-transfer catalysis. 2-(3-methoxyphenyl)acetonitrile is deprotonated by the strong aqueous sodium hydroxide solution to form a carbanion. The tetrabutylammonium bromide acts as a phase-transfer catalyst, transporting the carbanion from the aqueous phase to the organic phase (toluene) where it can react with the 1,2-dibromoethane. The subsequent intramolecular cyclization leads to the formation of the desired cyclopropane ring.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and characterization of this compound.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum provides information about the hydrogen atoms in the molecule. The reported ¹H NMR data for this compound in CDCl₃ is as follows:[2]

  • δ 1.38-1.44 (m, 2H): Corresponds to two of the protons on the cyclopropane ring.

  • δ 1.69-1.76 (m, 2H): Corresponds to the other two protons on the cyclopropane ring.

  • δ 3.83 (s, 3H): Represents the three protons of the methoxy group.

  • δ 6.74-6.96 (m, 3H): Aromatic protons of the methoxyphenyl ring.

  • δ 7.22-7.31 (m, 1H): The remaining aromatic proton of the methoxyphenyl ring.

Applications in Drug Development

The cyclopropane ring is a privileged scaffold in medicinal chemistry, and its incorporation into drug candidates can lead to improved potency, selectivity, and metabolic stability. While direct and explicit evidence for the use of this compound in the synthesis of a marketed drug is not prominently available in the public domain, its structural motifs are present in several important pharmaceutical agents. This makes it a highly valuable building block for the synthesis of novel drug candidates and for the exploration of structure-activity relationships.

For instance, the related compound, 1-phenylcyclopropanecarbonitrile, is a key precursor in the synthesis of the antidepressant drug Milnacipran . Milnacipran is a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat fibromyalgia and depression. The synthesis of Milnacipran analogs often involves the use of variously substituted phenylcyclopropanecarbonitriles.

Furthermore, the structural features of this compound are found in ligands targeting various receptors and enzymes. For example, the 5-HT₁A receptor agonist F13640 (Befiradol) , which has been investigated for its potential in treating neurological and psychiatric disorders, contains a substituted phenyl moiety and a cyclic structure that shares conceptual similarities with the target compound.

Drug_Development_Pathway cluster_derivatization Chemical Transformations cluster_applications Potential Therapeutic Areas This compound This compound Nitrile Reduction Nitrile Reduction This compound->Nitrile Reduction Versatile Intermediate Hydrolysis Hydrolysis This compound->Hydrolysis Primary Amine Primary Amine Nitrile Reduction->Primary Amine Carboxylic Acid Carboxylic Acid Hydrolysis->Carboxylic Acid Further Functionalization Further Functionalization Antidepressants (e.g., SNRI analogs) Antidepressants (e.g., SNRI analogs) Further Functionalization->Antidepressants (e.g., SNRI analogs) Lead Optimization Anxiolytics Anxiolytics Further Functionalization->Anxiolytics Antipsychotics Antipsychotics Further Functionalization->Antipsychotics Primary Amine->Further Functionalization Carboxylic Acid->Further Functionalization

Caption: Logical relationship of this compound as a key intermediate in drug discovery.

The versatility of the nitrile group allows for its conversion into a primary amine, which can then be further elaborated to introduce various side chains, a common strategy in the development of central nervous system (CNS) active drugs. The methoxy group can also be a site for modification, for example, through demethylation to a phenol, which can then be used for further derivatization.

Conclusion

This compound is a chemically intriguing and synthetically valuable molecule. Its well-defined three-dimensional structure, coupled with the reactivity of its nitrile and methoxyphenyl groups, makes it an important building block for the synthesis of complex organic molecules. While its direct application in the synthesis of a specific blockbuster drug is not as widely documented as some of its isomers, its structural relationship to known pharmacophores ensures its continued relevance in the field of drug discovery and development. The synthetic protocol for its preparation is robust and scalable, making it an accessible intermediate for both academic and industrial research. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic use of unique building blocks like this compound will undoubtedly play a crucial role in the future of medicinal chemistry.

References

Navigating the Safety Landscape of 1-(3-Methoxyphenyl)cyclopropanecarbonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Compound and its Context

1-(3-Methoxyphenyl)cyclopropanecarbonitrile, with the Chemical Abstracts Service (CAS) number 74205-01-9 , is a specialized chemical intermediate of increasing interest within the realms of pharmaceutical and agrochemical research. Its unique structural motif, combining a methoxy-substituted phenyl ring with a strained cyclopropane nitrile, makes it a valuable building block for the synthesis of complex molecular architectures. As with any novel or specialized chemical, a thorough understanding of its safety profile is paramount for ensuring the well-being of laboratory personnel and the integrity of research outcomes.

This in-depth technical guide provides a comprehensive overview of the safety data associated with this compound. In the absence of a dedicated Safety Data Sheet (SDS) for this specific compound from major suppliers, this guide synthesizes critical safety information from structurally analogous compounds. By examining the hazard profiles of molecules such as (3-Methoxyphenyl)acetonitrile, 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile, and other substituted cyclopropanecarbonitriles, we can extrapolate a scientifically grounded safety protocol. This approach, rooted in the principles of chemical similarity and structure-activity relationships, allows for a robust risk assessment and the implementation of appropriate safety measures.

This document is intended for researchers, scientists, and drug development professionals who may handle this compound. The information herein is designed to foster a culture of safety and to provide the necessary knowledge for the responsible use of this chemical in a research and development setting.

Section 1: Hazard Identification and Classification

Based on the analysis of structurally similar compounds, this compound is anticipated to present the following hazards. The signal word "Warning" or potentially "Danger" is appropriate based on the data from related molecules.[1][2]

Primary Health Hazards:

  • Acute Oral Toxicity: Similar nitrile-containing aromatic compounds are classified as toxic or harmful if swallowed.[2] Ingestion may lead to adverse health effects, and immediate medical attention should be sought.

  • Skin Irritation: Direct contact with the skin is likely to cause irritation, characterized by redness, itching, and inflammation.[1]

  • Serious Eye Irritation: Contact with the eyes is expected to cause serious irritation, potentially leading to significant discomfort and damage if not promptly addressed.[1]

  • Respiratory Tract Irritation: Inhalation of dust, mists, or vapors may cause irritation to the respiratory system.[1]

Environmental Hazards:

While specific data is unavailable for the target compound, related substances show limited information on environmental hazards. However, it is prudent to prevent its release into the environment.[2]

Physical and Chemical Hazards:

The toxicological properties have not been fully investigated for many analogous compounds.[3] Thermal decomposition may lead to the release of irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, and cyanides.[3]

Section 2: Prudent Practices for Handling and Storage

A proactive approach to safety, centered on the principles of risk mitigation, is essential when working with this compound. The following protocols are derived from best practices for handling similar chemical entities.

Engineering Controls: The First Line of Defense

Engineering controls are the most effective means of minimizing exposure. Their implementation is critical for creating a safe laboratory environment.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reaction setup, must be conducted in a properly functioning chemical fume hood. This is to prevent the inhalation of any potential dust or vapors.

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.

Personal Protective Equipment (PPE): The Essential Barrier

The appropriate selection and consistent use of PPE are non-negotiable.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield in combination with safety glasses. Conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[3]To protect against splashes and airborne particles that can cause serious eye irritation.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.To prevent skin contact and subsequent irritation.[1]
Skin and Body Protection A lab coat or chemical-resistant apron. Closed-toe shoes are mandatory.To protect the skin from accidental spills and contamination.
Respiratory Protection Generally not required when working in a functional chemical fume hood. If aerosols or dust are generated outside of a hood, use a NIOSH-approved respirator.To prevent inhalation and respiratory tract irritation.[1]
Safe Storage Protocols

Proper storage is crucial for maintaining the stability of the compound and preventing accidental exposure.

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[1]

  • Incompatibilities: Store away from strong oxidizing agents.[3]

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

Section 3: Emergency Procedures and First Aid

Prompt and correct responses in an emergency situation can significantly mitigate harm. All laboratory personnel should be familiar with these procedures.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

Note to Physician: Treat symptomatically.

Accidental Release Measures

In the event of a spill, follow these steps:

  • Evacuate: Immediately evacuate personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For small spills, absorb the material with an inert absorbent such as sand, silica gel, or vermiculite.[3]

  • Collect: Carefully scoop the absorbed material into a suitable, labeled container for disposal.

  • Clean: Decontaminate the spill area with an appropriate solvent, followed by washing with soap and water.

  • Dispose: Dispose of the waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[3]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use a dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.

  • Unsuitable Extinguishing Media: A direct water jet may spread the material.

  • Specific Hazards: Thermal decomposition can produce toxic fumes, including carbon monoxide, carbon dioxide, and cyanides.[3]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Section 4: Toxicological and Ecological Information

Toxicological Profile (Inferred)

A comprehensive toxicological profile for this compound is not available. However, based on analogous structures, the following can be inferred:

  • Acute Effects: The primary acute hazards are expected to be oral toxicity, skin and eye irritation, and respiratory tract irritation.[1][2]

  • Chronic Effects: No information is available regarding the chronic effects, carcinogenicity, or reproductive toxicity of this compound or its close analogs.[3] It is prudent to handle it as a compound with unknown long-term health effects and to minimize exposure.

Ecological Information

No specific ecological data is available. It is imperative to prevent the release of this compound into the environment, as its effects on aquatic and terrestrial life are unknown.[2][3]

Section 5: Experimental Protocols and Workflow Visualization

To ensure safety during routine laboratory operations, the following step-by-step protocols should be followed.

Protocol for Weighing and Transferring
  • Preparation: Don all required PPE (safety goggles, lab coat, nitrile gloves).

  • Work Area: Perform all operations within a certified chemical fume hood.

  • Weighing: Use a tared, sealed container to weigh the desired amount of the compound.

  • Transfer: Carefully transfer the weighed compound to the reaction vessel using a spatula or other appropriate tool.

  • Cleaning: Clean any residual material from the spatula and weighing container with a suitable solvent, and add the rinsate to the reaction vessel to ensure a complete transfer.

  • Decontamination: Wipe down the work surface in the fume hood after completion.

Workflow and Decision-Making Diagrams

The following diagrams, generated using Graphviz, illustrate key workflows and decision-making processes for the safe handling of this compound.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup A Don PPE B Verify Fume Hood Function A->B C Weigh Compound B->C D Transfer to Vessel C->D E Clean Equipment D->E F Decontaminate Work Area E->F G Dispose of Waste F->G

Caption: A typical workflow for the safe handling of this compound.

Emergency Response Decision Tree Start Emergency Event Spill Spill Occurs Start->Spill Exposure Personal Exposure Start->Exposure Fire Fire Start->Fire SmallSpill Small Spill? Spill->SmallSpill Route Exposure Route? Exposure->Route SmallFire Small Fire? Fire->SmallFire Absorb Absorb with Inert Material SmallSpill->Absorb Yes LargeSpill Large Spill SmallSpill->LargeSpill No Medical Seek Medical Attention Evacuate Evacuate Area LargeSpill->Evacuate CallEH Call EHS Evacuate->CallEH Inhalation Inhalation Route->Inhalation Inhalation SkinEye Skin/Eye Contact Route->SkinEye Skin/Eye Ingestion Ingestion Route->Ingestion Ingestion FreshAir Move to Fresh Air Inhalation->FreshAir Flush Flush with Water SkinEye->Flush RinseMouth Rinse Mouth Ingestion->RinseMouth FreshAir->Medical Flush->Medical RinseMouth->Medical Extinguish Use Appropriate Extinguisher SmallFire->Extinguish Yes LargeFire Large Fire SmallFire->LargeFire No ActivateAlarm Activate Alarm & Evacuate LargeFire->ActivateAlarm

Caption: A decision tree for responding to emergencies involving the compound.

Conclusion: A Commitment to Safety

While this compound is a valuable tool in chemical synthesis, its handling demands a rigorous and informed approach to safety. By understanding the potential hazards through the lens of structural analogy and by adhering to the prudent practices outlined in this guide, researchers can confidently and safely advance their scientific endeavors. The principles of containment, personal protection, and emergency preparedness are the cornerstones of a robust safety culture that protects both the individual and the integrity of the research.

References

A Technical Guide to the Commercial Sourcing and Application of 1-(3-Methoxyphenyl)cyclopropanecarbonitrile for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Identifying a Key Building Block for Drug Discovery

In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of molecular building blocks is paramount. These scaffolds are the foundational components upon which complex, biologically active molecules are constructed. 1-(3-Methoxyphenyl)cyclopropanecarbonitrile (CAS No. 74205-01-9) has emerged as a significant intermediate, valued for its unique combination of a strained cyclopropane ring and a functionalized aromatic moiety. This structure offers medicinal chemists a versatile platform for introducing three-dimensional complexity into drug candidates, a crucial attribute for enhancing potency, selectivity, and pharmacokinetic properties.[1][2]

This guide provides researchers, scientists, and drug development professionals with an in-depth overview of the commercial landscape for this compound. It moves beyond a simple supplier list to offer insights on supplier evaluation, quality assessment, and the synthetic context of this valuable chemical intermediate.

Commercial Availability and Sourcing

Procuring high-quality starting materials is the first critical step in any research campaign. While this compound is not a bulk commodity chemical, it is available through a network of specialized chemical suppliers that cater to the research and development sector. These suppliers typically offer the compound in laboratory-scale quantities, with options for custom synthesis for larger-scale needs.

Many suppliers operate on a quote-based system for specialty chemicals. The following table summarizes platforms and potential suppliers where this compound can be sourced. Researchers are advised to contact these entities directly to inquire about availability, purity, lead times, and pricing.

Supplier / PlatformTypical PurityAvailable QuantitiesNotes
ChemicalBook Inquiry RequiredInquiry RequiredAggregates data from over 30 potential suppliers; direct inquiry is necessary.[3]
ChemUniverse Inquiry RequiredInquiry RequiredProvides a direct quote request form for the specific compound.[4]
Specialty Synthesis Labs >95% (Typical)mg to kg scaleMany unlisted suppliers specialize in custom synthesis and can produce this on demand.

Note: The landscape of chemical suppliers is dynamic. The entities listed serve as a starting point for sourcing.

Supplier and Product Qualification: A Scientist's Protocol

Choosing the right supplier is a process that demands scientific diligence. The quality of your starting material directly impacts the reliability and reproducibility of your experimental results. A seemingly minor impurity can lead to failed reactions, misleading biological data, or significant delays. The following workflow outlines a robust process for qualifying a potential supplier.

Supplier_Qualification_Workflow start Start: Identify Need (CAS: 74205-01-9) identify Identify Potential Suppliers (e.g., ChemicalBook, Direct Inquiry) start->identify request_info Request Quote & Technical Documents identify->request_info docs Key Documents: - Certificate of Analysis (CoA) - Safety Data Sheet (SDS) request_info->docs evaluate_coa Evaluate CoA: - Confirm Identity (NMR, MS) - Verify Purity (HPLC, GC) - Check for Impurities request_info->evaluate_coa compare Compare Suppliers: - Purity - Price - Lead Time - Documentation Quality evaluate_coa->compare decision Select Supplier & Place Order compare->decision receive Receive & Verify: Perform in-house QC on incoming material decision->receive end Proceed with Experimentation receive->end

Caption: Workflow for qualifying a chemical supplier.

Expertise in Action: Deconstructing the Certificate of Analysis (CoA) The CoA is the single most important document for vetting a chemical. Do not take it at face value.

  • Identity Confirmation: Look for primary analytical data. A proton NMR (¹H NMR) spectrum should be present and match the expected structure. The provided ¹H NMR data for this compound is: (500 MHz, CDCl₃) δ 1.38-1.44 (m, 2H), 1.69-1.76 (m, 2H), 3.83 (s, 3H), 6.74-6.96 (m, 3H), 7.22-7.31 (m, 1H).[3] Ensure the spectrum provided by the supplier is consistent with this reference.

  • Purity Assessment: The purity value (e.g., "98% by HPLC") is critical. Understand the method used. HPLC is standard for non-volatile organic molecules. Check for unassigned peaks in the chromatogram, as these represent impurities.

  • Trustworthiness: A trustworthy supplier will readily provide a lot-specific CoA. Be wary of suppliers who only offer a generic technical data sheet.

Core Synthesis: Understanding the Chemistry

For researchers considering in-house synthesis due to cost, scale, or custom modification needs, understanding the synthetic route is essential. It also informs the potential impurity profile of commercially sourced material. A common and effective method for synthesizing this compound is via a phase-transfer catalyzed cyclopropanation.

The reaction proceeds by alkylating the active methylene group of 2-(3-methoxyphenyl)acetonitrile with 1,2-dibromoethane under basic conditions. A phase-transfer catalyst, such as tetrabutylammonium bromide, is crucial for facilitating the reaction between the aqueous base and the organic reagents.

Synthesis_Pathway SM1 2-(3-methoxyphenyl)acetonitrile Reaction Phase-Transfer Alkylation/ Cyclization SM1->Reaction SM2 1,2-Dibromoethane SM2->Reaction Reagents NaOH (aq) Toluene Reagents->Reaction Solvent/ Base Catalyst Tetrabutylammonium bromide (PTC) Catalyst->Reaction Catalyst Product 1-(3-Methoxyphenyl)- cyclopropanecarbonitrile Reaction->Product

Caption: Synthetic pathway for this compound.

Exemplary Laboratory Protocol

The following protocol is adapted from established synthetic procedures and serves as a reliable guide for laboratory-scale preparation.[3]

Materials:

  • 2-(3-methoxyphenyl)acetonitrile (Starting Material)

  • 1,2-dibromoethane

  • Tetrabutylammonium bromide (Phase-Transfer Catalyst)

  • Sodium hydroxide (50% aqueous solution)

  • Toluene

  • Ethyl acetate

  • Magnesium sulfate

Step-by-Step Methodology:

  • Reaction Setup: To a mixture of 2-(3-methoxyphenyl)acetonitrile (1.0 eq), 1,2-dibromoethane (1.5 eq), and tetrabutylammonium bromide (0.24 eq) in toluene, add a 50% aqueous solution of sodium hydroxide.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature for 16 hours. The biphasic nature of the reaction requires efficient stirring to maximize interfacial contact.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water and brine. The washing steps remove the inorganic base and salts.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the resulting residue via flash column chromatography (e.g., using a gradient of 0-60% ethyl acetate in heptanes) to afford the pure this compound as an oil.[3]

Applications in Research & Development

The true value of this compound lies in its utility as a versatile intermediate. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up a wide array of subsequent chemical transformations. The methoxy group can be cleaved to reveal a phenol, providing another handle for modification. This structural motif is often explored in the development of novel therapeutics, where the cyclopropane ring acts as a rigid, metabolically stable bioisostere for other chemical groups. Its application is particularly relevant in programs targeting complex diseases where precise spatial orientation of functional groups is key to biological activity.[5][6][7]

Conclusion

This compound is a high-value building block for chemical and pharmaceutical research. While direct off-the-shelf availability may be limited to specialized suppliers, its straightforward synthesis makes it an accessible target for both direct purchase and in-house production. For researchers engaged in drug discovery, the critical step is not merely finding a supplier, but rigorously qualifying the product through careful documentation analysis and, ideally, in-house quality control. By applying the principles of scientific diligence to the procurement process, researchers can ensure the integrity of their starting materials and, by extension, the validity of their scientific outcomes.

References

A Comprehensive Technical Guide to the Chemical Stability and Storage of 1-(3-Methoxyphenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the chemical stability and optimal storage conditions for 1-(3-Methoxyphenyl)cyclopropanecarbonitrile, a key intermediate in pharmaceutical research and development. The information presented herein is synthesized from established principles of chemical stability, data from structurally analogous compounds, and best practices in pharmaceutical stability testing. This document is intended for researchers, scientists, and drug development professionals to ensure the integrity and longevity of this valuable compound.

Executive Summary

This compound is a molecule of significant interest in medicinal chemistry. Ensuring its chemical stability is paramount for the reliability and reproducibility of experimental results. This guide outlines the intrinsic chemical properties of the molecule, potential degradation pathways, recommended storage and handling procedures, and protocols for conducting stability assessments. By adhering to these guidelines, researchers can mitigate the risk of degradation, thereby preserving the purity and potency of the compound.

Chemical and Physical Properties

Understanding the fundamental properties of this compound is crucial for predicting its stability profile.

PropertyValueSource
Molecular FormulaC11H11NOInferred
Molecular Weight173.21 g/mol Inferred
AppearanceExpected to be a clear colorless to yellow liquid or a low-melting solid[1]
Boiling Point~315.3 ± 35.0 °C (Predicted)[1]
Density~1.08 g/cm³ (Predicted)[1]
SolubilityLikely soluble in organic solvents such as toluene, ethyl acetate, and dichloromethane. Low water solubility is expected.[2][3]

Intrinsic Stability and Potential Degradation Pathways

The chemical structure of this compound, featuring a methoxyphenyl group, a cyclopropane ring, and a nitrile functional group, dictates its susceptibility to various degradation mechanisms.

Hydrolytic Degradation

The nitrile group (-C≡N) is susceptible to hydrolysis under both acidic and basic conditions. This reaction would lead to the formation of the corresponding carboxylic acid or amide, which could significantly alter the compound's reactivity and biological activity.

Oxidative Degradation

The methoxy group (-OCH₃) on the phenyl ring can be a site for oxidative degradation. Strong oxidizing agents or prolonged exposure to atmospheric oxygen, potentially accelerated by light or heat, could lead to the formation of phenolic or other oxidized byproducts.[4]

Thermal Decomposition

While generally stable at ambient temperatures, exposure to high temperatures can lead to thermal decomposition. Hazardous decomposition products may include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[4][5]

Photodegradation

Aromatic compounds can be sensitive to light, particularly in the UV spectrum. Photolytic degradation pathways should be considered, which could involve complex radical reactions.[6][7]

Below is a diagram illustrating the potential degradation pathways for this compound.

G A This compound B Hydrolysis (Acid/Base) A->B H₂O C Oxidation A->C [O] D Thermal Stress A->D Heat E Photodegradation A->E Light (hν) F 1-(3-Methoxyphenyl)cyclopropanecarboxamide / Carboxylic Acid B->F G Oxidized Derivatives (e.g., Phenols) C->G H Decomposition Products (COx, NOx) D->H I Photolytic Byproducts E->I

Caption: Potential Degradation Pathways for this compound.

Recommended Storage and Handling Conditions

To maintain the integrity of this compound, the following storage and handling conditions are recommended based on information for structurally similar compounds.[2][4][5]

Storage Conditions
ParameterRecommendationRationale
Temperature Store in a cool, dry place. Long-term storage at 2-8°C is advisable.Minimizes the rate of potential thermal degradation and other chemical reactions.[4]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidative degradation from atmospheric oxygen.
Container Use a tightly sealed, airtight container. Amber glass vials are recommended.Prevents exposure to moisture and air. Amber glass protects from light.[4]
Light Protect from light.Avoids potential photodegradation.
Handling Precautions
  • Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of any potential vapors.[4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[5]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[8]

Stability Testing Protocols

To experimentally determine the stability of this compound, a forced degradation study is recommended.[6][7] This involves subjecting the compound to various stress conditions to identify potential degradants and establish a stability-indicating analytical method.[9]

Experimental Workflow for Forced Degradation Studies

G cluster_0 Stress Conditions cluster_1 Analytical Method cluster_2 Analysis A Acid Hydrolysis (e.g., 0.1 M HCl) F Develop Stability-Indicating HPLC/UPLC Method B Base Hydrolysis (e.g., 0.1 M NaOH) C Oxidation (e.g., 3% H₂O₂) D Thermal Stress (e.g., 60°C) E Photostability (ICH Q1B) G Analyze Stressed Samples vs. Control F->G H Identify and Characterize Degradants (LC-MS, NMR) G->H I Quantify Degradation H->I

Caption: Workflow for a Forced Degradation Study of this compound.

Step-by-Step Protocol for a Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).[10]

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize a sample before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period (e.g., 8 hours). Neutralize a sample before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period (e.g., 24 hours).

  • Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 60°C) for a defined period (e.g., 48 hours). Dissolve in a suitable solvent for analysis.

  • Photostability Testing: Expose a solid sample and a solution of the compound to light as per ICH Q1B guidelines.[7]

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a developed and validated stability-indicating HPLC or UPLC method.

  • Characterization: Use techniques like LC-MS and NMR to identify the structure of any significant degradation products.[11]

Conclusion

References

A Comprehensive Guide to the Safe Handling of 1-(3-Methoxyphenyl)cyclopropanecarbonitrile for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(3-Methoxyphenyl)cyclopropanecarbonitrile is a specialized chemical compound with significant potential in synthetic chemistry and drug discovery programs. As with any novel or complex chemical entity, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount for the protection of laboratory personnel and the integrity of research. This guide provides an in-depth analysis of the toxicological profile, handling precautions, exposure controls, and emergency procedures pertinent to this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to work with this compound safely and effectively.

Introduction and Chemical Context

This compound belongs to the family of organic nitriles, characterized by a cyano (-C≡N) functional group. The presence of the cyclopropane ring and the methoxyphenyl group creates a unique chemical architecture, making it a valuable building block in medicinal chemistry. However, the nitrile functional group warrants careful consideration, as organic nitriles can exhibit varying degrees of toxicity.[1] While generally less acutely toxic than inorganic cyanide salts, some nitriles can be metabolized in the body to release the cyanide ion, which is a potent cellular toxin.[1] Therefore, a proactive and informed approach to safety is essential.

This document synthesizes data from safety data sheets (SDS) of structurally similar compounds and established laboratory safety principles to provide a robust framework for risk mitigation.

Hazard Identification and Toxicological Profile

While a specific, comprehensive toxicological study for this compound is not widely available, data from analogous compounds, such as 1-(3-Methoxyphenyl)cyclopentanecarbonitrile and other aryl nitriles, allows for a reliable hazard assessment.[2][3][4]

The primary hazards are categorized under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2][5]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2][5]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[2][5]

  • Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[2][5]

It is crucial to assume that any new or uncharacterized compound is potentially toxic and to handle it with the highest degree of care.[6]

Data Summary: GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral)4H302: Harmful if swallowed[2]
Skin Irritation2H315: Causes skin irritation[2]
Eye Irritation2AH319: Causes serious eye irritation[2]
Specific Target Organ Toxicity3H335: May cause respiratory irritation[2]

Mechanism of Toxicity Insight: The toxicity profile is consistent with many reactive organic compounds. Skin and eye irritation stem from the chemical's ability to interact with and damage epithelial tissues upon direct contact. Respiratory irritation occurs when dust or aerosols are inhaled, affecting the mucosal linings of the respiratory tract.[2][7] The "harmful if swallowed" classification underscores the need to prevent ingestion, a primary principle of laboratory hygiene.[3][8]

Exposure Control and Personal Protection: A Multi-Layered Defense

Effective risk management relies on a "Hierarchy of Controls" model, which prioritizes the most effective measures for mitigating hazards. Personal Protective Equipment (PPE), while essential, is the final line of defense.

Diagram: Hierarchy of Controls

cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Engineering Controls

The primary engineering control for handling this compound is a properly functioning chemical fume hood .[7] This is non-negotiable and serves two main purposes:

  • It prevents the inhalation of any fine powders, aerosols, or vapors that may be generated during weighing or transfer.[9]

  • It provides a contained space to manage any accidental spills.

A safety shower and eyewash station must be readily accessible and unobstructed in any laboratory where this compound is handled.[9][10]

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the procedures being performed.[6]

  • Eye and Face Protection: Wear chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[3] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[8]

  • Hand Protection: Chemical-resistant gloves are mandatory. Thin, disposable nitrile gloves (e.g., 5-8 mil thickness) are suitable for providing a splash barrier.[11][12] It is critical to remember that these gloves offer short-term protection only.[12] If contact with the chemical occurs, gloves must be removed immediately and discarded, followed by thorough hand washing.[12] Never reuse disposable gloves.[12]

  • Skin and Body Protection: A laboratory coat must be worn and kept fully fastened.[8] For procedures with a higher risk of contamination, an acid-resistant apron may be necessary.[8] Long pants and closed-toe shoes are required for all laboratory work.[8]

Safe Handling and Storage Protocols

Adherence to prudent laboratory practices is crucial for minimizing exposure.[6]

Handling Protocol
  • Preparation: Before handling, review this guide and the relevant Safety Data Sheet (SDS) for a similar compound if a specific one is unavailable. Ensure the chemical fume hood is operational and the work area is decontaminated and free of clutter.[8]

  • Personal Protective Equipment: Don all required PPE as detailed in Section 3.2.

  • Weighing and Transfer: Conduct all manipulations, especially weighing of the solid compound, within the fume hood to contain any dust. Use "bench paper" (disposable plastic-backed absorbent paper) to protect surfaces.[8]

  • Avoid Contamination: Use dedicated spatulas and glassware. Do not eat, drink, or smoke in the laboratory.[3][9] Avoid contact with skin and eyes.[3]

  • Post-Handling: After handling, decontaminate all surfaces and equipment.[13] Remove gloves using the proper technique to avoid contaminating your skin, and dispose of them as hazardous waste.[12] Wash hands thoroughly with soap and water.[3]

Storage Requirements

Proper storage is essential for maintaining chemical stability and preventing accidental release.

  • Container: Keep the compound in a tightly closed, properly labeled container.[7][9]

  • Location: Store in a cool, dry, and well-ventilated area.[7] The storage area should be a designated chemical cabinet.

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7] Contact with these substances could lead to vigorous, exothermic reactions.

Spill Management and Emergency Procedures

All laboratory personnel must be familiar with emergency procedures before beginning work. A chemical spill kit appropriate for the materials being handled must be readily available.[13][14]

Diagram: Chemical Spill Response Workflow

cluster_spill Chemical Spill Response Spill Spill Occurs Alert Alert Area Occupants & Supervisor Spill->Alert Assess Assess Spill (Minor vs. Major) Alert->Assess Evacuate Evacuate Area Assess->Evacuate Major Spill DonPPE Don Appropriate PPE (Gloves, Goggles, etc.) Assess->DonPPE Minor Spill Call911 Call Emergency Services Evacuate->Call911 Contain Contain Spill (Use Absorbent Socks) DonPPE->Contain Absorb Absorb with Inert Material (e.g., Sand, Vermiculite) Contain->Absorb Collect Collect Debris (Use Scoop & Place in Bag) Absorb->Collect Decontaminate Decontaminate Area (Soap & Water) Collect->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: A stepwise workflow for responding to a chemical spill in the laboratory.

Spill Cleanup Procedure (Minor Spills)

A minor spill is one that laboratory personnel are capable of cleaning up safely without assistance.[15]

  • Alert & Secure: Immediately alert others in the area.[13] Restrict access to the spill area.[14]

  • Ventilate: Ensure the area is well-ventilated, typically by working within the fume hood.

  • Protect: Don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[13]

  • Contain & Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[3] Start from the outside of the spill and work inward to prevent it from spreading.[15]

  • Collect: Once the material is fully absorbed, carefully scoop it into a suitable, sealable container for hazardous waste.[13][16]

  • Decontaminate: Clean the spill area with soap and water.[13]

  • Dispose: Label the container as "Spill Debris" with the chemical name and dispose of it, along with any contaminated PPE, as hazardous waste according to institutional and local regulations.[13]

For major spills, evacuate the area immediately and contact your institution's emergency response team.[14][15]

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.[10]

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth if the substance was ingested or inhaled). Seek immediate medical attention.[2][3]

  • Skin Contact: Immediately remove all contaminated clothing.[13] Flush the affected skin with copious amounts of water for at least 15 minutes.[13] Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Continue rinsing and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3] Seek immediate medical attention and show the medical personnel this guide or the relevant SDS.[2][7]

Disposal Considerations

Chemical waste generators are responsible for the proper classification and disposal of their waste.[3] this compound and any materials contaminated with it (e.g., absorbent materials, gloves, paper towels) must be disposed of as hazardous chemical waste.[13] All waste must be collected in a properly labeled, sealed, and puncture-resistant container. Consult your institution's Environmental Health and Safety (EHS) office for specific disposal procedures and to ensure compliance with all local, regional, and national regulations.[3]

Conclusion

This compound is a valuable tool for chemical innovation. However, its potential hazards necessitate a culture of safety and diligent adherence to established protocols. By understanding the toxicological risks and implementing the hierarchy of controls—prioritizing engineering controls like fume hoods and using appropriate PPE—researchers can handle this compound with a high degree of safety. Preparedness for emergencies, including knowledge of spill cleanup and first aid, is the final component of a comprehensive safety plan. Through this informed and cautious approach, scientific advancement and personal safety can proceed in tandem.

References

The Strategic Synthesis and Utility of 1-(3-Methoxyphenyl)cyclopropanecarbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 1-(3-Methoxyphenyl)cyclopropanecarbonitrile, a specialized chemical intermediate of significant interest in contemporary drug discovery and organic synthesis. The document elucidates the compound's synthetic pathway, key chemical properties, and its strategic application as a building block in the creation of complex pharmaceutical agents. By detailing the causality behind the synthetic protocol and providing a thorough characterization, this guide serves as a critical resource for researchers, chemists, and drug development professionals.

Introduction: The Significance of the Cyclopropyl Moiety in Medicinal Chemistry

The cyclopropane ring, a three-membered carbocycle, has emerged as a privileged structural motif in modern medicinal chemistry. Its unique conformational rigidity and electronic properties can impart favorable pharmacological characteristics to a drug molecule, such as enhanced metabolic stability, increased potency, and improved membrane permeability. The incorporation of the cyclopropyl group can lead to novel intellectual property and provide a scaffold for developing new chemical entities with desirable therapeutic profiles. This compound represents a key intermediate that combines the benefits of the cyclopropane ring with the versatile reactivity of the nitrile and methoxyphenyl groups, making it a valuable precursor in multi-step synthetic campaigns.

Historical Context and Discovery

The documented history of this compound is primarily rooted in patent literature, highlighting its role as a crucial intermediate in the synthesis of proprietary compounds for pharmaceutical development. While a singular "discovery" paper is not prominent, its emergence is tied to the broader exploration of cyclopropane derivatives in the quest for novel therapeutics. The synthesis detailed in patent WO2013/150416 provides a well-documented and reproducible method, suggesting its utility in a contemporary drug discovery context.[1] The precursor, (3-Methoxyphenyl)acetonitrile, is itself a well-established building block in pharmaceutical and fine chemical synthesis.[2]

Synthesis of this compound: A Detailed Protocol and Mechanistic Insight

The synthesis of this compound is efficiently achieved through the cyclopropanation of 2-(3-methoxyphenyl)acetonitrile using 1,2-dibromoethane under phase-transfer catalysis conditions. This method is advantageous due to its operational simplicity and the ready availability of the starting materials.

Reaction Scheme

Synthesis_of_this compound reactant1 2-(3-methoxyphenyl)acetonitrile reagents NaOH, Tetrabutylammonium bromide Toluene/Water, 20°C reactant1->reagents reactant2 1,2-Dibromoethane reactant2->reagents product This compound reagents->product

Caption: Synthesis of this compound.

Step-by-Step Experimental Protocol

The following protocol is adapted from the procedure described in patent WO2013/150416.[1]

  • Reaction Setup: To a suitable reaction vessel, add 2-(3-methoxyphenyl)acetonitrile (1.0 eq.), 1,2-dibromoethane (1.5 eq.), and tetrabutylammonium bromide (0.24 eq.) in toluene.

  • Addition of Base: To this mixture, add a 50% aqueous solution of sodium hydroxide.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 16 hours.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography on silica gel to yield this compound as an oil.

Mechanistic Rationale

The reaction proceeds via a phase-transfer catalyzed alkylation. The tetrabutylammonium bromide acts as a phase-transfer catalyst, transporting the hydroxide ions from the aqueous phase to the organic phase. The hydroxide ion, a strong base, deprotonates the benzylic carbon of 2-(3-methoxyphenyl)acetonitrile, which is acidic due to the electron-withdrawing effect of the adjacent nitrile group and the phenyl ring. The resulting carbanion then acts as a nucleophile, undergoing a double alkylation with 1,2-dibromoethane to form the cyclopropane ring in a concerted or stepwise manner. The use of a biphasic system with a phase-transfer catalyst is a common and effective strategy for such reactions, as it avoids the need for anhydrous conditions and expensive, moisture-sensitive bases.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in further synthetic transformations.

PropertyValueSource
Molecular Formula C₁₁H₁₁NOCalculated
Molecular Weight 173.21 g/mol Calculated
Appearance Oil[1]
¹H NMR (500 MHz, CDCl₃) δ (ppm) 7.22-7.31 (m, 1H), 6.74-6.96 (m, 3H), 3.83 (s, 3H), 1.69-1.76 (m, 2H), 1.38-1.44 (m, 2H)[1]

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing two distinct handles for further chemical elaboration. The methoxyphenyl group can be deprotected to reveal a phenol, which can then be used in a variety of coupling reactions.

The strategic placement of the methoxy group at the meta position of the phenyl ring offers a different substitution pattern compared to the more common para-substituted analogues. This can be crucial for optimizing the binding of a drug candidate to its biological target, as it allows for the exploration of different regions of the binding pocket.

While specific drug candidates synthesized from this intermediate are often proprietary, its inclusion in patent literature from pharmaceutical companies underscores its importance in the development of new chemical entities. The cyclopropane ring, as a bioisostere of a double bond or a phenyl ring, can be used to fine-tune the physicochemical properties and biological activity of a lead compound.

Conclusion

This compound is a key synthetic building block with significant potential in drug discovery and organic synthesis. Its efficient synthesis, coupled with the versatile reactivity of its functional groups, makes it an attractive starting material for the preparation of a wide range of complex molecules. This guide provides a comprehensive overview of its synthesis and properties, offering valuable insights for researchers and developers in the pharmaceutical and chemical industries.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 1-(3-Methoxyphenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

1-(3-Methoxyphenyl)cyclopropanecarbonitrile is a valuable synthetic intermediate in medicinal chemistry and drug development. The cyclopropane ring is a bioisostere for phenyl rings and other groups, often introduced to modulate metabolic stability, binding affinity, and molecular conformation.[1] The presence of the methoxyphenyl and nitrile functionalities provides multiple handles for further chemical elaboration, making this compound a versatile building block for complex molecular architectures.

This document provides a comprehensive, field-tested protocol for the synthesis of this compound. The presented methodology is based on a phase-transfer catalyzed (PTC) intramolecular cyclization, a robust and scalable approach for the formation of cyclopropane rings.[2]

Note on Starting Material Selection: The user prompt specified the synthesis from 3-methoxybenzonitrile. However, the direct conversion of an aromatic nitrile to the target 1-aryl-1-cyanocyclopropane is not a chemically feasible one-step transformation. The most direct and well-documented precursor for this synthesis is 2-(3-methoxyphenyl)acetonitrile , where the benzylic methylene group provides the necessary acidity for the key C-C bond-forming steps.[3] This guide, therefore, details the protocol starting from this more appropriate and commercially available precursor to ensure scientific accuracy and practical applicability for the research audience. The versatility of the nitrile group in 3-methoxybenzonitrile allows for its conversion into various intermediates, but not directly to the target product in a single, efficient step.[4][5]

Reaction Principle and Mechanism

The synthesis proceeds via a tandem alkylation and intramolecular cyclization of 2-(3-methoxyphenyl)acetonitrile with 1,2-dibromoethane. The reaction is conducted under biphasic conditions using a concentrated aqueous solution of sodium hydroxide as the base and a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB).

Mechanism Breakdown:

  • Deprotonation (Phase 1): The hydroxide ion (OH⁻) is transported from the aqueous phase to the organic phase by the quaternary ammonium cation (Q⁺) of the phase-transfer catalyst. In the organic phase, the hydroxide ion is a potent base and abstracts a proton from the α-carbon of 2-(3-methoxyphenyl)acetonitrile. This deprotonation is facilitated by the electron-withdrawing effect of the adjacent nitrile group, which stabilizes the resulting carbanion.

  • Intermolecular Alkylation (S_N2): The newly formed carbanion acts as a nucleophile and attacks one of the bromine-bearing carbons of 1,2-dibromoethane in a classic S_N2 reaction, displacing a bromide ion and forming an intermediate, 4-bromo-2-(3-methoxyphenyl)butanenitrile.[6]

  • Intramolecular Cyclization (S_N2): A second proton is abstracted from the same α-carbon by the base. The resulting carbanion then undergoes a rapid intramolecular S_N2 reaction, attacking the carbon atom bearing the remaining bromine atom. This step closes the three-membered ring and displaces the final bromide ion, yielding the desired this compound.[2][7]

Experimental Protocol

This protocol is adapted from established literature procedures and is suitable for laboratory-scale synthesis.[3]

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )Amount (mg/mmol)Eq.Comments
2-(3-Methoxyphenyl)acetonitrile19924-43-7147.17100 mg / 0.6791.0Starting material.
1,2-Dibromoethane106-93-4187.86191.6 mg / 1.021.5Alkylating agent. (d=2.18 g/mL, use 88 µL)
Sodium Hydroxide (NaOH)1310-73-240.00500 mg / 12.518.4Base. Use as a 50% (w/w) aqueous solution.
Tetrabutylammonium Bromide (TBAB)1643-19-2322.3750 mg / 0.1550.23Phase-Transfer Catalyst.
Toluene108-88-392.141.0 mL-Reaction solvent.
Ethyl Acetate141-78-688.11--Extraction solvent.
Heptane142-82-5100.21--Chromatography eluent.
Magnesium Sulfate (MgSO₄), anhydrous7487-88-9120.37--Drying agent.
Safety and Handling
  • General: This procedure must be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile), must be worn at all times.[8][9]

  • 3-Methoxybenzonitrile/2-(3-Methoxyphenyl)acetonitrile: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[10][11]

  • 1,2-Dibromoethane: Is a toxic, volatile, and carcinogenic compound. Handle with extreme caution and ensure it is always kept within the fume hood.

  • Sodium Hydroxide (50% aq.): Highly corrosive. Causes severe skin burns and eye damage. Handle with care to avoid contact. An eyewash station and safety shower should be readily accessible.[8]

  • Toluene: Flammable liquid and vapor. Can cause skin and eye irritation and may cause drowsiness or dizziness.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 10 mL round-bottom flask equipped with a magnetic stir bar, add 2-(3-methoxyphenyl)acetonitrile (100 mg, 0.679 mmol), toluene (1.0 mL), 1,2-dibromoethane (88 µL, 1.02 mmol), and tetrabutylammonium bromide (50 mg, 0.155 mmol).

  • Base Addition: Carefully add the 50% aqueous solution of sodium hydroxide (0.5 mL) to the reaction mixture at room temperature.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate (2 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water (2 x 0.5 mL) and brine (1 x 0.5 mL).

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of 0% to 60% ethyl acetate in heptanes to afford the pure product.

  • Product Characterization: The final product, this compound, is obtained as an oil (Expected yield: ~48%, 56 mg).[3] Characterize by ¹H NMR, ¹³C NMR, and MS to confirm structure and purity.

Workflow Visualization

The following diagram outlines the key stages of the synthesis protocol.

SynthesisWorkflow A Reagent Preparation (In Fume Hood) B Reaction Setup Combine organics, solvent, and catalyst in flask A->B C Base Addition Add 50% aq. NaOH B->C D Reaction Stir vigorously at RT for 16h C->D E Workup & Extraction Dilute with EtOAc, wash with H2O and brine D->E F Drying & Concentration Dry over MgSO4, rotary evaporation E->F G Purification Flash Column Chromatography F->G H Product Isolation Pure 1-(3-Methoxyphenyl) cyclopropanecarbonitrile G->H

Caption: Experimental workflow for the synthesis of this compound.

References

Application Note: A Detailed Protocol for the Synthesis of 1-(3-Methoxyphenyl)cyclopropanecarbonitrile via Phase-Transfer Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step experimental protocol for the synthesis of 1-(3-Methoxyphenyl)cyclopropanecarbonitrile, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through the cyclopropanation of 2-(3-methoxyphenyl)acetonitrile using 1,2-dibromoethane. The reaction is conducted under biphasic conditions employing a phase-transfer catalyst, which offers a robust, efficient, and scalable method for constructing the strained cyclopropane ring. This guide delves into the underlying reaction mechanism, provides critical safety information, and offers a detailed workflow designed for reproducibility in a research laboratory setting.

Introduction and Scientific Background

Nitrile-substituted cyclopropanes are highly versatile synthetic intermediates. The strained three-membered ring provides unique conformational constraints and reactivity, while the nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, and ketones. The title compound, this compound, incorporates these features, making it a desirable scaffold for the development of novel chemical entities.

The classical approach to cyclopropanation often involves carbenoid reagents, which can be hazardous or require strictly controlled conditions.[1] An effective alternative is the Michael-Initiated Ring Closure (MIRC) sequence or related nucleophilic substitution pathways.[2] The protocol detailed herein utilizes a phase-transfer catalysis (PTC) approach, a powerful technique for reactions involving immiscible liquid phases.[3][4] In this system, a strong aqueous base generates the required carbanion from the starting arylacetonitrile. The phase-transfer catalyst, a quaternary ammonium salt, then transports this reactive anion into the organic phase to react with the alkylating agent, 1,2-dibromoethane. This method circumvents the need for expensive, anhydrous solvents or hazardous bases like sodium amide, presenting a more practical and safer synthetic route.[5][6]

Reaction Scheme and Mechanism

The overall transformation is the alkylation and subsequent cyclization of 2-(3-methoxyphenyl)acetonitrile with 1,2-dibromoethane.

Overall Reaction:

2-(3-methoxyphenyl)acetonitrile + 1,2-Dibromoethane → this compound

Mechanism of Phase-Transfer Catalyzed Cyclopropanation:

The reaction proceeds via a well-established mechanism for phase-transfer catalysis.[3]

  • Deprotonation: The benzylic proton of 2-(3-methoxyphenyl)acetonitrile is acidic due to the electron-withdrawing effect of the nitrile group and the phenyl ring. The concentrated sodium hydroxide in the aqueous phase deprotonates the acetonitrile to form a resonance-stabilized carbanion (anion).

  • Ion-Pair Exchange: The phase-transfer catalyst, Tetrabutylammonium Bromide (Q⁺Br⁻), resides at the aqueous-organic interface. It exchanges its bromide anion for the newly formed arylacetonitrile carbanion (A⁻), forming a lipophilic ion pair (Q⁺A⁻).

  • Migration to Organic Phase: This new ion pair (Q⁺A⁻) is soluble in the organic solvent (toluene) and migrates from the aqueous phase into the organic phase.

  • First Alkylation (Sₙ2): In the organic phase, the "naked" and highly reactive carbanion attacks one of the electrophilic carbon atoms of 1,2-dibromoethane in a nucleophilic substitution (Sₙ2) reaction, displacing a bromide ion. This forms an intermediate, 4-bromo-2-(3-methoxyphenyl)butanenitrile.

  • Second Deprotonation & Intramolecular Cyclization: The newly formed intermediate still possesses an acidic proton. It is deprotonated by the strong base at the interface. The resulting carbanion then undergoes a rapid intramolecular Sₙ2 reaction, displacing the second bromide to form the stable cyclopropane ring.[7]

  • Catalyst Regeneration: The catalyst (Q⁺) transports the displaced bromide (Br⁻) back to the aqueous phase, regenerating the Q⁺Br⁻ species and completing the catalytic cycle.

Caption: Phase-Transfer Catalysis (PTC) mechanism for cyclopropanation.

Materials, Reagents, and Equipment

Reagents & Materials
ReagentCAS No.Molecular Wt.Amount UsedMoles (mmol)Equiv.Supplier Notes
2-(3-methoxyphenyl)acetonitrile19924-43-7147.18 g/mol 100 mg0.6791.0Reagent Grade, ≥98%
1,2-Dibromoethane106-93-4187.86 g/mol 88 µL (191 mg)1.021.5Reagent Grade, ≥99%
Tetrabutylammonium bromide (TBAB)1643-19-2322.37 g/mol 50 mg0.1550.23PTC Grade, ≥98%
Sodium Hydroxide (NaOH)1310-73-240.00 g/mol 500 mg12.518.4ACS Grade, Pellets
Toluene108-88-392.14 g/mol 1.0 mL--Anhydrous, ≥99.8%
Water7732-18-518.02 g/mol 0.5 mL--Deionized
Ethyl Acetate141-78-688.11 g/mol As needed--ACS Grade
Heptanes142-82-5100.21 g/mol As needed--ACS Grade
Brine (Saturated NaCl)7647-14-5-As needed--Lab Prepared
Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol As needed--Anhydrous
Equipment
  • Magnetic stirrer hotplate

  • Round-bottom flask or reaction vial (5-10 mL) with screw cap

  • Magnetic stir bar

  • Syringes and needles for liquid transfer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for flash column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Analytical balance

  • NMR spectrometer and UV lamp for TLC visualization

Safety Precautions and Hazard Management

This protocol must be performed inside a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

  • PPE: Safety glasses (goggles recommended), flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile gloves, consider double-gloving).[6]

  • 1,2-Dibromoethane: Highly toxic, a suspect carcinogen, and an irritant.[8] Avoid inhalation and skin contact. All transfers should be done in a fume hood.

  • Sodium Hydroxide (50% solution): Extremely corrosive. Causes severe skin burns and eye damage. Handle with extreme care. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[9]

  • Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. It is a potential reproductive toxin. Keep away from ignition sources.

  • Waste Disposal: All organic and aqueous waste must be collected in appropriately labeled hazardous waste containers for disposal according to institutional guidelines. Do not mix waste streams unless compatible.

Detailed Experimental Protocol

The following procedure is based on the method described in patent literature, providing a reliable route to the target compound.[10]

Step 1: Preparation of 50% (w/w) NaOH Solution

  • Carefully and slowly add 500 mg of NaOH pellets to 0.5 mL of deionized water in a small beaker while stirring.

  • Causality Note: This addition is highly exothermic. Cool the beaker in an ice bath to control the temperature. The high concentration of base is crucial for efficient deprotonation at the phase interface.

Step 2: Reaction Setup and Reagent Addition

  • To a 5 mL reaction vial equipped with a magnetic stir bar, add 2-(3-methoxyphenyl)acetonitrile (100 mg, 0.679 mmol), 1,2-dibromoethane (88 μL, 1.02 mmol), and tetrabutylammonium bromide (50 mg, 0.155 mmol).

  • Add toluene (1.0 mL) to the vial and stir briefly to dissolve the solids.

  • Using a pipette, carefully add the freshly prepared 50% aqueous NaOH solution (1.0 mL total volume) to the reaction mixture at room temperature.

    • Causality Note: The addition of the strong base initiates the reaction by creating the biphasic system and enabling the deprotonation of the starting material.

Step 3: Reaction Execution

  • Seal the vial tightly and stir the biphasic mixture vigorously at room temperature (approx. 20-25 °C).

    • Causality Note: Vigorous stirring is essential to maximize the interfacial surface area between the aqueous and organic phases, which directly increases the rate of phase transfer and the overall reaction rate.

  • Continue stirring for 16 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) by spotting a small, quenched aliquot of the organic layer.

Step 4: Work-up and Extraction

  • After 16 hours, stop the stirring and dilute the reaction mixture with ethyl acetate (2 mL).

  • Transfer the entire mixture to a separatory funnel.

  • Wash the mixture sequentially with water (2 x 0.5 mL) and then with brine (1 x 0.5 mL).

    • Causality Note: The water washes remove the bulk of the sodium hydroxide and the phase-transfer catalyst. The brine wash helps to break any emulsions and further removes water from the organic layer.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

Step 5: Purification and Characterization

  • Purify the crude residue by flash column chromatography on silica gel.

  • Elute the column using a gradient of 0-60% ethyl acetate in heptanes.

  • Combine the fractions containing the desired product (monitor by TLC) and concentrate under reduced pressure to afford pure this compound as an oil.

    • Expected Yield: ~56 mg (48%).[10]

  • Characterization: The product identity can be confirmed by ¹H NMR spectroscopy.

    • ¹H NMR (500 MHz, CDCl₃): δ 7.31-7.22 (m, 1H), 6.96-6.74 (m, 3H), 3.83 (s, 3H), 1.76-1.69 (m, 2H), 1.44-1.38 (m, 2H).[10]

Experimental Workflow Diagram

References

Application Notes and Protocols: A Detailed Guide to the Phase-Transfer Catalyzed Synthesis of 1-(3-Methoxyphenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Cyclopropane Motif

The cyclopropane ring, a seemingly simple three-membered carbocycle, is a privileged scaffold in modern medicinal chemistry. Its unique conformational rigidity and electronic properties allow it to serve as a versatile bioisostere for various functional groups, enhancing metabolic stability, binding affinity, and overall pharmacological profiles of drug candidates. 1-(3-Methoxyphenyl)cyclopropanecarbonitrile is a key building block in the synthesis of a range of biologically active molecules, making its efficient and well-understood synthesis a topic of considerable interest for drug development professionals. This guide provides a comprehensive overview of the reaction mechanism and a detailed protocol for the synthesis of this valuable intermediate.

Dissecting the Reaction: A Phase-Transfer Catalysis Approach

The formation of this compound from (3-methoxyphenyl)acetonitrile and 1,2-dibromoethane is a classic example of a phase-transfer catalyzed (PTC) reaction. This powerful technique facilitates reactions between reactants located in different phases (typically aqueous and organic) by introducing a catalyst, the phase-transfer agent, that shuttles one of the reactants across the phase boundary.

The overall reaction proceeds via a sequential double nucleophilic substitution, culminating in an intramolecular cyclization. The key steps are:

  • Deprotonation: The reaction is initiated by the deprotonation of the weakly acidic α-carbon of (3-methoxyphenyl)acetonitrile. Due to the insolubility of the organic substrate in the aqueous sodium hydroxide solution, this deprotontonation occurs at the interface of the two phases.

  • Ion-Pair Formation and Phase Transfer: The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), plays a crucial role here. The lipophilic tetrabutylammonium cation pairs with the newly formed carbanion, creating a lipophilic ion pair. This ion pair is soluble in the organic phase and is transported from the interface into the bulk of the organic solvent.

  • First Nucleophilic Substitution (SN2): Once in the organic phase, the highly reactive carbanion acts as a potent nucleophile, attacking one of the electrophilic carbon atoms of 1,2-dibromoethane in an SN2 reaction. This results in the displacement of a bromide ion and the formation of an intermediate, 4-bromo-2-(3-methoxyphenyl)butanenitrile.

  • Second Deprotonation and Intramolecular Cyclization: The newly formed intermediate still possesses an acidic proton on the α-carbon. This proton is abstracted by the hydroxide ion (transported into the organic phase by the catalyst), generating a new carbanion. This carbanion then undergoes a rapid intramolecular SN2 reaction, attacking the carbon atom bearing the remaining bromine atom. This ring-closing step forms the stable cyclopropane ring and regenerates the bromide ion. The catalyst is then free to shuttle another carbanion into the organic phase, continuing the catalytic cycle.

Visualizing the Mechanism

Reaction_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOH NaOH Carbanion [(3-MeOPh)CHCN]⁻Q⁺ NaOH->Carbanion Deprotonation at interface NaBr NaBr QBr_aq Q⁺Br⁻ QBr_org Q⁺Br⁻ QBr_aq->QBr_org Phase Transfer ArCH2CN (3-MeOPh)CH₂CN BrCH2CH2Br 1,2-Dibromoethane Intermediate BrCH₂CH₂(3-MeOPh)CHCN BrCH2CH2Br->Intermediate Carbanion->Intermediate SN2 Attack Product 1-(3-MeOPh)cyclopropanecarbonitrile Intermediate->Product Intramolecular SN2 & Deprotonation Product->QBr_org Catalyst Regeneration QBr_org->Carbanion Ion Exchange

Caption: Phase-transfer catalyzed mechanism for the formation of this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established literature procedures and is intended for use by trained chemists in a well-equipped laboratory.

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
(3-Methoxyphenyl)acetonitrile147.1710.0 g0.068 molStarting material. Handle with care.
1,2-Dibromoethane187.8619.1 g (9.2 mL)0.102 molAlkylating agent. Toxic and volatile. Work in a fume hood.
Sodium Hydroxide (NaOH)40.0020.0 g0.500 molBase. Corrosive.
Tetrabutylammonium Bromide (TBAB)322.372.2 g0.0068 molPhase-transfer catalyst. Hygroscopic.
Toluene92.14100 mL-Solvent. Flammable.
Deionized Water18.02100 mL-For NaOH solution.
Diethyl Ether74.12As needed-For extraction. Flammable.
Saturated Brine Solution-As needed-For washing.
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-Drying agent.
Silica Gel-As needed-For column chromatography.
Hexane/Ethyl Acetate-As needed-Eluent for chromatography.
Procedure
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine (3-methoxyphenyl)acetonitrile (10.0 g, 0.068 mol), 1,2-dibromoethane (19.1 g, 0.102 mol), tetrabutylammonium bromide (2.2 g, 0.0068 mol), and toluene (100 mL).

  • Preparation of Base: In a separate beaker, carefully dissolve sodium hydroxide (20.0 g, 0.500 mol) in deionized water (100 mL). Caution: This process is highly exothermic. Use an ice bath to control the temperature.

  • Reaction Initiation: Add the freshly prepared sodium hydroxide solution to the reaction flask.

  • Reaction Progress: Stir the biphasic mixture vigorously at room temperature for 16-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup - Quenching and Extraction: After the reaction is complete, carefully add 100 mL of deionized water to the flask. Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine all organic layers and wash with saturated brine solution (2 x 50 mL).

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a viscous oil, should be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Experimental Workflow

Experimental_Workflow Start Start Reagents Combine Reactants: (3-MeOPh)CH₂CN 1,2-Dibromoethane TBAB in Toluene Start->Reagents Add_Base Add Aqueous NaOH Solution Reagents->Add_Base Stir Stir Vigorously at Room Temperature (16-24h) Add_Base->Stir Workup Aqueous Workup: Add Water Separate Layers Stir->Workup Extraction Extract Aqueous Layer with Diethyl Ether Workup->Extraction Wash Wash Combined Organic Layers with Brine Extraction->Wash Dry Dry with MgSO₄ and Filter Wash->Dry Concentrate Concentrate Under Reduced Pressure Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Pure 1-(3-MeOPh)cyclopropanecarbonitrile Purify->Product

Caption: A streamlined workflow for the synthesis and purification of the target compound.

Characterization of this compound

Proper characterization of the final product is essential to confirm its identity and purity. The following are expected analytical data for this compound.

TechniqueExpected Data
¹H NMR (CDCl₃, 500 MHz)δ (ppm): 7.31-7.22 (m, 1H, Ar-H), 6.96-6.74 (m, 3H, Ar-H), 3.83 (s, 3H, -OCH₃), 1.76-1.69 (m, 2H, cyclopropyl-CH₂), 1.44-1.38 (m, 2H, cyclopropyl-CH₂).
¹³C NMR (CDCl₃)Expected peaks around: 139.0, 130.0, 122.0, 115.5, 114.0, 113.5 (aromatic carbons and CN), 55.0 (-OCH₃), 20.0 (quaternary cyclopropyl-C), 16.0 (cyclopropyl-CH₂). (Note: Specific shifts can vary slightly based on conditions and solvent).
IR (Infrared) Spectroscopy Expected characteristic peaks around: 2240 cm⁻¹ (C≡N stretch), 3000-2800 cm⁻¹ (C-H stretch), 1600, 1480 cm⁻¹ (C=C aromatic stretch), 1250 cm⁻¹ (C-O stretch).
Mass Spectrometry (MS) Expected [M+H]⁺ or M⁺ at m/z = 174.09, corresponding to the molecular formula C₁₁H₁₁NO.

Safety Precautions

  • 1,2-Dibromoethane: This substance is toxic, a suspected carcinogen, and harmful to the environment. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Sodium Hydroxide: Concentrated sodium hydroxide is highly corrosive and can cause severe burns. Handle with care, wearing appropriate PPE.

  • Toluene and Diethyl Ether: These solvents are flammable. Ensure there are no open flames or spark sources in the vicinity during their use.

  • General Handling: It is crucial to conduct a thorough risk assessment before starting any chemical synthesis. Consult the Safety Data Sheets (SDS) for all reagents used.

Troubleshooting

  • Low Yield:

    • Inefficient Stirring: Vigorous stirring is essential for maximizing the interfacial area in a phase-transfer catalyzed reaction.

    • Inactive Catalyst: Ensure the tetrabutylammonium bromide is dry, as it is hygroscopic.

    • Incomplete Reaction: Monitor the reaction by TLC to ensure it has gone to completion before workup.

  • Side Products:

    • Over-alkylation can sometimes occur. Careful control of stoichiometry is important.

    • Hydrolysis of the nitrile group is possible if the reaction is heated or run for an excessively long time.

The Strategic Application of Aryl Cyclopropylnitriles in Pharmaceutical Synthesis: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the demand for molecular scaffolds that offer both structural novelty and enhanced physicochemical properties is incessant. Among these, the aryl cyclopropylnitrile framework has emerged as a privileged motif. The inherent characteristics of the cyclopropane ring—conformational rigidity, metabolic stability, and unique electronic properties—coupled with the synthetic versatility of the nitrile group, make intermediates like 1-(3-Methoxyphenyl)cyclopropanecarbonitrile highly valuable assets in the synthesis of complex Active Pharmaceutical Ingredients (APIs).

This guide provides an in-depth exploration of the application of such intermediates. While direct routes from this compound to a marketed drug are not extensively documented in public literature, we will dissect the synthetic utility of this class of compounds through a detailed case study of a closely related blockbuster drug. Furthermore, we will present protocols and forward-looking applications that underscore the potential of this versatile building block for researchers, scientists, and drug development professionals.

Part 1: The Cyclopropane Advantage in Medicinal Chemistry

The incorporation of a cyclopropane ring into a drug candidate is a strategic decision driven by a host of well-documented benefits.[1][2][3] Its rigid, three-dimensional structure can lock a molecule into a bioactive conformation, minimizing the entropic penalty upon binding to a biological target and thereby increasing potency.[1]

Key Advantages of the Cyclopropyl Moiety:

FeatureMedicinal Chemistry ImplicationReference
Conformational Rigidity Locks flexible molecules into a bioactive conformation, improving binding affinity and potency.
Metabolic Stability The strained C-H bonds are often more resistant to oxidative metabolism by cytochrome P450 enzymes compared to linear alkyl chains.[4]
Improved Pharmacokinetics Can enhance membrane permeability and solubility, leading to better absorption, distribution, metabolism, and excretion (ADME) profiles.[1][5]
Novel Chemical Space Provides access to unique three-dimensional structures, differentiating new chemical entities from existing drugs.[5]
Bioisosteric Replacement Can serve as a rigid isostere for gem-dimethyl groups, alkenes, or even phenyl rings, offering a different vector for substituent placement.[1]

The anticancer drug Trametinib , a MEK1/2 inhibitor, is a notable example of a contemporary pharmaceutical that features a cyclopropane ring, highlighting the successful application of this motif in modern drug design.[6][7][8][9]

Part 2: Application Case Study: Synthesis of Venlafaxine from an Arylacetonitrile Intermediate

To fully appreciate the synthetic power of the arylacetonitrile core, we will examine the well-established synthesis of the antidepressant Venlafaxine . This synthesis begins with p-methoxyphenylacetonitrile, a structural analog of our topic compound. The principles and reaction mechanisms are directly translatable and provide a proven blueprint for the utilization of such intermediates.[10][11]

The overall synthetic pathway can be visualized as a two-stage process: first, the construction of a key cyanohydrin intermediate, followed by its transformation into the final API.

Venlafaxine_Synthesis_Workflow cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: API Elaboration A p-Methoxyphenylacetonitrile + Cyclohexanone B Base-Catalyzed Condensation A->B Base (e.g., n-BuLi, NaOH) C 2-(1-Hydroxycyclohexyl)-2- (4-methoxyphenyl)acetonitrile B->C Formation of C-C bond D Reductive Amination of Nitrile C->D Reducing Agent (e.g., H₂, Raney Ni) E 1-[2-amino-1-(4-methoxyphenyl) ethyl]cyclohexanol D->E F N-Methylation (Eschweiler-Clarke) E->F HCHO, HCOOH G Venlafaxine F->G Eschweiler_Clarke_Mechanism cluster_0 Step 1: First Methylation cluster_1 Step 2: Second Methylation Amine R-NH₂ Imine R-N=CH₂ Amine->Imine + HCHO - H₂O Formaldehyde1 HCHO Iminium [R-NH=CH₂]⁺ Imine->Iminium + H⁺ (from HCOOH) FormicAcid1 HCOOH FormicAcid1->Iminium SecAmine R-NHCH₃ Iminium->SecAmine + HCOO⁻ (hydride transfer) CO2_1 CO₂ Iminium->CO2_1 SecAmine_repeat R-NHCH₃ Iminium2 [R-N(CH₃)=CH₂]⁺ SecAmine_repeat->Iminium2 + HCHO, + H⁺ Formaldehyde2 HCHO TertAmine R-N(CH₃)₂ (Venlafaxine) Iminium2->TertAmine + HCOO⁻ (hydride transfer) CO2_2 CO₂ Iminium2->CO2_2 FormicAcid2 HCOOH FormicAcid2->Iminium2 Nitrile_Derivatization A 1-(3-Methoxyphenyl) cyclopropanecarbonitrile B Hydrolysis (H⁺ or OH⁻) A->B C Reduction (e.g., LiAlH₄, H₂/cat.) A->C D 1-(3-Methoxyphenyl) cyclopropanecarboxylic Acid B->D E [1-(3-Methoxyphenyl) cyclopropyl]methanamine C->E F Amide Coupling D->F G Further Alkylation E->G

References

Application Notes: The Strategic Value of 1-(3-Methoxyphenyl)cyclopropanecarbonitrile in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the applications of 1-(3-Methoxyphenyl)cyclopropanecarbonitrile in medicinal chemistry.

The confluence of unique structural motifs in a single, versatile building block is a cornerstone of modern medicinal chemistry. This compound is a prime example of such a scaffold, merging three critical pharmacophoric elements: the cyclopropane ring, the methoxyphenyl group, and the cyano (nitrile) functionality. This guide elucidates the strategic importance of this compound and provides detailed protocols for its synthesis and derivatization.

The Power of the Cyclopropyl Moiety: A Bioisostere with Benefits

The cyclopropyl group is far more than a simple saturated ring; its significant ring strain (~27.5 kcal/mol) confers unique electronic and conformational properties.[1] In drug design, it is often employed as a "bioisostere" for moieties like vinyl groups or gem-dimethyl groups.[1] Its incorporation can lead to significant advantages:

  • Enhanced Potency and Binding Affinity: The rigid, planar nature of the cyclopropane ring can lock a molecule into its bioactive conformation, reducing the entropic penalty upon binding to a biological target.[1][2]

  • Improved Metabolic Stability: The carbon-hydrogen bonds within a cyclopropane ring are shorter and stronger than those in typical alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][2] This can significantly increase a drug candidate's half-life.

  • Modulation of Physicochemical Properties: The cyclopropyl group can fine-tune a compound's lipophilicity and solubility, critical parameters for optimizing its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2][3]

The presence of a cyclopropane fragment is a feature of numerous marketed drugs used to treat a wide range of conditions, including infectious diseases, mental disorders, and cardiovascular diseases.[4]

The Methoxyphenyl and Nitrile Groups: Versatility for Synthesis and Interaction

The 3-methoxyphenyl group is a common feature in many biologically active molecules. The methoxy group can act as a hydrogen bond acceptor and its position on the phenyl ring influences the molecule's overall electronics and potential for aromatic interactions (e.g., π-π stacking) with protein targets.[5] Furthermore, the methoxy group can be readily demethylated to a phenol, providing a handle for further functionalization or a key interaction point itself.

The nitrile group is a highly versatile functional handle.[6] It is a precursor to several other critical functional groups, most notably:

  • Carboxylic Acids via hydrolysis.

  • Primary Amines via reduction.

  • Tetrazoles via cycloaddition, which are often used as bioisosteres for carboxylic acids.

This versatility allows chemists to rapidly generate a library of diverse analogs from a single intermediate, accelerating the exploration of structure-activity relationships (SAR).

Synthesis and Derivatization Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the title compound and its subsequent chemical transformations into key derivatives for downstream applications.

Protocol 1: Synthesis of this compound

This protocol details the synthesis via a phase-transfer catalyzed cyclopropanation reaction, starting from the commercially available 2-(3-methoxyphenyl)acetonitrile.[6][7]

Workflow Diagram: Synthesis of the Target Compound

G cluster_reactants Starting Materials cluster_reagents Reagents & Catalyst cluster_process Reaction & Workup cluster_purification Purification cluster_product Final Product A 2-(3-methoxyphenyl)acetonitrile F Stir at 20°C for 16h A->F B 1,2-Dibromoethane B->F C Sodium Hydroxide (50% aq.) C->F D Tetrabutylammonium Bromide (PTC) D->F E Toluene / Water E->F G Dilute with Ethyl Acetate F->G H Wash with Water & Brine G->H I Dry over MgSO4 & Concentrate H->I J Flash Chromatography (0-60% EtOAc in Heptanes) I->J K This compound J->K

Caption: Synthesis workflow for this compound.

Materials and Reagents:

  • 2-(3-methoxyphenyl)acetonitrile

  • 1,2-dibromoethane

  • Tetrabutylammonium bromide (TBAB)

  • Sodium hydroxide (NaOH), 50% aqueous solution

  • Toluene

  • Ethyl acetate (EtOAc)

  • Heptanes

  • Magnesium sulfate (MgSO₄), anhydrous

  • Water (deionized)

  • Brine (saturated NaCl solution)

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2-(3-methoxyphenyl)acetonitrile (1.0 eq), 1,2-dibromoethane (1.5 eq), and tetrabutylammonium bromide (0.24 eq) in toluene.

  • Base Addition: At room temperature (20°C), add a 50% aqueous solution of sodium hydroxide.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 16 hours.[7]

  • Workup - Extraction: Dilute the reaction mixture with ethyl acetate. Transfer to a separatory funnel and wash sequentially with water (2x) and brine (1x).

  • Workup - Drying: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography using a gradient of 0-60% ethyl acetate in heptanes to afford pure this compound as an oil.[7]

Data Summary Table

Compound NameStarting MaterialsMolecular FormulaMolecular Weight ( g/mol )
This compound2-(3-methoxyphenyl)acetonitrile, 1,2-dibromoethaneC₁₁H₁₁NO173.21
2-(3-methoxyphenyl)acetonitrile(3-Methoxyphenyl)methanol or similar precursorsC₉H₉NO147.18
Protocol 2: Key Derivatization Reactions

The true utility of this compound is realized in its conversion to other functional groups. The following protocols outline two fundamental transformations.

Diagram: Key Derivatization Pathways

G cluster_hydrolysis Hydrolysis cluster_reduction Reduction Start 1-(3-Methoxyphenyl)- cyclopropanecarbonitrile Reagent_Acid H2SO4 / H2O Heat Start->Reagent_Acid Pathway A Reagent_Amine 1. LiAlH4 / THF 2. H2O Quench Start->Reagent_Amine Pathway B Node_Acid 1-(3-Methoxyphenyl)- cyclopropanecarboxylic Acid Reagent_Acid->Node_Acid Node_Amine [1-(3-Methoxyphenyl)cyclopropyl]- methanamine Reagent_Amine->Node_Amine

Caption: Primary synthetic routes from the nitrile intermediate.

A) Hydrolysis to 1-(3-Methoxyphenyl)cyclopropanecarboxylic Acid

Rationale: Carboxylic acids are crucial for forming salt bridges with basic residues in protein targets and serve as handles for amide coupling reactions to extend the molecule.

Materials and Reagents:

  • This compound

  • Sulfuric acid (H₂SO₄), concentrated

  • Water

  • Diethyl ether or Ethyl acetate

  • Sodium bicarbonate (NaHCO₃), saturated solution

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) with a mixture of water and concentrated sulfuric acid (e.g., 1:1 v/v).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC or LCMS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it over ice. Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic extracts and wash with a saturated sodium bicarbonate solution. Acidify the aqueous bicarbonate layer with HCl to precipitate the carboxylic acid product. Filter the solid or extract back into an organic solvent, dry, and concentrate to yield the final product.

B) Reduction to [1-(3-Methoxyphenyl)cyclopropyl]methanamine

Rationale: Primary amines are fundamental building blocks in medicinal chemistry.[8] They are often basic centers that ensure water solubility (as a salt) and can form key hydrogen bonds or ionic interactions with biological targets.

Materials and Reagents:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium sulfate, Glauber's salt (Na₂SO₄·10H₂O) or Rochelle's salt

Procedure (Caution: LiAlH₄ is highly reactive):

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), suspend LiAlH₄ (approx. 2.0 eq) in anhydrous THF in a flask equipped with a reflux condenser. Cool the suspension in an ice bath (0°C).

  • Addition: Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitor by TLC or LCMS).

  • Workup (Fieser method): Cool the reaction to 0°C. Sequentially and very carefully add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.

  • Purification: Stir the resulting mixture until a granular precipitate forms. Filter the solid and wash thoroughly with THF or ethyl acetate. Concentrate the combined filtrates under reduced pressure to yield the primary amine. Further purification can be achieved via chromatography if necessary.

Conceptual Role in Drug Discovery

The strategic use of this compound is best visualized as a central hub in a drug discovery workflow. It provides rapid access to diverse chemical matter for biological screening and optimization.

Diagram: Role in a Drug Discovery Workflow

G A 1-(3-Methoxyphenyl)- cyclopropanecarbonitrile (Key Intermediate) B Library Synthesis (Amides, Amines, Tetrazoles, etc.) A->B Derivatization C High-Throughput Screening (HTS) B->C Compound Collection D Hit Identification C->D Biological Data E Lead Optimization (SAR Studies) D->E Iterative Design E->A Resynthesis of Analogs F Preclinical Candidate E->F Selection

Caption: The central role of a versatile building block in a typical drug discovery cascade.

By leveraging this building block, research teams can efficiently synthesize libraries of related compounds.[9][10] The resulting data from biological screens can then inform the next round of synthesis, where the core scaffold is further modified to enhance potency, selectivity, and pharmacokinetic properties, ultimately accelerating the journey from a preliminary "hit" to a viable preclinical candidate.

References

Application Notes and Protocols: Laboratory Scale-Up Synthesis of 1-(3-Methoxyphenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the laboratory scale-up synthesis of 1-(3-Methoxyphenyl)cyclopropanecarbonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The protocol detailed herein is designed for robustness and scalability, moving from milligram to multi-gram quantities. Emphasis is placed on the rationale behind procedural steps, safety considerations, and analytical methods for in-process control and final product characterization.

Introduction: Significance and Synthetic Strategy

This compound serves as a crucial building block in medicinal chemistry, notably in the development of enzyme inhibitors and receptor modulators. The inherent strain of the cyclopropane ring, coupled with the electronic properties of the methoxyphenyl and nitrile moieties, imparts unique conformational constraints and reactivity profiles to molecules incorporating this scaffold.

The synthetic approach detailed in this guide is a phase-transfer catalyzed (PTC) cyclopropanation. This method offers several advantages for scale-up, including mild reaction conditions, the use of inexpensive and readily available reagents, and operational simplicity, which collectively contribute to a more efficient and scalable process.[1][2] Phase-transfer catalysis facilitates the reaction between reactants in immiscible phases, enhancing reaction rates and yields.[1]

Reaction Scheme and Mechanism

The overall transformation involves the reaction of 2-(3-methoxyphenyl)acetonitrile with 1,2-dibromoethane in a biphasic system, utilizing a strong base and a phase-transfer catalyst.

Diagram of the Reaction Pathway:

Reaction_Pathway cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_product Product 2-(3-methoxyphenyl)acetonitrile 2-(3-methoxyphenyl)acetonitrile Product This compound 2-(3-methoxyphenyl)acetonitrile->Product + 1,2-dibromoethane 1,2-dibromoethane 1,2-dibromoethane NaOH Sodium Hydroxide (50% aq.) NaOH->Product Base TBAB Tetrabutylammonium Bromide (TBAB) TBAB->Product Catalyst

Caption: Phase-transfer catalyzed synthesis of the target compound.

The reaction proceeds via the deprotonation of the benzylic proton of 2-(3-methoxyphenyl)acetonitrile by the strong base (sodium hydroxide) in the aqueous phase. The phase-transfer catalyst, tetrabutylammonium bromide (TBAB), then transports the resulting carbanion into the organic phase (toluene). In the organic phase, the carbanion undergoes a nucleophilic substitution with 1,2-dibromoethane, followed by an intramolecular cyclization to form the cyclopropane ring and eliminate a bromide ion.

Materials and Reagents

Careful selection and handling of starting materials are paramount for a successful and reproducible synthesis.

ReagentGradeSupplierNotes
2-(3-methoxyphenyl)acetonitrile≥98%Commercially AvailableEnsure purity by NMR or GC-MS before use.
1,2-Dibromoethane≥99%Commercially AvailableHandle with care, known carcinogen.
Sodium HydroxideACS Reagent GradeCommercially AvailablePrepare a 50% (w/w) aqueous solution.
Tetrabutylammonium Bromide (TBAB)≥98%Commercially AvailableActs as the phase-transfer catalyst.
TolueneAnhydrousCommercially AvailableEnsure low water content.
Ethyl AcetateACS Reagent GradeCommercially AvailableFor extraction and chromatography.
HeptaneACS Reagent GradeCommercially AvailableFor chromatography.
Magnesium SulfateAnhydrousCommercially AvailableFor drying the organic phase.

Detailed Experimental Protocol: Scale-Up to 10g

This protocol is optimized for a 10-gram scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood.

Experimental Workflow Diagram:

Experimental_Workflow Start Start Setup Reaction Setup: - 1L 3-neck RBF - Mechanical Stirrer - Condenser - Addition Funnel Start->Setup ChargeReactants Charge Reactants: - 2-(3-methoxyphenyl)acetonitrile (10.0 g) - 1,2-Dibromoethane (15.3 g) - TBAB (2.2 g) - Toluene (100 mL) Setup->ChargeReactants AddBase Slowly add 50% NaOH (aq) (50 g in 50 mL water) Maintain Temp < 30°C ChargeReactants->AddBase Stir Stir vigorously at RT for 16-24 hours AddBase->Stir Monitor Monitor reaction by TLC/GC-MS Stir->Monitor Workup Reaction Work-up: - Dilute with Ethyl Acetate - Wash with water and brine Monitor->Workup Dry Dry organic phase (anhydrous MgSO4) Workup->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by flash chromatography (Heptane/Ethyl Acetate gradient) Concentrate->Purify Characterize Characterize Product: - NMR - IR - Mass Spectrometry Purify->Characterize End End Characterize->End

Caption: Step-by-step workflow for the synthesis and purification.

Procedure:

  • Reaction Setup: Equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. Ensure all glassware is dry.

  • Charging Reactants: To the flask, add 2-(3-methoxyphenyl)acetonitrile (10.0 g, 67.9 mmol), 1,2-dibromoethane (15.3 g, 81.5 mmol, 1.2 eq), tetrabutylammonium bromide (2.2 g, 6.8 mmol, 0.1 eq), and toluene (100 mL).

  • Base Addition: Prepare a 50% (w/w) aqueous solution of sodium hydroxide by carefully dissolving 50 g of NaOH in 50 mL of water (exothermic reaction, cool the solution before use). Transfer this solution to the dropping funnel.

  • Reaction Execution: Begin vigorous stirring of the reaction mixture. Slowly add the sodium hydroxide solution dropwise over 30-45 minutes. The reaction is exothermic; maintain the internal temperature below 30°C using an ice bath if necessary.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir vigorously at room temperature for 16-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate (200 mL). Carefully transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product as an oil.[3]

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in heptane (e.g., 0% to 40%).[3] Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a pale yellow oil.

Expected Yield: 45-55%

Safety and Hazard Mitigation

A thorough understanding of the hazards associated with the reagents is crucial for safe operation.

ChemicalHazardsRecommended Precautions
1,2-Dibromoethane Toxic, Carcinogen, IrritantHandle only in a fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.
Sodium Hydroxide (50%) Corrosive, Causes severe burnsWear chemical-resistant gloves, safety goggles, and a face shield when handling the concentrated solution. The dissolution of NaOH is highly exothermic.
Toluene Flammable, Irritant, Health hazardKeep away from ignition sources. Use in a well-ventilated area.

Emergency Procedures:

  • Skin/Eye Contact: For any chemical contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4][5] An emergency eyewash and safety shower must be readily accessible.[4]

  • Spills: In case of a spill, evacuate the area and control ignition sources. For small spills of organic solvents, absorb with an inert material (e.g., sand or vermiculite) and place in a sealed container for disposal. For caustic spills, neutralize carefully with a suitable agent before cleanup. Do not use water on spills of water-reactive materials.[5]

Analytical Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • 1H NMR (500 MHz, CDCl3): δ 7.22-7.31 (m, 1H), 6.74-6.96 (m, 3H), 3.83 (s, 3H), 1.69-1.76 (m, 2H), 1.38-1.44 (m, 2H).[3]

  • Infrared (IR) Spectroscopy: Characteristic absorption for C≡N stretch around 2240 cm-1.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A suitable method would involve a C18 column with a mobile phase of acetonitrile and water.[6]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield - Inefficient stirring- Low quality of reagents- Insufficient reaction time- Ensure vigorous mechanical stirring to facilitate phase transfer.- Verify the purity of starting materials.- Extend the reaction time and monitor by TLC/GC-MS.
Incomplete Reaction - Inactive catalyst- Insufficient base- Use fresh TBAB.- Ensure the NaOH solution is concentrated and added in the correct stoichiometry.
Difficult Purification - Formation of byproducts- Optimize reaction conditions (temperature, addition rate of base) to minimize side reactions.- Adjust the chromatography gradient for better separation.

Conclusion

The phase-transfer catalysis method presented provides a reliable and scalable route for the synthesis of this compound. By adhering to the detailed protocol and safety precautions, researchers can confidently produce this valuable intermediate in multi-gram quantities, facilitating further research and development in medicinal chemistry.

References

The Strategic Role of 1-(3-Methoxyphenyl)cyclopropanecarbonitrile in the Generation of Novel Compound Libraries for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the contemporary landscape of drug discovery, the quest for novel chemical entities with enhanced therapeutic profiles is paramount. The "escape from flatland"—a strategic shift towards three-dimensional molecular architectures—has identified the cyclopropane ring as a privileged scaffold.[1][2] This highly strained, three-membered carbocycle imparts unique conformational rigidity and metabolic stability, often leading to improved potency and pharmacokinetic properties in drug candidates.[3][4][5] This application note delineates the strategic importance and practical application of a key building block, 1-(3-Methoxyphenyl)cyclopropanecarbonitrile , in the design and synthesis of innovative compound libraries for high-throughput screening. We provide a comprehensive overview of the synthetic utility of this scaffold, detailed protocols for its conversion into key chemical synthons, and a proposed workflow for the generation of a diverse chemical library.

Introduction: The Cyclopropane Scaffold in Modern Medicinal Chemistry

The cyclopropane motif is increasingly recognized as a valuable component in the medicinal chemist's toolkit. Its rigid structure can lock in bioactive conformations, reduce off-target effects, and enhance metabolic stability by shielding adjacent functional groups from enzymatic degradation.[3][5] The unique electronic nature of the cyclopropane ring, with its enhanced π-character, can also lead to favorable interactions with biological targets.[2] Consequently, the incorporation of cyclopropane-containing building blocks into screening libraries offers a promising avenue for the discovery of next-generation therapeutics.

The subject of this guide, this compound, is a particularly attractive starting material for library synthesis. It possesses three key features for diversification:

  • A nitrile group , which can be readily converted into a primary amine or a carboxylic acid, providing two distinct vectors for amide coupling and other derivatizations.

  • A methoxyphenyl group , where the methoxy moiety can be demethylated to a phenol, opening up another avenue for diversification through ether or ester linkages.

  • The cyclopropane ring itself, which provides the desirable three-dimensional character to the resulting library members.

This document will provide the scientific rationale and detailed methodologies for leveraging these features in the construction of a novel compound library.

Synthesis of the Core Scaffold: this compound

The synthesis of the title compound is achievable through a straightforward and scalable phase-transfer catalyzed cyclopropanation reaction.

Protocol 2.1: Synthesis of this compound

This protocol is adapted from established literature procedures.[6]

Materials:

  • 2-(3-methoxyphenyl)acetonitrile

  • 1,2-dibromoethane

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • 50% aqueous sodium hydroxide (NaOH)

  • Ethyl acetate

  • Heptanes

  • Magnesium sulfate (MgSO₄)

  • Brine

Procedure:

  • To a stirred mixture of 2-(3-methoxyphenyl)acetonitrile (1.0 eq), 1,2-dibromoethane (1.5 eq), and tetrabutylammonium bromide (0.24 eq) in toluene, add a 50% aqueous solution of sodium hydroxide.

  • Stir the reaction mixture vigorously at room temperature for 16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel using a gradient of ethyl acetate in heptanes to afford this compound as an oil.

Reactant Molecular Weight ( g/mol ) Equivalents
2-(3-methoxyphenyl)acetonitrile147.181.0
1,2-dibromoethane187.861.5
Tetrabutylammonium bromide (TBAB)322.370.24
Sodium hydroxide (NaOH)40.00Excess

Library Generation Strategy: A Multi-pronged Diversification Approach

The true power of this compound lies in its potential for multi-pronged diversification. The following sections outline the key chemical transformations that enable the generation of a diverse library from this central scaffold.

References

Application Notes and Protocols: Enzymatic Synthesis Approaches for 1-(3-Methoxyphenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the enzymatic and chemoenzymatic synthesis of 1-(3-methoxyphenyl)cyclopropanecarbonitrile, a valuable building block in medicinal chemistry. Given the absence of a direct, single-step biocatalytic route to this specific molecule, this guide details two robust chemoenzymatic strategies. These approaches leverage the precision of biocatalysis for stereocontrol, combined with efficient chemical synthesis for the construction of the core cyclopropane scaffold. The protocols provided are grounded in established enzymatic transformations of structurally analogous compounds and are designed to be self-validating systems for practical laboratory application.

Introduction

The cyclopropyl group is a "privileged scaffold" in modern drug discovery, prized for its ability to introduce conformational rigidity, improve metabolic stability, and enhance potency.[1] The specific motif, this compound, serves as a key intermediate for various pharmaceutical candidates due to the versatile synthetic handles of the nitrile and the methoxyphenyl group. Traditional chemical syntheses of such chiral cyclopropanes often require harsh reagents, cryogenic conditions, or expensive chiral catalysts. Biocatalysis offers a compelling "green" alternative, providing high stereoselectivity under mild, aqueous conditions.[2]

While a direct enzymatic cyclopropanation to yield the target nitrile has not been reported, this guide outlines two powerful chemoenzymatic pathways that are both scientifically sound and practically feasible. These strategies focus on the enzymatic resolution of a chemically synthesized racemic intermediate, a widely successful approach in pharmaceutical manufacturing.

Strategy 1: Kinetic Resolution of Racemic this compound via a Nitrile Hydratase/Amidase System

This primary strategy involves the chemical synthesis of the racemic nitrile, followed by an enantioselective hydrolysis catalyzed by a whole-cell biocatalyst containing a nitrile hydratase and an amidase. This bienzymatic system preferentially converts one enantiomer of the nitrile into the corresponding carboxylic acid, leaving the other enantiomer of the nitrile unreacted and thus achieving separation.[3]

Scientific Rationale

Microbial systems, particularly from the genus Rhodococcus, are well-documented for their ability to perform highly enantioselective hydrolysis of nitriles.[3] The nitrile hydratase first hydrates the nitrile to an amide, which is then hydrolyzed to the carboxylic acid by the amidase. By exploiting the differential reaction rates for the two enantiomers, a classic kinetic resolution can be achieved with high enantiomeric excess (ee) for both the remaining nitrile and the produced acid.

Workflow Diagram

G cluster_0 Chemical Synthesis cluster_1 Enzymatic Kinetic Resolution Chem_Start 2-(3-methoxyphenyl)acetonitrile + 1,2-Dibromoethane Chem_End Racemic 1-(3-Methoxyphenyl) cyclopropanecarbonitrile Chem_Start->Chem_End Phase Transfer Catalysis Enz_Start Racemic Nitrile Chem_End->Enz_Start Enz_Process Whole-Cell Biocatalyst (e.g., Rhodococcus sp.) [Nitrile Hydratase/Amidase] Enz_Start->Enz_Process Enz_End1 (S)-1-(3-Methoxyphenyl) cyclopropanecarbonitrile (unreacted) Enz_Process->Enz_End1 Slow Enz_End2 (R)-1-(3-Methoxyphenyl) cyclopropanecarboxylic acid (product) Enz_Process->Enz_End2 Fast

Caption: Chemoenzymatic workflow for Strategy 1.

Protocol 1A: Chemical Synthesis of Racemic this compound

This protocol is adapted from established methods for the synthesis of similar arylcyclopropanecarbonitriles.

Materials:

  • 2-(3-methoxyphenyl)acetonitrile

  • 1,2-Dibromoethane

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • 50% (w/w) Sodium hydroxide solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 2-(3-methoxyphenyl)acetonitrile (1 eq.), 1,2-dibromoethane (1.5 eq.), and tetrabutylammonium bromide (0.2 eq.) in toluene (approx. 10 mL per gram of starting nitrile).

  • With vigorous stirring, add the 50% aqueous sodium hydroxide solution (approx. 5 mL per gram of starting nitrile) dropwise at room temperature. Caution: The reaction is exothermic.

  • Stir the biphasic mixture vigorously at room temperature for 16-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a heptane/ethyl acetate gradient) to yield racemic this compound as an oil.

Protocol 1B: Enzymatic Kinetic Resolution using a Nitrile Hydratase/Amidase System

This protocol is based on the successful resolution of related arylcyclopropanecarbonitriles using Rhodococcus sp. whole cells.[3]

Materials:

  • Racemic this compound

  • Whole-cell biocatalyst (e.g., lyophilized Rhodococcus erythropolis or a similar strain known for nitrile hydrolysis)

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • Ethyl acetate

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous sodium sulfate

Procedure:

  • Biocatalyst Preparation: Re-suspend the lyophilized whole cells in the phosphate buffer to a final concentration of 50-100 g/L (wet cell weight).

  • Reaction Setup: In a temperature-controlled vessel (e.g., 30 °C), add the racemic nitrile substrate to the cell suspension. The substrate can be added directly or as a solution in a water-miscible co-solvent like DMSO (final concentration <5% v/v) to a final concentration of 10-50 mM.

  • Reaction Monitoring: Stir the reaction mixture at 200-250 rpm. Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 2-4 hours). Quench the reaction in the aliquot with an equal volume of acetonitrile, centrifuge to remove cells, and analyze the supernatant by chiral HPLC to determine the enantiomeric excess (ee) of the remaining nitrile and the formed carboxylic acid. The reaction is typically stopped at or near 50% conversion to maximize the ee of both products.

  • Work-up and Separation: Once the desired conversion is reached, acidify the entire reaction mixture to pH 2 with 1 M HCl.

  • Extract the mixture three times with an equal volume of ethyl acetate.

  • Isolate the Carboxylic Acid: Combine the organic extracts and then extract this solution with a saturated sodium bicarbonate solution. The carboxylic acid product will move to the aqueous basic layer. Acidify this aqueous layer back to pH 2 with 1 M HCl and re-extract with ethyl acetate to isolate the pure carboxylic acid.

  • Isolate the Nitrile: The original ethyl acetate layer (from step 5, after bicarbonate extraction) contains the unreacted nitrile enantiomer. Wash this layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the enantiomerically enriched nitrile.

  • Purify both products as needed via crystallization or chromatography.

Data Summary Table for Strategy 1
ParameterTarget ValueRationale / Justification
BiocatalystRhodococcus sp.Proven efficacy in enantioselective hydrolysis of arylcyclopropanecarbonitriles.[3]
Substrate Conc.10-50 mMBalances reaction rate with potential substrate/product inhibition.
Temperature30 °COptimal for many mesophilic microbial enzymes, ensuring stability and activity.
pH7.5Common optimal pH for nitrile hydratase/amidase systems.[4]
Conversion~50%Theoretical maximum for achieving high ee for both substrate and product in a kinetic resolution.
Expected ee>95%High enantioselectivity is characteristic of these biocatalytic resolutions.[3]
Strategy 2: Kinetic Resolution of Racemic 1-(3-Methoxyphenyl)cyclopropanecarboxylic Acid via Lipase Catalysis

This alternative strategy involves an additional chemical step to hydrolyze the racemic nitrile to the corresponding carboxylic acid. The resulting racemic acid is then resolved via an enantioselective esterification catalyzed by a lipase, a robust and widely used class of industrial enzymes.

Scientific Rationale

Lipases are highly effective catalysts for the kinetic resolution of racemic carboxylic acids and alcohols.[5][6] In a non-aqueous solvent, a lipase will catalyze the esterification of the carboxylic acid with an alcohol. Due to the enzyme's chiral binding pocket, one enantiomer of the acid will be esterified much faster than the other. This allows for the separation of a highly enantioenriched ester and the unreacted, enantioenriched acid at approximately 50% conversion. Immobilized lipases, such as Novozym 435 (Candida antarctica Lipase B), are particularly useful due to their stability and ease of recovery.[7]

Workflow Diagram

G cluster_0 Chemical Synthesis & Hydrolysis cluster_1 Enzymatic Kinetic Resolution Chem_Start Racemic Nitrile Chem_End Racemic 1-(3-Methoxyphenyl) cyclopropanecarboxylic acid Chem_Start->Chem_End Acid/Base Hydrolysis Enz_Start Racemic Acid + Alcohol Chem_End->Enz_Start Enz_Process Immobilized Lipase (e.g., Novozym 435) Enz_Start->Enz_Process Enz_End1 (S)-1-(3-Methoxyphenyl) cyclopropanecarboxylic acid (unreacted) Enz_Process->Enz_End1 Slow Enz_End2 (R)-Ester (product) Enz_Process->Enz_End2 Fast

Caption: Chemoenzymatic workflow for Strategy 2.

Protocol 2A: Chemical Hydrolysis of Racemic Nitrile to Carboxylic Acid

Materials:

  • Racemic this compound

  • Ethanol

  • Sodium hydroxide or sulfuric acid

  • Hydrochloric acid (concentrated)

  • Ethyl acetate

Procedure:

  • Base-catalyzed Hydrolysis: Reflux the racemic nitrile in a solution of 10-20% aqueous sodium hydroxide in ethanol until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., hexane) to remove any unreacted nitrile.

  • Acidify the aqueous layer to pH 1-2 with concentrated HCl. The carboxylic acid will often precipitate.

  • Extract the carboxylic acid with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the racemic carboxylic acid.

Protocol 2B: Lipase-Catalyzed Kinetic Resolution of the Carboxylic Acid

Materials:

  • Racemic 1-(3-methoxyphenyl)cyclopropanecarboxylic acid

  • Immobilized lipase (e.g., Novozym 435)

  • An alcohol (e.g., 1-butanol or 2-propanol)

  • Anhydrous organic solvent (e.g., toluene or methyl tert-butyl ether (MTBE))

  • Molecular sieves (4 Å)

Procedure:

  • Reaction Setup: To a flask containing the anhydrous organic solvent, add the racemic carboxylic acid (1 eq.), the alcohol (1.5-3 eq.), and activated molecular sieves.

  • Add the immobilized lipase (typically 10-20% by weight of the substrate).

  • Seal the flask and shake or stir the suspension at a controlled temperature (e.g., 40-50 °C).

  • Reaction Monitoring: Monitor the conversion by taking small aliquots, filtering off the enzyme, and analyzing the sample by GC or HPLC. The goal is to stop the reaction as close to 50% conversion as possible.

  • Work-up: When 50% conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Separation: The resulting mixture contains the enantioenriched ester and the unreacted enantioenriched acid. The acid can be separated from the neutral ester by extraction with an aqueous base (e.g., NaHCO₃ solution), followed by re-acidification and extraction, similar to Protocol 1B, step 6. The ester remains in the organic phase.

  • The resolved ester can be hydrolyzed back to the corresponding carboxylic acid enantiomer if desired.

Data Summary Table for Strategy 2
ParameterTarget ValueRationale / Justification
BiocatalystNovozym 435 (Immobilized CALB)High stability, broad substrate scope, excellent enantioselectivity, and reusability.[7][8]
SolventMTBE or TolueneAnhydrous, non-polar solvents are standard for lipase-catalyzed esterifications.
Acyl Acceptor1-ButanolA common, effective alcohol for lipase resolutions.
Temperature40-50 °CModerately elevated temperature increases reaction rate without significant enzyme denaturation.
Conversion~50%Maximizes the enantiomeric purity of both the remaining acid and the formed ester.
Expected ee>98%Lipase-catalyzed resolutions of aryl-substituted acids often achieve very high enantioselectivity.[6]
Troubleshooting Guide
IssuePossible CauseSuggested Solution
Low conversion (Both Strategies) Enzyme inhibition; Poor substrate solubility; Inactive enzyme.Decrease substrate concentration; Add a co-solvent (e.g., DMSO); Check enzyme activity with a standard substrate.
Low enantioselectivity (Strategy 1) Sub-optimal pH or temperature; Non-selective enzyme batch.Optimize pH and temperature; Screen different microbial strains (e.g., other Rhodococcus or Pseudomonas species).
Low enantioselectivity (Strategy 2) Water in the solvent; Sub-optimal alcohol or solvent.Use anhydrous solvents and molecular sieves; Screen different alcohols (e.g., 2-propanol) and solvents (e.g., hexane, toluene).
Racemization of product Unstable product under reaction or work-up conditions.Perform work-up at lower temperatures; Avoid prolonged exposure to strong acid or base.
Conclusion

The synthesis of enantiomerically pure this compound can be effectively achieved through chemoenzymatic strategies. While a direct biocatalytic cyclopropanation is not yet established, the kinetic resolution of a racemic intermediate is a powerful and scalable approach. The two detailed protocols, one using a whole-cell nitrile hydratase/amidase system and the other using an immobilized lipase, offer robust and scientifically-grounded methods for researchers in drug discovery and development. These "green" biocatalytic steps provide a significant advantage over purely chemical asymmetric syntheses, offering high selectivity under mild conditions.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Methoxyphenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(3-Methoxyphenyl)cyclopropanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of your synthesis.

Introduction

The synthesis of this compound is a crucial step in the preparation of various pharmaceutical intermediates. The most common and effective method involves the cyclopropanation of (3-methoxyphenyl)acetonitrile using a dihaloalkane under phase-transfer catalysis (PTC) conditions.[1] While seemingly straightforward, this reaction can present several challenges that may lead to suboptimal yields and the formation of impurities. This guide will address these common issues and provide robust solutions to streamline your synthetic efforts.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions to get your reaction back on track.

Issue 1: Low or No Product Formation

  • Question: I am following a standard protocol using (3-methoxyphenyl)acetonitrile, 1,2-dibromoethane, and a phase-transfer catalyst with aqueous sodium hydroxide, but I'm observing very low conversion of my starting material. What are the potential causes and how can I improve my yield?

  • Answer: Low conversion in this phase-transfer catalyzed cyclopropanation can stem from several factors related to reagent quality, reaction conditions, and catalyst efficiency.

    • Reagent Purity and Stoichiometry:

      • (3-Methoxyphenyl)acetonitrile: Ensure the starting nitrile is pure. Impurities can interfere with the reaction.

      • 1,2-Dibromoethane vs. 1-Bromo-2-chloroethane: While 1,2-dibromoethane is commonly used, 1-bromo-2-chloroethane (BCE) has been shown to be a superior cycloalkylating agent for arylacetonitriles under PTC conditions, often resulting in higher yields.[1] The carbanion of the nitrile can act as a base towards 1,2-dibromoethane, leading to the elimination of hydrogen bromide and the formation of vinyl bromide.[1] BCE is less prone to this side reaction.

      • Base Concentration: A high concentration of aqueous sodium hydroxide (typically 50%) is crucial for deprotonating the arylacetonitrile to form the reactive carbanion.[1][2]

    • Catalyst Activity:

      • Choice of Catalyst: Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBAC) are effective phase-transfer catalysts.[1][2] The catalyst facilitates the transfer of the hydroxide ion into the organic phase and the nitrile anion into the aqueous phase (or the interface) for reaction.

      • Catalyst Loading: Ensure the correct catalytic amount is used. Typically, 5-10 mol% is sufficient.

    • Reaction Conditions:

      • Stirring Rate: Vigorous stirring is essential in a biphasic system to maximize the interfacial area where the reaction occurs.

      • Temperature: The reaction is typically run at ambient temperature.[1][2] However, a slight exotherm may occur, and in some cases, gentle heating to around 50°C might be beneficial, especially if the reaction mixture becomes very thick.[1]

Issue 2: Formation of Side Products

  • Question: My reaction is producing the desired product, but I am also observing significant amounts of impurities, making purification difficult. What are the likely side reactions and how can I minimize them?

  • Answer: Side product formation is a common challenge. Understanding the potential side reactions is key to mitigating them.

    • Elimination Products: As mentioned, the primary side reaction is the E2 elimination of HX from the dihaloalkane, promoted by the basic carbanion of the nitrile.[1] This is more prevalent with 1,2-dibromoethane.

      • Solution: Switching to 1-bromo-2-chloroethane can significantly reduce this side reaction.[1]

    • Benzylidene Derivatives: Unreacted nitriles can sometimes form high-boiling benzylidene derivatives, which can complicate purification.[1]

      • Solution: Ensuring complete conversion of the starting nitrile can minimize this. If necessary, these derivatives can often be separated during distillation as they remain in the distillation flask.[1]

    • Dimerization/Polymerization: Under strongly basic conditions, some arylacetonitriles can undergo self-condensation.

      • Solution: Careful control of the reaction temperature and gradual addition of the base can help to minimize these side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the phase-transfer catalyzed synthesis of this compound?

A1: The reaction proceeds through the following key steps:

  • The phase-transfer catalyst (e.g., Q⁺X⁻) transports hydroxide ions (OH⁻) from the aqueous phase to the organic phase.

  • In the organic phase, the hydroxide ion deprotonates the (3-methoxyphenyl)acetonitrile at the benzylic position to form a carbanion.

  • The catalyst then transports the nitrile carbanion to the interface or into the aqueous phase.

  • The carbanion undergoes a nucleophilic substitution with the dihaloalkane (e.g., 1-bromo-2-chloroethane) to form an intermediate.

  • This is followed by an intramolecular nucleophilic substitution (ring closure) to form the cyclopropane ring and release a halide ion.

Q2: How critical is the choice of solvent?

A2: While some protocols use a solvent like toluene, the reaction can also be performed under neat conditions (without an organic solvent).[2] The choice may depend on the scale of the reaction and the viscosity of the reaction mixture. If the mixture becomes too thick, adding a solvent like benzene or toluene can improve stirring.[1]

Q3: What is the best work-up and purification procedure?

A3: A typical work-up involves diluting the reaction mixture with water and an organic solvent (e.g., ethyl acetate or benzene).[1][2] The organic phase is then separated, washed with water and brine, and dried over a drying agent like magnesium sulfate or sodium sulfate.[1][2] The solvent is removed under reduced pressure. The crude product is often an oil and can be purified by vacuum distillation or flash chromatography.[1][2]

Q4: Can this method be applied to other arylacetonitriles?

A4: Yes, this phase-transfer catalysis method is generally applicable to a variety of arylacetonitriles for the synthesis of 1-arylcyclopropanecarbonitriles.[1]

Optimized Experimental Protocol

This protocol is based on literature procedures and is optimized for a high yield of this compound.[1][2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
2-(3-methoxyphenyl)acetonitrile147.1810.0 g0.0679 mol
1-Bromo-2-chloroethane (BCE)143.4011.7 g (8.15 mL)0.0815 mol
Tetrabutylammonium bromide (TBAB)322.371.10 g0.0034 mol
Sodium Hydroxide (50% aq. solution)40.0050 mL~1.25 mol
Toluene-50 mL-
Water-As needed-
Ethyl Acetate-As needed-
Brine-As needed-
Magnesium Sulfate (anhydrous)-As needed-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-(3-methoxyphenyl)acetonitrile (10.0 g, 0.0679 mol), 1-bromo-2-chloroethane (11.7 g, 0.0815 mol), tetrabutylammonium bromide (1.10 g, 0.0034 mol), and toluene (50 mL).

  • With vigorous stirring, add the 50% aqueous sodium hydroxide solution (50 mL) at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 16-24 hours. Monitor the reaction progress by TLC or GC analysis.

  • After the reaction is complete, dilute the mixture with water (100 mL) and ethyl acetate (100 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil.

  • Purify the crude product by flash chromatography (using a gradient of 0-60% ethyl acetate in heptanes) or vacuum distillation to afford this compound as a pure oil.[2]

Expected Yield: 48-62%[1][2]

Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Combine Reactants: (3-Methoxyphenyl)acetonitrile, 1-Bromo-2-chloroethane, TBAB, Toluene B Add 50% aq. NaOH A->B 1. C Vigorous Stirring (16-24h, RT) B->C 2. D Dilute with H₂O & Ethyl Acetate C->D 3. E Separate Layers D->E 4. F Extract Aqueous Layer E->F 5. G Wash Combined Organic Layers F->G 6. H Dry & Concentrate G->H 7. I Flash Chromatography or Vacuum Distillation H->I 8. J Pure Product: 1-(3-Methoxyphenyl) cyclopropanecarbonitrile I->J

Caption: Synthesis Workflow

References

Technical Support Center: Purification of Crude 1-(3-Methoxyphenyl)cyclopropanecarbonitrile by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 1-(3-Methoxyphenyl)cyclopropanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for this specific purification process.

I. Troubleshooting Guide

This section addresses common issues encountered during the column chromatography of crude this compound. Each problem is followed by probable causes and actionable solutions.

Problem 1: Poor Separation of the Target Compound from Impurities

Probable Causes:

  • Inappropriate Solvent System: The polarity of the eluent may not be optimal to resolve the target compound from closely related impurities.

  • Column Overloading: Applying too much crude material to the column can lead to broad, overlapping bands.

  • Improper Column Packing: An unevenly packed column results in channeling, where the solvent and sample flow irregularly, leading to poor separation.

  • Incorrect Flow Rate: A flow rate that is too fast does not allow for proper equilibration between the stationary and mobile phases, while a rate that is too slow can lead to band broadening due to diffusion.[1]

Solutions:

  • Optimize the Solvent System with Thin-Layer Chromatography (TLC):

    • Before running the column, systematically test various solvent systems using TLC.[2][3]

    • A good starting point for this compound, based on literature, is a gradient of ethyl acetate in heptane or hexane (e.g., 0-60% ethyl acetate).[4]

    • Aim for a retention factor (Rf) value between 0.25 and 0.35 for the target compound on the TLC plate to ensure good separation on the column.[2]

  • Determine the Correct Sample Load:

    • As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase (silica gel).

    • If you observe significant band tailing, consider reducing the sample load.

  • Ensure Proper Column Packing:

    • Pack the column using a slurry method to ensure a homogenous stationary phase bed.

    • Gently tap the column during packing to settle the silica gel and remove any air pockets.

  • Adjust the Flow Rate:

    • The optimal flow rate depends on the column dimensions. For standard flash chromatography, a flow rate that results in the solvent level dropping by about 2 inches per minute is often effective.

Problem 2: The Compound is Not Eluting from the Column

Probable Causes:

  • Solvent Polarity is Too Low: The eluent is not strong enough to move the compound down the column.

  • Compound Degradation on Silica Gel: Some compounds are sensitive to the acidic nature of silica gel and may decompose on the column.[5]

  • Incorrect Solvent System Preparation: A mistake in preparing the mobile phase can lead to a much less polar eluent than intended.[5]

Solutions:

  • Gradually Increase Solvent Polarity:

    • If the compound is not moving, incrementally increase the percentage of the more polar solvent in your eluent system.

  • Test for Silica Gel Stability:

    • Spot the compound on a TLC plate and let it sit for several hours. Then, elute the plate and check for the appearance of new spots, which would indicate degradation.[5]

    • If the compound is unstable, consider using a deactivated silica gel (e.g., treated with a base like triethylamine) or an alternative stationary phase like alumina.[5]

  • Verify Solvent System:

    • Double-check the labels on your solvent bottles and your calculations to ensure the mobile phase was prepared correctly.[5]

Problem 3: The Compound Elutes Too Quickly (with the Solvent Front)

Probable Causes:

  • Solvent Polarity is Too High: The eluent is too strong, causing all components of the mixture to move rapidly without separation.

  • Sample is Insoluble in the Mobile Phase: If the compound is not soluble in the eluent, it may be carried down the column mechanically rather than through chromatographic partitioning.

Solutions:

  • Decrease Solvent Polarity:

    • Start with a less polar solvent system. For nonpolar compounds, you might begin with pure hexane or a low percentage of a more polar solvent.[6]

  • Ensure Sample Solubility:

    • The sample should be fully dissolved in the initial mobile phase before loading onto the column.[3] If solubility is an issue, a stronger, more polar solvent can be used to dissolve the sample, but this should be kept to an absolute minimum.[1] Dry loading the sample onto a small amount of silica gel is often a better alternative in such cases.[1]

Problem 4: Tailing of the Compound Band

Probable Causes:

  • Column Overloading: As mentioned before, too much sample can lead to this issue.

  • Strong Interaction with the Stationary Phase: Highly polar compounds or those with acidic/basic functional groups can interact strongly with the silica gel, causing tailing.

  • Flow Rate is Too Fast: Insufficient time for equilibration can also lead to tailing.[1]

Solutions:

  • Reduce Sample Load: This is often the most effective solution.

  • Modify the Mobile Phase:

    • For basic compounds, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape.

    • For acidic compounds, a small amount of an acidic modifier like acetic acid may be beneficial.

  • Optimize the Flow Rate: Decrease the flow rate to allow for better equilibration.[1]

II. Frequently Asked Questions (FAQs)

Q1: What is a typical solvent system for the purification of this compound?

A common and effective solvent system is a gradient of ethyl acetate in a non-polar solvent like heptane or hexane.[4] A typical gradient might start at 0% ethyl acetate and gradually increase to 60% ethyl acetate.[4] The optimal gradient should be determined by preliminary TLC analysis.[2][3]

Q2: What type of stationary phase should I use?

Standard silica gel (60 Å, 230-400 mesh) is the most common stationary phase for this type of purification. If your compound shows signs of degradation on silica gel, consider using deactivated silica or alumina.[5]

Q3: How can I detect the fractions containing my compound?

The most common method is to collect fractions and analyze them by TLC. The aromatic ring in this compound allows for visualization under a UV lamp (254 nm). Staining with a general-purpose reagent like potassium permanganate can also be used.

Q4: My crude product contains unreacted 2-(3-methoxyphenyl)acetonitrile. Will column chromatography separate it from the desired product?

Yes, column chromatography should effectively separate the starting material from the product. The product, this compound, is generally less polar than the starting material, 2-(3-methoxyphenyl)acetonitrile, due to the cyclopropane ring. Therefore, the product should elute before the starting material.

Q5: What are some common impurities I might encounter?

Besides unreacted starting materials, potential impurities could arise from side reactions. The synthesis often involves a phase-transfer catalyst and a strong base, which could lead to byproducts.[4] It is important to characterize these impurities if they are present in significant amounts.

III. Experimental Protocol: Flash Column Chromatography

This protocol provides a step-by-step methodology for the purification of crude this compound.

Materials and Equipment:
  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Heptane (or Hexane) and Ethyl Acetate (HPLC grade)

  • Glass chromatography column with a stopcock

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates (silica gel coated with fluorescent indicator)

  • UV lamp (254 nm)

  • Beakers, flasks, and other standard laboratory glassware

Procedure:
  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in various ratios of ethyl acetate/heptane (e.g., 1:9, 2:8, 3:7).

    • Identify a solvent system that provides an Rf value of approximately 0.25-0.35 for the desired product.[2]

  • Column Packing:

    • Insert a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (about 0.5 cm).

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Drain the excess solvent until the solvent level is just above the top of the silica bed.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent.[1]

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

    • Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is just at the top of the sand.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • Gradually increase the polarity of the eluent as the column runs, based on your TLC analysis.

  • Fraction Analysis:

    • Spot each fraction (or every few fractions) onto a TLC plate.

    • Develop the TLC plate in the optimized solvent system and visualize under a UV lamp.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound as an oil.[4]

IV. Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Start Purification problem Problem Encountered start->problem poor_sep Poor Separation problem->poor_sep Issue? no_elution No Elution problem->no_elution Issue? fast_elution Fast Elution problem->fast_elution Issue? tailing Tailing problem->tailing Issue? sol_poor_sep Optimize Solvent System (TLC) Reduce Sample Load Repack Column Adjust Flow Rate poor_sep->sol_poor_sep Solution sol_no_elution Increase Solvent Polarity Check Compound Stability Verify Solvent Mixture no_elution->sol_no_elution Solution sol_fast_elution Decrease Solvent Polarity Ensure Sample Solubility fast_elution->sol_fast_elution Solution sol_tailing Reduce Sample Load Modify Mobile Phase Optimize Flow Rate tailing->sol_tailing Solution end Successful Purification sol_poor_sep->end sol_no_elution->end sol_fast_elution->end sol_tailing->end

Caption: Troubleshooting workflow for column chromatography purification.

V. Data Summary

ParameterRecommended Value/RangeReference
Stationary Phase Silica Gel (60 Å, 230-400 mesh)General Practice
Mobile Phase Heptane/Hexane and Ethyl Acetate[4][6]
Elution Mode Gradient (e.g., 0-60% Ethyl Acetate)[4]
Optimal TLC Rf 0.25 - 0.35[2]
Sample Load 1-5% of silica gel massGeneral Practice

VI. References

  • This compound synthesis - ChemicalBook. Available at: --INVALID-LINK--

  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. Available at: --INVALID-LINK--

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. Available at: --INVALID-LINK--

  • How To Choose Solvent System For Column Chromatography? - Chemistry For Everyone. Available at: --INVALID-LINK--

  • How can I select the solvent system for column chromatography? - ResearchGate. Available at: --INVALID-LINK--

  • Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. Available at: --INVALID-LINK--

References

common side products in the synthesis of 1-(3-Methoxyphenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

Welcome to the technical support guide for the synthesis of 1-(3-Methoxyphenyl)cyclopropanecarbonitrile. This molecule is a key intermediate in the development of various pharmaceutical agents, making its efficient and clean synthesis a priority for researchers. The most common synthetic route involves the cyclopropanation of (3-methoxyphenyl)acetonitrile with a 1,2-dihaloethane under basic conditions, often employing phase-transfer catalysis (PTC) for improved efficiency.[1][2]

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the common challenges associated with this reaction, primarily focusing on the identification and mitigation of common side products.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is very low. What are the most common causes? A1: Low yields are typically traced back to three main areas:

  • Inefficient Deprotonation: The base (e.g., 50% aq. NaOH) may not be effectively deprotonating the starting (3-methoxyphenyl)acetonitrile. Ensure vigorous stirring is used to maximize the interface between the organic and aqueous layers, especially in phase-transfer catalysis setups.

  • Poor Catalyst Activity: The phase-transfer catalyst (e.g., tetrabutylammonium bromide) may be degraded or impure. Use a fresh, high-purity catalyst.

  • Side Reactions: Dimerization of the starting material or other side reactions may be consuming your reagents. This is often caused by slow addition of the alkylating agent or localized high concentrations of the carbanion.

Q2: My final product is an inseparable mixture of compounds. What is the most likely impurity? A2: The most common major byproduct is the dimer of the starting material, 2,4-bis(3-methoxyphenyl)glutaronitrile . This occurs when the deprotonated acetonitrile (the carbanion) attacks another molecule of the starting material instead of the 1,2-dihaloethane. This side product has a significantly higher molecular weight and different polarity, but can sometimes co-elute during chromatography if the conditions are not optimized.

Q3: Can I use 1,2-dichloroethane instead of 1,2-dibromoethane? A3: Yes, 1,2-dichloroethane can be used, but it is generally less reactive than 1,2-dibromoethane in this SN2-type reaction.[2] Consequently, you may need to employ more forcing conditions (e.g., higher temperature or longer reaction times), which can also increase the rate of side product formation. 1,2-dibromoethane is often preferred for achieving a good balance between reaction rate and selectivity at moderate temperatures.

Q4: Why is a phase-transfer catalyst necessary? A4: The reaction involves a salt (NaOH) in an aqueous phase and organic reactants (the nitrile, the dihaloethane) in an organic solvent (e.g., toluene). The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the hydroxide ion (OH⁻) into the organic phase to perform the deprotonation, and facilitates the subsequent alkylation steps. This avoids the need for hazardous and strictly anhydrous conditions required by stronger bases like sodium amide.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and purification of this compound.

Problem 1: Low or No Conversion of Starting Material
  • Potential Cause 1: Ineffective Mixing: In a biphasic system (aqueous NaOH / organic solvent), the reaction occurs at the interface. If stirring is inadequate, the phase-transfer catalyst cannot function effectively.

    • Solution: Use a mechanical stirrer capable of vigorous agitation to create a fine emulsion, maximizing the interfacial area between the two phases.

  • Potential Cause 2: Inactive Base: The concentrated sodium hydroxide solution can absorb CO₂ from the air over time, reducing its effective concentration.

    • Solution: Always use a freshly prepared or recently opened stock of 50% aqueous sodium hydroxide.

  • Potential Cause 3: Catalyst Poisoning or Degradation: The quaternary ammonium salt can be poisoned by certain impurities or may degrade under excessively high temperatures.

    • Solution: Use a high-purity catalyst from a reliable source. Ensure the reaction temperature does not significantly exceed the recommended range (typically room temperature).

Problem 2: Predominance of the Dimer Side Product

The formation of 2,4-bis(3-methoxyphenyl)glutaronitrile is a classic issue in reactions involving the alkylation of active methylene compounds.

  • Causality: The deprotonated (3-methoxyphenyl)acetonitrile is a potent nucleophile. If the concentration of the primary alkylating agent (1,2-dibromoethane) is too low relative to the carbanion, the carbanion will attack the next most available electrophile: another molecule of the starting nitrile (via a Michael-type addition to any transiently formed α,β-unsaturated nitrile).

  • Solution 1: Control Reagent Stoichiometry & Addition: Use a slight excess of 1,2-dibromoethane (e.g., 1.5 equivalents).[1] Consider adding the (3-methoxyphenyl)acetonitrile slowly to a mixture of the base, catalyst, and 1,2-dibromoethane. This ensures that the generated carbanion is more likely to encounter the dihaloalkane before it can find another nitrile molecule.

  • Solution 2: Temperature Control: Keep the reaction at the recommended temperature (e.g., 20°C).[1] Excursions to higher temperatures can increase the rate of undesired side reactions.

Problem 3: Product Isolation and Purification Difficulties
  • Potential Cause: Similar Polarity of Products: While the dimer is less polar than the starting material, its polarity might be close enough to the desired cyclopropane product to cause issues in chromatographic separation.

    • Solution:

      • Optimize Flash Chromatography: Use a shallow gradient during flash chromatography (e.g., 0-40% ethyl acetate in heptanes/hexanes instead of 0-60%).[1] Collect smaller fractions and analyze them carefully by TLC or LC-MS.

      • Aqueous Wash: Before chromatography, ensure a thorough aqueous wash is performed to remove the catalyst and any remaining NaOH, which can cause streaking on silica gel.

Key Synthetic Pathway and Side Reactions

The synthesis is a tandem SN2 reaction. First, a carbanion is formed, which acts as a nucleophile. This attacks the 1,2-dihaloethane in the first alkylation. A second deprotonation is followed by an intramolecular SN2 reaction to close the ring.

Main Reaction Mechanism

Main_Reaction cluster_step1 SM Ar-CH₂-CN (3-Methoxyphenyl)acetonitrile Carbanion Ar-CH⁻-CN (Carbanion) SM->Carbanion 1. DBE Br-CH₂-CH₂-Br 1,2-Dibromoethane Intermediate Ar-CH(CN)-CH₂-CH₂-Br DBE->Intermediate Base NaOH (aq) / PTC Base->SM Deprotonation Base->Intermediate 3. Deprotonation Carbanion->Intermediate 2. Sₙ2 Attack Product Product 1-(Ar)cyclopropanecarbonitrile Intermediate->Product 4. Intramolecular Sₙ2

Caption: Overall workflow for the phase-transfer catalyzed synthesis.

Major Side Product Formation: Dimerization

This competitive reaction pathway reduces the overall yield of the desired product.

Dimerization_Reaction Carbanion Ar-CH⁻-CN (Nucleophile) dummy Carbanion->dummy SM Ar-CH₂-CN (Electrophile) SM->dummy Dimer Dimer Product 2,4-bis(Ar)glutaronitrile dummy->Dimer Sₙ2 Attack on another starting material molecule

Caption: Formation of the common dimer side product.

Summary of Common Side Products

Side Product NameStructureFormation CauseMitigation Strategy
2,4-bis(3-methoxyphenyl)glutaronitrile Ar-CH(CN)-CH₂-CH(Ar)-CNLow local concentration of 1,2-dibromoethane relative to the generated carbanion.Use a slight excess of 1,2-dibromoethane; slow addition of the starting nitrile.
(E/Z)-3-(3-methoxyphenyl)cinnamonitrile Ar-CH=C(Ar)-CNA variation of the dimerization pathway, followed by elimination.Same as for the dimer; maintain strict temperature control.
3-Methoxybenzoic acid / 3-Methoxybenzamide Ar-COOH / Ar-CONH₂Hydrolysis of the nitrile group under harsh basic conditions or during acidic workup.Use stoichiometric base where possible; avoid prolonged heating; perform workup under neutral or mildly acidic conditions.

Experimental Protocol: Phase-Transfer Catalysis Method

This protocol is adapted from established procedures and is intended for research purposes.[1]

Reagents:

  • (3-methoxyphenyl)acetonitrile (1.0 eq)

  • 1,2-dibromoethane (1.5 eq)

  • Tetrabutylammonium bromide (TBAB) (0.2 eq)

  • Toluene

  • Sodium Hydroxide, 50% aqueous solution (w/w)

  • Ethyl Acetate, Heptanes (for chromatography)

  • Saturated brine solution

Procedure:

  • To a round-bottom flask equipped with a mechanical stirrer, add (3-methoxyphenyl)acetonitrile (1.0 eq), 1,2-dibromoethane (1.5 eq), tetrabutylammonium bromide (0.2 eq), and toluene (approx. 10 mL per 1 g of nitrile).

  • Begin vigorous stirring to mix the organic phase.

  • Slowly add the 50% aqueous sodium hydroxide solution (approx. 10 eq) to the mixture at room temperature (20°C). The reaction is often exothermic; maintain the temperature with a water bath if necessary.

  • Stir the biphasic mixture vigorously for 16-24 hours at room temperature. Monitor the reaction progress by TLC or LC-MS by quenching a small aliquot with water and extracting with ethyl acetate.

  • Upon completion, dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer twice with water and once with saturated brine solution to remove the catalyst and salts.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in heptanes (e.g., 0% to 40%).

  • Combine the pure fractions and concentrate under reduced pressure to afford this compound as an oil. A typical yield is around 45-55%.[1]

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Outcome: Low Yield or Impure Product Check_Conversion Check TLC/LC-MS: High % of Starting Material? Start->Check_Conversion Check_Products Check TLC/LC-MS: Multiple New Spots? Check_Conversion->Check_Products No Cause_Mixing Cause: Poor Mixing (Ineffective PTC) Check_Conversion->Cause_Mixing Yes Cause_Dimer Major Impurity is Likely Dimer (Higher MW) Check_Products->Cause_Dimer Yes Cause_Base Cause: Old/Weak Base Cause_Mixing->Cause_Base Sol_Mixing Solution: Increase Stirring Rate Cause_Mixing->Sol_Mixing Sol_Base Solution: Use Fresh 50% NaOH Cause_Base->Sol_Base Sol_Dimer Solution: - Check Stoichiometry (Excess DBE) - Slow Add SM - Control Temperature Cause_Dimer->Sol_Dimer

Caption: A decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Synthesis of 1-(3-Methoxyphenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(3-Methoxyphenyl)cyclopropanecarbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable building block. We will address frequent experimental failures through detailed troubleshooting guides and FAQs, grounding our advice in established chemical principles to ensure you can not only solve immediate issues but also optimize your reaction for future success.

Troubleshooting Guide: Addressing Failed Reactions

This section is structured in a question-and-answer format to directly address the most common and critical issues observed during the synthesis of this compound, particularly via phase-transfer catalysis.

Question 1: My reaction shows very low or no conversion of the starting material, 2-(3-methoxyphenyl)acetonitrile. What is the primary cause?

Answer: This is a frequent issue that typically points to a failure in the deprotonation of the starting acetonitrile or inefficient alkylation. The synthesis, which commonly involves the reaction of 2-(3-methoxyphenyl)acetonitrile with a dihaloalkane like 1,2-dibromoethane under phase-transfer catalysis (PTC), is highly dependent on the reaction interface and the activity of the catalyst.[1]

Potential Causes & Solutions:

  • Ineffective Phase-Transfer Catalyst: The tetrabutylammonium bromide (TBAB) catalyst may be degraded or of poor quality. Ensure it is stored in a desiccator, as these salts can be hygroscopic. Consider using a fresh bottle or a different batch.

  • Insufficient Base Concentration: The protocol often calls for a highly concentrated (e.g., 50%) aqueous sodium hydroxide solution.[1] A lower concentration may not be sufficient to generate the necessary concentration of the anion at the aqueous-organic interface for the phase-transfer catalyst to shuttle into the organic phase.

  • Poor Mixing: Vigorous stirring is absolutely critical for a phase-transfer reaction. If the aqueous and organic layers are not sufficiently mixed, the surface area for the reaction is minimal, leading to negligible conversion. Use a high-speed overhead stirrer or a magnetic stir bar that creates a significant vortex.

  • Low Reaction Temperature: While the reaction is often run at room temperature, gentle heating (e.g., 40-50 °C) can sometimes be required to initiate the reaction, especially if the reagents are of lower purity. However, be cautious, as excessive heat can promote side reactions.[2]

Question 2: My TLC and NMR analysis show the formation of significant byproducts instead of the desired cyclopropane. What are these impurities?

Answer: Side reactions are common if the reaction conditions are not carefully controlled. The nature of the byproduct provides valuable clues for troubleshooting.

Likely Side Reactions & Mitigation Strategies:

  • Dimerization/Polymerization: If the reaction mixture becomes dark and viscous, polymerization is a likely culprit.[2] This occurs when the generated carbanion from 2-(3-methoxyphenyl)acetonitrile reacts with another molecule of the starting material or with the dihaloalkane in an intermolecular fashion rather than the desired intramolecular cyclization.

    • Solution: Ensure the 1,2-dibromoethane is added slowly to the reaction mixture to maintain a low concentration, favoring the intramolecular reaction. Also, avoid excessively high temperatures which can accelerate polymerization.[2]

  • Hydrolysis of the Nitrile Group: The presence of a strong base and water can lead to the hydrolysis of the nitrile group to a carboxamide or even a carboxylic acid, especially with prolonged reaction times or high temperatures.[2]

    • Solution: Monitor the reaction by TLC and aim to work it up as soon as the starting material is consumed. A shorter reaction time at an optimal temperature is preferable to a long reaction at a lower temperature.

  • Formation of Elimination Products: Although less common in this specific synthesis, strong bases can promote elimination reactions with the dihaloalkane, reducing its availability for the cyclopropanation.

Question 3: The reaction works, but my isolated yield is consistently below 50%. How can I optimize the process?

Answer: Achieving a high yield requires a systematic approach to optimizing each parameter of the reaction. A reported yield for this reaction is around 48%, but optimization can often improve this.[1]

Optimization Strategies:

ParameterStandard ConditionOptimization StrategyRationale
Solvent Toluene[1]Screen other non-polar aprotic solvents like dichloromethane (DCM) or THF.Solvent choice can influence the solubility of the phase-transfer complex and affect reaction rates.
Base 50% aq. NaOH[1]Try using powdered KOH with a crown ether (e.g., 18-crown-6) under anhydrous conditions.This eliminates water, preventing nitrile hydrolysis and potentially increasing the base strength in the organic phase.
Stoichiometry 1.5 eq. of 1,2-dibromoethane[1]Titrate the amount of 1,2-dibromoethane from 1.2 to 2.0 equivalents.Excess dihaloalkane can lead to other alkylation byproducts, while too little will result in incomplete conversion.
Purification Flash Chromatography[1]Use a high-quality silica gel and a carefully selected solvent system (e.g., heptane/ethyl acetate gradient).The product can be sensitive. Minimizing its time on silica and using a well-chosen eluent system can reduce degradation and improve recovery.

Frequently Asked Questions (FAQs)

Q: What is the underlying mechanism for the phase-transfer catalyzed synthesis of this compound?

A: The reaction proceeds via a well-established phase-transfer catalysis mechanism. First, the hydroxide ions in the aqueous phase deprotonate the 2-(3-methoxyphenyl)acetonitrile at the interface between the two layers. The resulting carbanion forms an ion pair with the quaternary ammonium cation (Q+) of the phase-transfer catalyst (e.g., TBAB). This lipophilic ion pair is then transported into the organic phase, where it undergoes a sequential double alkylation with 1,2-dibromoethane to form the cyclopropane ring.

Q: Are there alternative synthetic routes to this compound?

A: Yes, another common method for cyclopropanation involves the use of sulfur ylides, such as dimethylsulfoxonium methylide.[3][4][5] In this approach, an α,β-unsaturated nitrile derived from 3-methoxybenzaldehyde would be the starting material. The ylide would then perform a conjugate addition to the double bond, followed by an intramolecular ring-closing reaction to form the cyclopropane ring. This method avoids the biphasic conditions of PTC but requires the use of strong, anhydrous bases like sodium hydride.

Q: What are the critical safety precautions for this synthesis?

A:

  • Corrosive Base: 50% Sodium Hydroxide is extremely corrosive and can cause severe burns. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Toxic Reagents: 2-(3-methoxyphenyl)acetonitrile and 1,2-dibromoethane are toxic and should be handled in a well-ventilated fume hood.[6]

  • Exothermic Reaction: The reaction can be exothermic, especially during the addition of the base. It is advisable to use an ice bath to control the temperature during the initial stages.

Visualizations and Protocols

Diagrams

Below are diagrams illustrating the troubleshooting workflow and the reaction mechanism.

TroubleshootingWorkflow Troubleshooting Workflow for Low Yield cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_byproducts Byproduct Analysis Start Low or No Yield Observed CheckReagents Check Reagent Quality (Base, Catalyst, Starting Materials) Start->CheckReagents CheckConditions Verify Reaction Conditions (Stirring, Temperature) Start->CheckConditions AnalyzeByproducts Analyze Crude Product (TLC, NMR, LC-MS) Start->AnalyzeByproducts DegradedCatalyst Degraded Catalyst? CheckReagents->DegradedCatalyst WeakBase Base Concentration Too Low? CheckReagents->WeakBase PoorMixing Insufficient Stirring? CheckConditions->PoorMixing WrongTemp Incorrect Temperature? CheckConditions->WrongTemp Polymer Polymerization Observed? AnalyzeByproducts->Polymer Hydrolysis Nitrile Hydrolysis? AnalyzeByproducts->Hydrolysis Solution1 Solution1 DegradedCatalyst->Solution1 Use fresh TBAB Solution2 Solution2 WeakBase->Solution2 Use 50% NaOH Solution3 Solution3 PoorMixing->Solution3 Increase stirring speed Solution4 Solution4 WrongTemp->Solution4 Optimize temperature (25-50°C) Solution5 Solution5 Polymer->Solution5 Slow addition of dibromoethane Solution6 Solution6 Hydrolysis->Solution6 Reduce reaction time PTC_Mechanism Ar = 3-Methoxyphenyl Q+ = Tetrabutylammonium cluster_aqueous Aqueous Phase cluster_organic Organic Phase (Toluene) ArCH2CN Ar-CH2-CN ArCHCN_Na [Ar-CH-CN]- Na+ ArCH2CN->ArCHCN_Na Deprotonation by OH- OH OH- Na Na+ QBr Q+Br- (Catalyst) ArCHCN_Q [Ar-CH-CN]- Q+ ArCHCN_Na->ArCHCN_Q Ion Exchange with Q+Br- BrCH2CH2Br Br-CH2-CH2-Br ArCHCN_Q->BrCH2CH2Br SN2 Attack Intermediate Ar-C(CN)-(CH2)2-Br BrCH2CH2Br->Intermediate Product 1-(3-Methoxyphenyl) cyclopropanecarbonitrile Intermediate->Product Intramolecular SN2

References

Technical Support Center: Optimization of Cyclopropanation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the optimization of cyclopropanation reactions. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. As Senior Application Scientists, we aim to synthesize technical accuracy with field-proven insights to enhance your reaction yields and achieve the desired selectivity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during cyclopropanation experiments, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

A low yield of the desired cyclopropane product is a frequent challenge. Several factors, from reagent quality to reaction setup, can contribute to this issue.

Potential Causes & Optimization Strategies:

  • Poor Reagent Quality or Activity:

    • Carbene Precursors: Diazo compounds, especially diazomethane, are highly reactive and can decompose over time.[1] For metal-catalyzed reactions, ensure the purity of reagents like ethyl diazoacetate (EDA) as acidic impurities can lead to decomposition.[2]

      • Solution: Use freshly prepared or purified diazo compounds. For safer alternatives to diazomethane, consider trimethylsilyldiazomethane (TMS-diazomethane) or weighable surrogates like imidazotetrazines (e.g., temozolomide, TMZ).[1][3][4]

    • Simmons-Smith Reagents: The activity of the zinc-copper couple in the Simmons-Smith reaction is crucial.[5] The Furukawa modification, using diethylzinc (Et₂Zn), often provides higher yields but requires careful handling due to its pyrophoric nature.[5]

      • Solution: Activate the zinc-copper couple before use or consider the Furukawa modification for more reliable results.[5]

  • Catalyst Deactivation or Inhibition:

    • Sensitivity to Air and Moisture: Many catalysts used in cyclopropanation are sensitive to oxygen and water.[2]

      • Solution: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[2] Use anhydrous solvents.[6]

    • Catalyst Poisoning: Substrates or impurities containing sulfur, such as thiols, can act as strong ligands and poison metal catalysts like rhodium.[7]

      • Solution: Purify substrates to remove potential inhibitors. If sulfur-containing substrates are necessary, consider using a more robust catalyst or a higher catalyst loading.[7]

  • Suboptimal Reaction Conditions:

    • Incorrect Reagent Stoichiometry: An improper ratio of alkene to the carbene precursor can lead to side reactions, such as the dimerization of the carbene.[2]

      • Solution: Optimize the stoichiometry. For instance, in rhodium-catalyzed reactions with EDA, a slow addition of EDA using a syringe pump is critical to maintain a low concentration and prevent dimerization.[2]

    • Unsuitable Solvent: The solvent can influence the reaction rate and catalyst stability. Basic solvents, for example, can decrease the rate of the Simmons-Smith reaction.[6]

      • Solution: Screen a range of anhydrous, non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[6]

  • Poor Alkene Reactivity:

    • Electron-Deficient Alkenes: Electron-rich alkenes are generally more reactive in cyclopropanation reactions.[2] Electron-deficient olefins can be challenging substrates for traditional methods like the Simmons-Smith reaction.[8]

      • Solution: For electron-deficient alkenes, consider using a more reactive carbene source or a different catalytic system. Cobalt-catalyzed systems have shown effectiveness in these cases.[8]

Issue 2: Poor Diastereoselectivity (Incorrect cis/trans Ratio)

Achieving the desired diastereomer is often a primary goal in cyclopropanation. The stereochemical outcome is influenced by a combination of steric and electronic factors.

Potential Causes & Optimization Strategies:

  • Reaction Temperature:

    • Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less stable diastereomer.

      • Solution: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lower activation energy.[2]

  • Catalyst and Ligand Choice:

    • The steric bulk of the catalyst and its ligands plays a significant role in dictating the facial selectivity of the cyclopropanation.[2]

      • Solution: Experiment with different ligands to find the optimal steric and electronic properties for your desired diastereomer.[2]

  • Solvent Effects:

    • The polarity and coordinating ability of the solvent can influence the geometry of the transition state, thereby affecting the diastereomeric ratio.[2]

      • Solution: Screen a variety of solvents with different polarities. Be aware that coordinating solvents may interfere with directing groups in substrate-directed cyclopropanations.[2]

  • Presence of Directing Groups:

    • Functional groups, such as hydroxyl groups, located near the double bond can direct the cyclopropanation to occur on a specific face of the alkene.[9] This is a key principle in the Simmons-Smith reaction of allylic alcohols.[9]

      • Solution: Leverage directing groups to control diastereoselectivity. If a directing group is hindering the desired outcome, consider protecting it.

Issue 3: Poor Enantioselectivity (Low ee)

In asymmetric cyclopropanation, achieving high enantiomeric excess (ee) is critical, particularly in the synthesis of chiral drug candidates.

Potential Causes & Optimization Strategies:

  • Suboptimal Chiral Ligand/Catalyst:

    • The choice of the chiral ligand is the most critical factor for high enantioselectivity. The ligand creates a chiral environment around the metal center, which differentiates between the two faces of the alkene.[2]

      • Solution: A thorough screening of a library of chiral ligands is often necessary to identify the optimal one for a specific substrate and carbene precursor.[2] Not all chiral catalysts are universally effective, so empirical screening is key.[2]

  • Reaction Temperature:

    • Similar to diastereoselectivity, lower reaction temperatures generally lead to higher enantioselectivity.[2]

  • Metal Catalyst Selection:

    • The choice of metal (e.g., copper, rhodium, ruthenium, cobalt) influences the geometry and reactivity of the active catalyst, which in turn affects enantioselectivity.[2]

Frequently Asked Questions (FAQs)

Q1: My Simmons-Smith reaction is sluggish and gives a low yield. What are the first things to check?

A1: For a sluggish Simmons-Smith reaction, first assess the quality of your reagents and the reaction setup. Ensure you are using freshly distilled diiodomethane and anhydrous, non-coordinating solvents such as dichloromethane (DCM).[6] The activation of the zinc-copper couple is critical; consider preparing it fresh. Alternatively, the Furukawa modification using diethylzinc (Et₂Zn) often provides more consistent and higher yields, though it requires stringent anhydrous and inert atmosphere techniques due to its pyrophoric nature.[5] Also, be mindful of steric hindrance on your substrate, as the Simmons-Smith reaction is sensitive to bulky groups.[6]

Q2: I'm using ethyl diazoacetate (EDA) in a rhodium-catalyzed cyclopropanation and observing significant side products. What's happening?

A2: The most common side reaction with EDA is its dimerization to form diethyl maleate and fumarate.[2] This occurs when the concentration of EDA is too high. To mitigate this, use a syringe pump to add the EDA solution slowly to the reaction mixture over several hours. This maintains a low, steady concentration of the diazo compound, favoring the desired cyclopropanation over side reactions. Also, ensure your EDA is pure and free from acidic impurities that can cause it to decompose.[2]

Q3: What are the key safety precautions when working with diazomethane?

A3: Diazomethane is extremely toxic and potentially explosive, requiring specialized handling procedures.[5][10] It should be generated in situ from a precursor like Diazald® and used immediately as an ethereal solution.[1] Use glassware with smooth surfaces (no ground-glass joints) and avoid contact with metal spatulas or stir bars that could have rough surfaces.[1] Keep the solution away from strong light. Safer alternatives like TMS-diazomethane are commercially available and recommended for many applications.[1]

Q4: How can I improve the stereoselectivity of my cyclopropanation reaction?

A4: Stereoselectivity (both diastereoselectivity and enantioselectivity) is highly dependent on the reaction conditions. To improve it:

  • Lower the Temperature: This is often the most effective initial step to enhance selectivity.[2]

  • Screen Catalysts and Ligands: The steric and electronic properties of the catalyst and ligands are paramount. For enantioselective reactions, screening a library of chiral ligands is essential.[2]

  • Vary the Solvent: The solvent can influence the transition state geometry. Experiment with solvents of varying polarity.[2]

  • Utilize Directing Groups: If your substrate has a functional group like a hydroxyl group near the alkene, it can be used to direct the cyclopropanation to a specific face.[9]

Q5: Can I perform cyclopropanation on electron-deficient alkenes?

A5: Yes, but it can be challenging with traditional methods. The Simmons-Smith reaction, for instance, is inefficient with electron-deficient olefins due to the electrophilic nature of the zinc carbenoid.[8] For these substrates, consider alternative catalytic systems. Cobalt-catalyzed cyclopropanations have shown promise for these types of alkenes.[8] Additionally, Michael-initiated ring closure (MIRC) reactions are a classic method for cyclopropanating α,β-unsaturated carbonyl compounds.[11]

Data Presentation & Experimental Protocols

Table 1: Comparison of Common Cyclopropanation Methods
MethodReagentsTypical SubstratesKey AdvantagesKey Disadvantages
Simmons-Smith CH₂I₂ / Zn-CuAlkenes, especially with directing groups (e.g., allylic alcohols)Good functional group tolerance; stereospecific.[12]Can be sluggish; sensitive to reagent quality.[5]
Furukawa Mod. CH₂I₂ / Et₂ZnAlkenesHigher yielding and more reliable than classic Simmons-Smith.[5]Diethylzinc is pyrophoric and requires careful handling.[5]
Rh-catalyzed Diazo compound (e.g., EDA) / Rh₂(OAc)₄Electron-rich and neutral alkenesHighly efficient; broad substrate scope.[13]Diazo compounds can be hazardous; potential for carbene dimerization.[2]
Cu-catalyzed Diazo compound / Cu catalystAlkenesHistorically significant; effective for many substrates.[13]Often requires chiral ligands for high enantioselectivity.
Dihalocyclopropanation Haloform (e.g., CHBr₃) / Strong base (e.g., KOtBu)AlkenesReadily available reagents.[10]Product is a gem-dihalocyclopropane.
Experimental Protocol: Simmons-Smith Cyclopropanation of an Allylic Alcohol

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add zinc-copper couple (2.5 equivalents). Suspend the couple in anhydrous diethyl ether.

  • Reagent Addition: Add a solution of the allylic alcohol (1.0 equivalent) in anhydrous diethyl ether. To this stirred suspension, add diiodomethane (1.5 equivalents) dropwise via a syringe.

  • Reaction: After the addition is complete, gently reflux the mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Logical Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Reagent_Check Check Reagent Quality (Freshness, Purity) Start->Reagent_Check Initial Step Inert_Check Verify Inert Atmosphere (Dry Glassware, Anhydrous Solvents) Reagent_Check->Inert_Check Reagents OK? Stoichiometry_Check Review Stoichiometry & Addition Rate Inert_Check->Stoichiometry_Check Setup OK? Temp_Check Optimize Temperature Stoichiometry_Check->Temp_Check Conditions OK? Catalyst_Check Screen Different Catalysts/Ligands Temp_Check->Catalyst_Check Still Low Yield? Solvent_Check Screen Solvents Catalyst_Check->Solvent_Check No Improvement? Result_Improved Yield Improved Solvent_Check->Result_Improved

Caption: A flowchart for troubleshooting low-yield cyclopropanation reactions.

Catalytic Cycle for Rhodium-Catalyzed Cyclopropanation

Catalytic_Cycle Rh_cat Rh(II) Catalyst Carbene_Complex Rh=CR₂ Rh_cat->Carbene_Complex + Diazo Diazo R₂CN₂ N2_gas N₂ (gas) Carbene_Complex->Rh_cat + Alkene, - Cyclopropane Carbene_Complex->N2_gas - N₂ Alkene Alkene Cyclopropane Cyclopropane

Caption: Catalytic cycle for rhodium-catalyzed cyclopropanation.

References

preventing decomposition of 1-(3-Methoxyphenyl)cyclopropanecarbonitrile during workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(3-Methoxyphenyl)cyclopropanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the workup of this compound, focusing on preventing its decomposition.

Introduction: Understanding the Stability of this compound

This compound is a valuable building block in organic synthesis. However, its structure, containing a strained cyclopropane ring and a nitrile group, presents unique stability challenges during reaction workup. The primary modes of decomposition are hydrolysis of the nitrile group and acid-catalyzed ring-opening of the cyclopropane. The methoxy-substituted phenyl group also influences the molecule's reactivity. Understanding these potential decomposition pathways is crucial for maximizing yield and purity.

This guide provides a structured approach to troubleshooting and preventing the degradation of this compound during the critical workup phase of your synthesis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the workup of this compound in a question-and-answer format.

Issue 1: Low yield of the desired product after an acidic workup.

Question: I performed an acidic workup (e.g., using dilute HCl) to neutralize my reaction mixture, but my final yield of this compound is significantly lower than expected. What could be the cause?

Answer: The primary culprits in an acidic workup are the hydrolysis of the nitrile group and the opening of the cyclopropane ring.

  • Nitrile Hydrolysis: Under acidic conditions, the nitrile group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid.[1][2][3][4][5] This reaction is often accelerated by heat. The mechanism involves protonation of the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by water.[3][5]

  • Cyclopropane Ring Opening: The strained cyclopropane ring is susceptible to opening under acidic conditions, especially with Lewis acids or strong Brønsted acids.[6][7][8] This process is often initiated by protonation and can lead to a variety of unwanted byproducts.

Troubleshooting Steps:

  • Avoid Strong Acids: Whenever possible, use a milder acidic solution for neutralization, such as a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Control Temperature: Perform the acidic wash at low temperatures (0-5 °C) to minimize the rate of hydrolysis and ring-opening.

  • Minimize Contact Time: Do not allow the organic layer to remain in contact with the acidic aqueous layer for an extended period. Separate the layers promptly after extraction.

  • Alternative Quenching: Consider quenching the reaction with a saturated solution of sodium bicarbonate (NaHCO₃) if the reaction conditions permit, to avoid an acidic environment altogether.

Issue 2: Formation of an unknown, more polar byproduct observed by TLC after workup.

Question: After my workup, I see a new, more polar spot on my TLC plate that I suspect is a decomposition product. What is it likely to be, and how can I prevent its formation?

Answer: A more polar byproduct is often the result of nitrile hydrolysis to either the corresponding amide, 1-(3-methoxyphenyl)cyclopropanecarboxamide, or the carboxylic acid, 1-(3-methoxyphenyl)cyclopropanecarboxylic acid.[2][4]

DecompositionProducts This compound This compound Amide 1-(3-Methoxyphenyl)cyclopropanecarboxamide This compound->Amide Mild Acid/Base H₂O CarboxylicAcid 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid Amide->CarboxylicAcid Strong Acid/Base H₂O, Heat

Prevention Strategies:

  • Use of Mild Basic Wash: A dilute solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) can be used to neutralize acidic reagents. However, strong bases like sodium hydroxide (NaOH) should be avoided as they can also promote nitrile hydrolysis, especially at elevated temperatures.[1][4][9]

  • Brine Washes: Washing the organic layer with a saturated solution of sodium chloride (brine) can help to remove water and some water-soluble impurities without significantly altering the pH.

  • Aprotic Solvents: If possible, use aprotic solvents for extraction (e.g., dichloromethane, ethyl acetate) to minimize the presence of water during the workup.

Issue 3: An emulsion forms during the extraction process.

Question: I'm having trouble with emulsion formation when I try to wash the organic layer with an aqueous solution. How can I break the emulsion and prevent it from happening again?

Answer: Emulsions are a common problem in workups and can lead to product loss.[10] They are often caused by the presence of polar byproducts or unreacted starting materials that act as surfactants.

Breaking an Emulsion:

  • Addition of Brine: Add a saturated solution of NaCl to the separatory funnel. The increased ionic strength of the aqueous layer often helps to break the emulsion.

  • Filtration through Celite: Pass the entire mixture through a pad of Celite. This can help to break up the emulsified layer.

  • Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the layers.

Preventing Emulsions:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.

  • Solvent Choice: Using a less polar organic solvent for extraction can sometimes reduce the tendency for emulsion formation.

  • Pre-wash Filtration: If your reaction mixture contains fine solid particles, filtering them off before the aqueous workup can prevent them from stabilizing an emulsion.

Recommended Workup Protocols

Here are two detailed protocols designed to minimize the decomposition of this compound.

Protocol 1: Mild Acidic Workup

This protocol is suitable for reactions where acidic conditions are required for quenching or neutralization.

StepProcedureRationale
1 Cool the reaction mixture to 0-5 °C in an ice bath.Minimizes the rate of potential decomposition reactions.
2 Slowly add a saturated aqueous solution of NH₄Cl with stirring.A mild acid to neutralize basic reagents without causing significant hydrolysis or ring-opening.
3 Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).Isolates the product in the organic phase.
4 Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.Removes residual acid and water.
5 Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).Removes trace amounts of water.
6 Filter and concentrate the organic layer under reduced pressure.Isolates the crude product.
Protocol 2: Non-Acidic (Neutral) Workup

This is the preferred method when the reaction does not require an acidic quench.

StepProcedureRationale
1 Quench the reaction by slowly adding water or a saturated aqueous solution of NaHCO₃ at 0-5 °C.Avoids the use of acid altogether.
2 Extract the mixture with an appropriate organic solvent.
3 Wash the organic layer with brine.
4 Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
5 Filter and concentrate under reduced pressure.

Workup_Flowchart Start Reaction Mixture Quench Quench at 0-5°C Start->Quench Acidic_Quench Saturated NH₄Cl (aq) Quench->Acidic_Quench If Acidic Neutralization Needed Neutral_Quench Water or Saturated NaHCO₃ (aq) Quench->Neutral_Quench If Neutral Conditions Permit Extraction Extract with Organic Solvent Acidic_Quench->Extraction Neutral_Quench->Extraction Wash Wash Organic Layer Extraction->Wash Acidic_Wash 1. Saturated NaHCO₃ (aq) 2. Brine Wash->Acidic_Wash From Acidic Quench Neutral_Wash Brine Wash->Neutral_Wash From Neutral Quench Dry Dry over Na₂SO₄ or MgSO₄ Acidic_Wash->Dry Neutral_Wash->Dry Filter_Concentrate Filter and Concentrate Dry->Filter_Concentrate Product Crude Product Filter_Concentrate->Product

References

alternative catalysts for the synthesis of 1-(3-Methoxyphenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1-(3-Methoxyphenyl)cyclopropanecarbonitrile. This valuable intermediate is frequently prepared via a phase-transfer catalyzed (PTC) cyclopropanation. While effective, the standard protocols can present challenges related to yield, purity, and catalyst efficiency. This document provides an in-depth exploration of alternative catalytic systems, detailed troubleshooting protocols, and answers to frequently encountered experimental questions.

Section 1: Understanding the Baseline Synthesis & Core Mechanism

The established route to this compound involves the reaction of 2-(3-methoxyphenyl)acetonitrile with a 1,2-dihaloethane (typically 1,2-dibromoethane) under strongly basic conditions in a biphasic system. The success of this reaction hinges on a phase-transfer catalyst to shuttle the deprotonated acetonitrile (the carbanion) from the aqueous phase into the organic phase for the cyclization to occur.

Frequently Asked Questions (FAQs) - The Standard Reaction

Q1: What is the most common catalyst used for this synthesis?

The most widely cited and utilized catalyst is Tetrabutylammonium bromide (TBAB) . It is a quaternary ammonium salt, which is a classic and cost-effective choice for phase-transfer catalysis.[1][2]

Q2: Can you explain the mechanism of Phase-Transfer Catalysis (PTC) in this specific reaction?

Certainly. The reaction operates across two immiscible phases: a concentrated aqueous solution of a strong base (e.g., 50% NaOH) and an organic solvent (e.g., toluene) containing the starting materials.

  • Deprotonation at the Interface : The strong base in the aqueous phase deprotonates the 2-(3-methoxyphenyl)acetonitrile at the boundary (interface) between the two layers, forming a sodium-carbanion species. This species is ionic and cannot enter the organic phase on its own.[3][4]

  • Anion Exchange : The phase-transfer catalyst, typically TBAB (represented as Q⁺X⁻), resides in the organic phase. At the interface, it exchanges its counter-ion (Br⁻) for the newly formed carbanion (Ar-CH⁻-CN).[4]

  • Formation of Lipophilic Ion Pair : This creates a lipophilic (organic-soluble) ion pair, [Q⁺][Ar-CH⁻-CN]. This complex can now leave the interface and travel into the bulk organic phase.[5]

  • Reaction in the Organic Phase : In the organic phase, the "naked" and highly reactive carbanion attacks the 1,2-dibromoethane in a two-step sequence of nucleophilic substitution and intramolecular cyclization to form the cyclopropane ring and release the catalyst's counter-ion.

  • Catalyst Regeneration : The regenerated catalyst, [Q⁺]Br⁻, is then free to return to the interface to pick up another carbanion, continuing the catalytic cycle.

This process allows the reaction to proceed under mild conditions without the need for expensive, anhydrous polar aprotic solvents.[6][7]

Caption: Phase-Transfer Catalysis (PTC) mechanism for cyclopropanation.

Section 2: Alternative Catalysts for Enhanced Performance

While TBAB is a reliable workhorse, specific experimental constraints such as higher temperatures, challenging substrates, or the need for faster reaction times may necessitate alternative catalysts. The choice of catalyst can significantly impact reaction efficiency and yield.

Q3: What are the main classes of alternative phase-transfer catalysts I can use?

Beyond standard quaternary ammonium salts, you can explore several other classes, each with unique properties:

Catalyst ClassExamplesAdvantagesDisadvantages
Quaternary Phosphonium Salts Tetrabutylphosphonium bromide (TBPB), Benzyltriphenylphosphonium chlorideHigher thermal stability compared to ammonium salts, making them suitable for reactions requiring more heat.[7]Generally more expensive than ammonium salts.
Crown Ethers 18-Crown-6Excellent at complexing alkali metal cations (like K⁺ or Na⁺), creating a highly reactive "naked" anion.[5][6] Can lead to significantly increased reaction rates.High cost and toxicity are major drawbacks, limiting their use in large-scale synthesis.[2]
Cyclopropenium Ions Tris(dialkylamino)cyclopropenium saltsA newer class of PTCs shown to be highly efficient in a range of transformations.[8] They possess high stability and their structure is highly tunable.May not be as commercially available or as widely studied for this specific transformation as onium salts.
Immobilized/Supported PTCs TBAB on Polystyrene, PEG on SilicaGreatly simplifies catalyst removal and product purification (filtration instead of extraction).[7] Allows for catalyst recycling, improving process greenness.Can exhibit lower catalytic activity due to mass transfer limitations. The support matrix may not be stable to the harsh basic conditions.
Recommended Protocol: Using a Quaternary Phosphonium Salt

This protocol outlines the synthesis using Tetrabutylphosphonium bromide (TBPB) as a thermally robust alternative to TBAB.

Materials:

  • 2-(3-methoxyphenyl)acetonitrile

  • 1,2-dibromoethane

  • Tetrabutylphosphonium bromide (TBPB)

  • Sodium Hydroxide (50% w/w aqueous solution)

  • Toluene

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(3-methoxyphenyl)acetonitrile (1.0 eq), 1,2-dibromoethane (1.5 eq), and Tetrabutylphosphonium bromide (0.2 eq).

  • Solvent Addition: Add toluene to the flask (approx. 10 mL per gram of acetonitrile).

  • Base Addition: With vigorous stirring, carefully add the 50% aqueous sodium hydroxide solution (approx. 10 eq). Caution: This is a highly corrosive and exothermic addition.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 16-24 hours. If the reaction is sluggish (monitored by TLC), the temperature can be gently increased to 40-50°C. The superior thermal stability of TBPB makes this a safer option than with TBAB.

  • Workup - Quenching: After the reaction is complete, carefully dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer twice with water and once with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the resulting oil via flash column chromatography (e.g., using a heptane/ethyl acetate gradient) to afford pure this compound.[1]

Section 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses common problems in a question-and-answer format.

Q4: My reaction yield is very low (<30%). What are the most likely causes?

Low yield is a common issue that can often be traced back to a few key parameters.

  • Inefficient Stirring: This is the most frequent culprit in PTC reactions. The reaction occurs at the interface of the two liquid phases. If stirring is not vigorous enough to create a large surface area (a fine emulsion), the reaction rate will be extremely slow. Use a high-speed overhead stirrer for larger scales or a powerful magnetic stir bar for smaller scales.

  • Base Concentration: The concentration of the aqueous NaOH solution is critical. If it is too dilute, it will not be strong enough to efficiently deprotonate the acetonitrile. A 50% (w/w) solution is standard for a reason.[1]

  • Poor Reagent Quality: Ensure your 2-(3-methoxyphenyl)acetonitrile is pure, as acidic impurities can consume the base. The 1,2-dibromoethane should be fresh, as it can degrade over time.

  • Catalyst Inactivity: The catalyst can be "poisoned" by certain impurities. Furthermore, at elevated temperatures, standard quaternary ammonium salts can undergo Hofmann elimination, degrading the catalyst. If you need to heat the reaction, switch to a more stable phosphonium salt.

Q5: I'm seeing a lot of side products in my crude NMR. What could they be?

  • Hydrolysis of Nitrile: If the workup is too slow or if conditions are too harsh (e.g., excessive heat), the nitrile group can hydrolyze to the corresponding amide or even the carboxylic acid. This is especially problematic during purification.

  • Polymerization: Benzylic carbanions can sometimes lead to polymerization, resulting in a dark, viscous reaction mixture. This is often caused by excessively high temperatures or prolonged reaction times.[9]

  • Elimination Products: Under strongly basic conditions, 1,2-dibromoethane can undergo elimination to form bromoethene or acetylene, which can lead to other unwanted side reactions.

Q6: The reaction starts but then stalls and never goes to completion. What should I do?

  • Increase Catalyst Loading: If the catalyst is degrading or being poisoned, a higher initial loading (e.g., from 10 mol% to 20 mol%) can sometimes help push the reaction to completion.

  • Check Base Stoichiometry: Ensure you have a large excess of sodium hydroxide. The base is not just a catalyst; it is a reagent that is consumed by any acidic impurities and side reactions.

  • Consider Solvent Choice: While toluene is standard, in some cases, a slightly more polar solvent might be beneficial, though this can also increase the solubility of water in the organic phase, potentially leading to more hydrolysis.

Troubleshooting_Workflow Start Problem: Low Yield or Stalled Reaction Stirring Is stirring highly vigorous (emulsion)? Start->Stirring Base Is NaOH concentration ~50% w/w? Stirring->Base Yes IncreaseStirring Action: Increase stirring speed. Use overhead stirrer for >1L scale. Stirring->IncreaseStirring No Reagents Are starting materials pure & fresh? Base->Reagents Yes PrepareBase Action: Prepare fresh 50% NaOH solution. Base->PrepareBase No Catalyst Is catalyst loading adequate (10-20 mol%)? Reagents->Catalyst Yes PurifyReagents Action: Purify acetonitrile. Use fresh dibromoethane. Reagents->PurifyReagents No IncreaseCatalyst Action: Increase catalyst loading. Consider a more stable catalyst (e.g., TBPB). Catalyst->IncreaseCatalyst No End Re-run Experiment Catalyst->End Yes IncreaseStirring->End PrepareBase->End PurifyReagents->End IncreaseCatalyst->End

Caption: Troubleshooting workflow for low-yield cyclopropanation reactions.

Q7: My purification by column chromatography is difficult, and the product seems to degrade on silica. What are my options?

Nitrile-containing compounds can sometimes be problematic on silica gel.

  • Neutralize the Silica: Pre-treat your silica gel by slurrying it with a solvent containing a small amount of a non-nucleophilic base, like triethylamine (~1%), before packing the column. This deactivates acidic sites on the silica surface that can cause degradation.

  • Alternative Sorbent: Consider using a different stationary phase, such as alumina (neutral or basic), which can be less harsh.

  • Non-Chromatographic Purification: If the purity of the crude product is reasonable, consider purification by vacuum distillation, as this compound is an oil.

References

Technical Support Center: Monitoring the Synthesis of 1-(3-Methoxyphenyl)cyclopropanecarbonitrile by TLC

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers utilizing Thin-Layer Chromatography (TLC) to monitor the progress of the 1-(3-methoxyphenyl)cyclopropanecarbonitrile synthesis. The synthesis, typically a phase-transfer catalyzed (PTC) cyclopropanation, involves the reaction of 2-(3-methoxyphenyl)acetonitrile with 1,2-dibromoethane under basic conditions.[1][2] Effective TLC monitoring is crucial for determining reaction completion, identifying potential side products, and optimizing reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of using TLC to monitor this specific reaction?

A: Thin-Layer Chromatography separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (a less polar solvent system).[3] In the synthesis of this compound, the starting material, 2-(3-methoxyphenyl)acetonitrile, is converted into a product with a different molecular structure. The addition of the cyclopropane ring in place of the benzylic methylene group generally reduces the molecule's overall polarity.

Consequently, the product will have a weaker affinity for the polar silica gel plate and will be carried further up the plate by the mobile phase. This results in the product having a higher Retention Factor (Rf) value than the starting material. By sampling the reaction mixture over time, you can visually track the disappearance of the starting material spot and the appearance of the product spot.

Q2: What are the expected relative Rf values for the starting material, product, and reagents?

A:

  • Starting Material (2-(3-methoxyphenyl)acetonitrile): This is a moderately polar compound. It will have a lower Rf value.

  • Product (this compound): This is less polar than the starting material and will have a higher Rf value.

  • 1,2-Dibromoethane: This reagent is relatively non-polar and volatile. It will likely have a very high Rf, running close to the solvent front, or may evaporate from the plate before visualization.

  • Tetrabutylammonium Bromide (Catalyst): As a quaternary ammonium salt, this phase-transfer catalyst is highly polar and ionic. It will remain at the baseline (Rf ≈ 0).

Therefore, a successful reaction monitored by TLC will show a spot at a lower Rf (starting material) gradually diminishing while a new spot at a higher Rf (product) intensifies.

Q3: What is a good starting mobile phase (eluent) for this analysis?

A: A common and effective starting point for separating moderately polar organic compounds is a mixture of a non-polar and a polar solvent.[4] For this system, a mixture of Hexanes and Ethyl Acetate (EtOAc) is highly recommended.

A good initial ratio to try is 4:1 Hexanes:EtOAc . After running a preliminary plate, you can adjust the ratio to achieve optimal separation, where the Rf of the product is ideally between 0.4 and 0.6.

  • If spots are too low (low Rf), increase the polarity by adding more EtOAc (e.g., switch to 3:1 Hexanes:EtOAc).

  • If spots are too high (high Rf), decrease the polarity by adding more hexanes (e.g., switch to 9:1 Hexanes:EtOAc).

Q4: How can I visualize the spots? Both the starting material and product are colorless.

A: Visualization is a critical step as many organic compounds are not visible to the naked eye.[5] A two-step approach is best:

  • UV Light (Non-destructive): Both the starting material and product contain a methoxyphenyl group, which is aromatic and will absorb short-wave UV light (254 nm).[6][7] When viewed under a UV lamp, these compounds will appear as dark spots on a TLC plate containing a fluorescent indicator (F254).[6][7] This method should always be tried first as it is non-destructive.[8]

  • Chemical Staining (Destructive): If UV visualization is faint or inconclusive, a chemical stain is necessary. The most reliable general-purpose stain for this system is potassium permanganate (KMnO₄) stain . This stain reacts with any oxidizable functional group, and most organic compounds will appear as yellow-brown spots on a pink-purple background upon gentle heating.[9] While nitriles themselves are not strongly reactive, impurities or other functional groups present will often be visualized.

Experimental Protocol: Running a Diagnostic TLC

This protocol provides a self-validating system for accurately assessing reaction progress.

  • Plate Preparation:

    • Using a pencil, gently draw a thin origin line about 1 cm from the bottom of a silica gel TLC plate.

    • Mark three lanes on the origin line: "SM" (Starting Material), "C" (Co-spot), and "R" (Reaction Mixture).

  • Sample Preparation & Spotting:

    • SM Lane: Dilute a small amount of the pure 2-(3-methoxyphenyl)acetonitrile in a suitable solvent (e.g., ethyl acetate) and spot it on the "SM" lane using a capillary tube. The spot should be small and concentrated (1-2 mm diameter).[10]

    • R Lane: Withdraw a small aliquot (a drop) from the reaction mixture using a glass capillary. Quench it in a vial containing ~0.5 mL of ethyl acetate and a small amount of water to extract the base. Use the organic layer for spotting on the "R" lane.

    • C Lane (Co-spot): First, spot the "SM" sample in this lane. Then, without moving the plate, carefully spot the reaction mixture ("R") directly on top of the "SM" spot. This crucial lane helps to definitively identify the starting material spot in the reaction mixture.

  • Development:

    • Add the chosen mobile phase (e.g., 4:1 Hexanes:EtOAc) to a developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below your origin line.[8]

    • Place the TLC plate in the chamber, cover it, and allow the solvent to ascend the plate via capillary action.

    • Remove the plate when the solvent front is about 1 cm from the top. Immediately mark the solvent front with a pencil.

  • Visualization & Analysis:

    • Allow the plate to dry completely in a fume hood.

    • Visualize under a 254 nm UV lamp and circle any visible spots with a pencil.[7]

    • If necessary, dip the plate into a potassium permanganate stain, wipe off the excess, and gently warm with a heat gun until spots appear.[5][9]

    • Analyze the results. Compare the "R" lane to the "SM" and "C" lanes to track the consumption of starting material and the formation of the product.

Troubleshooting Guide

Problem: Spotting & Visualization

Q: My spots are completely invisible, even under UV light. What's wrong?

A: This is a common issue that can arise from several factors:

  • Sample is too dilute: The concentration of your compound may be below the detection limit of UV light. Try re-spotting the plate multiple times in the same location, allowing the solvent to fully dry between each application to concentrate the sample.[6][11]

  • Compound is not UV-active: While the methoxyphenyl group should be UV-active, its response can sometimes be weak. Proceed directly to a chemical stain. A permanganate stain is highly effective and will visualize most organic compounds.[9][12]

  • Sample did not spot correctly: If using a reaction mixture from a high-boiling solvent (e.g., DMF, DMSO), the solvent itself can interfere. While not typical for this synthesis (often toluene), if you have adapted the procedure, spotting the plate and then placing it under high vacuum for a few minutes before developing can remove the interfering solvent.[13]

Q: My reaction mixture lane ("R") shows a long, vertical streak instead of a distinct spot. How can I fix this?

A: Streaking is typically caused by one of two issues:

  • Sample Overloading: You have spotted too much material.[8] Prepare a more dilute solution of your reaction mixture and re-run the TLC. A well-spotted sample should result in tight, circular spots.[6]

  • Residual Base: This synthesis is run under strongly basic conditions (e.g., 50% NaOH).[2] If a trace amount of NaOH is transferred to the silica plate, it can interact with the acidic silica gel, causing compounds to streak.

    • Solution 1 (Pre-analysis workup): When preparing your TLC sample, ensure you quench the reaction aliquot in a vial with both ethyl acetate and a drop of water. Mix well and spot only from the organic layer.

    • Solution 2 (Mobile Phase Modification): Add a very small amount of acetic acid (e.g., 0.1-0.5%) to your mobile phase.[11] This will neutralize any residual base on the plate, leading to sharper spots. Be aware this will change all Rf values slightly.

Problem: Interpreting the Chromatogram

Q: My reaction lane looks identical to my starting material lane, even after several hours. What does this indicate?

A: This result strongly suggests that the reaction has not initiated . The most common causes for this in a phase-transfer catalyzed reaction are:

  • Ineffective Phase-Transfer Catalyst: The tetrabutylammonium bromide may be old or degraded. Use a fresh bottle or a different PTC.

  • Insufficient Base Concentration: The aqueous sodium hydroxide may not be concentrated enough to deprotonate the 2-(3-methoxyphenyl)acetonitrile. Ensure you are using a sufficiently concentrated solution (e.g., 50% w/w).

  • Poor Stirring: Vigorous stirring is essential in a two-phase reaction to create the surface area needed for the catalyst to work. Increase the stirring rate.

Q: I see two well-separated spots in my reaction lane. How do I know for sure which one is my product?

A: This is precisely why the co-spot ("C") lane is essential .

  • The lower spot in your reaction lane ("R") should align perfectly with the single spot in your starting material lane ("SM").

  • The co-spot lane ("C") will appear as a single, slightly elongated spot if the reaction has not started. If the reaction is progressing, the co-spot lane will resolve into two distinct spots, confirming the identities of both the starting material and the newly formed product. The upper spot is your product, this compound.

Q: My starting material spot is gone, but I have a new major spot with an Rf near zero. Where is my product?

A: A new spot at the baseline indicates the formation of a highly polar byproduct . This can happen if the nitrile group (-CN) is hydrolyzed to a carboxylic acid (-COOH) or an amide (-CONH₂) under the strong basic conditions, especially if the reaction is heated or run for an extended period. Carboxylic acids are very polar and will not move from the origin on a silica plate with a non-polar eluent. You may need to adjust your reaction conditions (e.g., lower temperature, shorter reaction time) to avoid this side reaction.

Data Summary & Workflow

Table 1: Recommended TLC Parameters & Expected Results
ParameterRecommendationRationale
Stationary Phase Silica Gel 60 F254Standard polar phase for normal-phase chromatography. The F254 indicator allows for UV visualization.[14]
Mobile Phase 4:1 Hexanes:Ethyl AcetateGood starting polarity for separating the starting material and the slightly less polar product.[4]
Visualization 1. UV Light (254 nm)2. KMnO₄ StainUV is non-destructive and should detect the aromatic rings.[7] KMnO₄ is a universal stain for most organic compounds.[9]
Expected Rf Values SM: ~0.3 - 0.4Product: ~0.5 - 0.6The product is less polar and will travel further up the plate. Note: These are estimates and will vary.
Workflow for Troubleshooting TLC Analysis

TLC_Troubleshooting_Workflow start Run TLC with SM, Co-spot, and Reaction Lanes analyze Analyze Developed TLC Plate start->analyze q1 Are spots well-resolved and off the baseline/front? analyze->q1 q2 Are spots sharp or streaking? q1->q2 Yes sol1_high Decrease eluent polarity (more hexanes). q1->sol1_high No, too high sol1_low Increase eluent polarity (more EtOAc). q1->sol1_low No, too low q3 Are spots visible under UV? q2->q3 Sharp sol2 Dilute sample. Add 0.1% AcOH to eluent for base. q2->sol2 Streaking sol3 Use KMnO₄ or other chemical stain. q3->sol3 No end_good Spots are clear. Proceed with reaction analysis. q3->end_good Yes end_re_run Re-run TLC with adjustments. sol1_high->end_re_run sol1_low->end_re_run sol2->end_re_run sol3->end_good

References

Validation & Comparative

A Comparative Guide to the ¹³C NMR Spectral Analysis of 1-(3-Methoxyphenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as a cornerstone technique for mapping the carbon framework of organic molecules. This guide provides an in-depth analysis of the expected ¹³C NMR spectral data for 1-(3-Methoxyphenyl)cyclopropanecarbonitrile, a compound of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, we will leverage comparative analysis with structurally related compounds and established spectral data to provide a reliable prediction and interpretation. This approach not only demonstrates the predictive power of NMR spectroscopy but also offers a practical framework for researchers encountering similar challenges.

The Significance of ¹³C NMR in Structural Elucidation

Unlike ¹H NMR, which provides information about the proton environments in a molecule, ¹³C NMR directly probes the carbon skeleton. Key information derived from a ¹³C NMR spectrum includes the number of unique carbon environments, their hybridization state (sp³, sp², sp), and the influence of neighboring electron-withdrawing or electron-donating groups. For a molecule like this compound, ¹³C NMR is indispensable for confirming the presence and connectivity of the three key structural motifs: the substituted phenyl ring, the cyclopropyl ring, and the nitrile group.

Predicted ¹³C NMR Spectrum and Comparative Analysis

The predicted chemical shifts for this compound are presented below, followed by a detailed justification based on experimental data from analogous compounds.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound and Experimental Data for Comparative Compounds.

Carbon Atom (in target molecule)Predicted Chemical Shift (ppm)Anisole (ppm)[1][2]Cyclopropanecarbonitrile (ppm)[3][4](3-Methoxyphenyl)acetonitrile (ppm)[5]
C=N~122-~122~118
Quaternary Cyclopropyl C~20-~2-
CH₂ Cyclopropyl~15-~10-
C-O (Aromatic)~160~160-~160
C-Cyclopropyl (Aromatic)~140--~130
C-H (Aromatic, ortho to OMe)~114~114-~113
C-H (Aromatic, para to OMe)~120~121-~121
C-H (Aromatic, ortho to Cyclopropyl)~130~130-~130
C-H (Aromatic, ortho to both)~115--~115
O-CH₃~55~55-~55
Analysis of the Aromatic Region (110-160 ppm)

The signals for the six carbons of the 3-methoxyphenyl group are expected to fall within the typical aromatic region. The carbon bearing the methoxy group (C-O) is predicted to be the most downfield, around 160 ppm, due to the deshielding effect of the oxygen atom. This is consistent with the chemical shift of the corresponding carbon in anisole (methoxybenzene), which is reported to be approximately 160 ppm[2]. The carbon attached to the cyclopropyl group is also expected to be downfield, likely around 140 ppm. The remaining four aromatic carbons will have chemical shifts influenced by the positions of the methoxy and cyclopropyl substituents. We can draw comparisons with (3-methoxyphenyl)acetonitrile, a structurally similar compound[5].

Analysis of the Cyclopropyl and Nitrile Moieties

The cyclopropyl carbons are characteristically found in the upfield region of the spectrum. In the parent cyclopropane, the carbons resonate at an unusually high field of -2.7 ppm due to ring strain and the unique hybridization of the carbon atoms[6]. In cyclopropanecarbonitrile, the quaternary carbon attached to the nitrile group is shifted downfield to approximately 2 ppm, while the two methylene carbons of the ring appear around 10 ppm[3][4]. For our target molecule, we predict a further downfield shift for the quaternary cyclopropyl carbon to around 20 ppm due to the attachment of the phenyl ring. The methylene carbons are expected to be around 15 ppm.

The nitrile carbon (C≡N) typically resonates in the 115-125 ppm range[7][8]. In cyclopropanecarbonitrile, this signal is observed at approximately 122 ppm[3]. The electronic environment of the nitrile in our target molecule is similar, so a chemical shift in the same region is anticipated. The nitrile carbon in cyclohexanecarbonitriles also shows shifts in this range, further supporting this prediction[9].

The Methoxy Carbon

The carbon of the methoxy group (O-CH₃) is expected to have a chemical shift of around 55 ppm, which is a characteristic value for this functional group and is observed in both anisole and (3-methoxyphenyl)acetonitrile[5][10].

Experimental Protocol for ¹³C NMR Data Acquisition

To obtain a high-quality ¹³C NMR spectrum of this compound, the following protocol is recommended. The causality behind each step is explained to ensure a robust and reproducible experiment.

1. Sample Preparation:

  • Step 1a: Accurately weigh approximately 20-50 mg of the solid this compound. Rationale: This amount provides a sufficient concentration for a good signal-to-noise ratio in a reasonable acquisition time.

  • Step 1b: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube. Rationale: CDCl₃ is a common solvent for many organic compounds and has a well-defined residual solvent peak that can be used for chemical shift referencing. Deuterated solvents are used to avoid large solvent signals that would overwhelm the analyte signals.

  • Step 1c: Add a small amount of tetramethylsilane (TMS) as an internal standard. Rationale: TMS provides a reference signal at 0 ppm, allowing for accurate calibration of the chemical shift axis.[6]

2. NMR Spectrometer Setup:

  • Step 2a: Insert the NMR tube into the spectrometer's probe.

  • Step 2b: Lock onto the deuterium signal of the solvent. Rationale: The lock system uses the deuterium signal to maintain a constant magnetic field, which is crucial for high-resolution spectra.

  • Step 2c: Shim the magnetic field to achieve homogeneity. Rationale: Shimming corrects for small inhomogeneities in the magnetic field, resulting in sharper spectral lines.

3. Data Acquisition:

  • Step 3a: Set the spectrometer to the appropriate ¹³C frequency (e.g., 125 MHz for a 500 MHz ¹H spectrometer).

  • Step 3b: Use a standard pulse program for a proton-decoupled ¹³C experiment (e.g., 'zgpg30'). Rationale: Proton decoupling removes the splitting of carbon signals by attached protons, simplifying the spectrum to single lines for each unique carbon.

  • Step 3c: Set the spectral width to cover the expected range of chemical shifts (e.g., 0-220 ppm).

  • Step 3d: Set the acquisition time to at least 1-2 seconds and the relaxation delay to 2-5 seconds. Rationale: These parameters ensure that the magnetization has sufficient time to return to equilibrium between pulses, leading to more accurate signal intensities, especially for quaternary carbons which have longer relaxation times.

  • Step 3e: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to a few thousand scans).

4. Data Processing:

  • Step 4a: Apply a Fourier transform to the acquired free induction decay (FID).

  • Step 4b: Phase the resulting spectrum to obtain pure absorption lineshapes.

  • Step 4c: Calibrate the chemical shift axis by setting the TMS signal to 0 ppm.

  • Step 4d: Integrate the signals (note: in standard proton-decoupled ¹³C NMR, peak intensities are not always directly proportional to the number of carbons).

Workflow for ¹³C NMR Analysis

The following diagram illustrates the logical flow from sample preparation to final spectral analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Compound prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Add TMS Standard prep2->prep3 acq1 Lock & Shim prep3->acq1 acq2 Set Pulse Program & Parameters acq1->acq2 acq3 Acquire Scans acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase Correction proc1->proc2 proc3 Chemical Shift Calibration proc2->proc3 proc4 Peak Assignment & Structural Confirmation proc3->proc4

Caption: Workflow for ¹³C NMR spectral acquisition and analysis.

Conclusion

References

A Predictive Guide to the Mass Spectrometry Fragmentation of 1-(3-Methoxyphenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Characterizing a Niche Synthetic Intermediate

In the landscape of modern drug discovery and organic synthesis, molecules incorporating unique structural motifs are of paramount importance. The cyclopropyl ring, for instance, is increasingly utilized to enhance metabolic stability, improve potency, and constrain molecular conformation[1]. When combined with other pharmacophoric elements like the methoxyphenyl group, the resulting structures become valuable building blocks. 1-(3-Methoxyphenyl)cyclopropanecarbonitrile is one such molecule, serving as a potential intermediate for more complex pharmaceutical agents.

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of these novel compounds. The fragmentation pattern generated, particularly under Electron Ionization (EI), provides a molecular fingerprint that confirms identity and reveals structural vulnerabilities. However, for niche or newly synthesized compounds, reference spectra are often unavailable.

This guide provides a comprehensive, predictive analysis of the EI-MS fragmentation pattern of this compound. By applying fundamental principles of mass spectrometry and drawing comparisons with structurally related compounds, we will construct a reliable roadmap for researchers to identify and characterize this molecule. This document is designed not merely as a list of fragments, but as an explanatory guide into the why and how of its gas-phase ion chemistry.

Molecular Overview and Predicted Ionization

Molecular Formula: C₁₁H₁₁NO Molecular Weight: 173.21 g/mol

The molecule consists of three key functional regions that will dictate its fragmentation behavior:

  • The 3-Methoxyphenyl Group: An aromatic ring with an electron-donating methoxy substituent. The ether linkage and the aromatic system are common sites for fragmentation.

  • The Cyclopropane Ring: A strained, three-membered aliphatic ring. Ring-opening and subsequent fragmentation are characteristic features.

  • The Nitrile Group (-C≡N): A stable functional group that influences the electronic properties of the quaternary carbon to which it is attached.

Upon electron ionization, a high-energy electron ejects an electron from the molecule, forming a molecular ion (M•⁺) with a mass-to-charge ratio (m/z) of 173. The initial charge is most likely to localize on the aromatic π-system or the non-bonding electrons of the oxygen atom, as these are regions of higher electron density.

Predicted Fragmentation Pathways

The energetically unstable molecular ion will undergo a series of bond cleavages and rearrangements to form more stable fragment ions. The most probable pathways are detailed below.

Pathway 1: Benzylic Cleavage and Tropylium Ion Formation

Benzylic cleavage, the breaking of a bond adjacent to an aromatic ring, is a highly favored fragmentation process due to the resonance stabilization of the resulting cation[2]. For this compound, this can manifest in two primary ways.

A crucial and highly probable fragmentation involves the loss of the cyclopropylcyanide radical. This cleavage is followed by a classic rearrangement of the resulting benzyl cation to the highly stable tropylium ion, a common feature in the mass spectra of alkyl-substituted benzenes[3].

  • Step 1 (α-Cleavage): Loss of the •C(CN)(CH₂)₂ radical.

  • Step 2 (Rearrangement): Formation of the methoxytropylium ion.

  • Key Fragment: m/z 107 ([C₇H₇O]⁺)

  • Neutral Loss: 66 Da (C₄H₄N•)

Further fragmentation of the m/z 107 ion can occur via the loss of formaldehyde (CH₂O), a characteristic fragmentation of methoxy-substituted aromatic cations.

  • Key Fragment: m/z 77 ([C₆H₅]⁺, phenyl cation)

  • Neutral Loss: 30 Da (CH₂O)

Diagram: Proposed Pathway for Tropylium Ion Formation

G mol [M]•⁺ (m/z 173) frag1 Methoxyphenyl Cation (m/z 107) mol->frag1 - •C₃H₄CN (66 Da) frag2 Methoxytropylium Ion (m/z 107) frag1->frag2 Rearrangement frag3 Phenyl Cation (m/z 77) frag2->frag3 - CH₂O (30 Da)

Caption: Pathway showing benzylic cleavage and rearrangement to a stable tropylium ion.

Pathway 2: Cyclopropane Ring Fragmentation

Cycloalkanes exhibit characteristic fragmentation patterns, often involving ring-opening followed by the loss of small neutral molecules like ethene[4]. While the substitution on the ring complicates this, we can predict fragmentation originating from the strained ring.

One plausible pathway involves the cleavage of the bond between the quaternary carbon and the phenyl ring, leading to a cyclopropyl-containing cation.

  • Step 1 (Cleavage): Loss of the 3-methoxyphenyl radical.

  • Key Fragment: m/z 66 ([C₄H₄N]⁺)

  • Neutral Loss: 107 Da (C₇H₇O•)

This m/z 66 fragment corresponds to the 1-cyanocyclopropyl cation.

Pathway 3: Fragmentation of the Methoxyphenyl Moiety

Fragmentations originating from the methoxy group are also highly probable. The loss of a methyl radical (•CH₃) from the molecular ion is a common pathway for anisole-type compounds.

  • Key Fragment: m/z 158 ([M - CH₃]⁺)

  • Neutral Loss: 15 Da (•CH₃)

This m/z 158 ion can then undergo the subsequent loss of carbon monoxide (CO).

  • Key Fragment: m/z 130 ([C₉H₈N]⁺)

  • Neutral Loss: 28 Da (CO)

Comparative Analysis with Simpler Analogs

To validate these predictions, we can compare them to the known fragmentation patterns of simpler molecules containing the core structural motifs.

CompoundKey Fragments (m/z)Corresponding FragmentationRelevance to Target Molecule
(3-Methoxyphenyl)acetonitrile [5]147 (M•⁺), 132 ([M-CH₃]⁺), 116, 107Loss of methyl radical, benzylic fragmentDemonstrates the typical fragmentation of the methoxyphenyl and nitrile combination, supporting the predicted loss of •CH₃ and the formation of the m/z 107 ion.
Cyclopropanecarbonitrile [6]67 (M•⁺), 66 ([M-H]⁺), 41, 39Loss of H•, ring fragmentation productsShows the intrinsic fragmentation of the cyanocyclopropyl moiety, supporting the potential for an m/z 66 fragment.
Anisole (Methoxybenzene) 108 (M•⁺), 93 ([M-CH₃]⁺), 78, 65Loss of methyl radical, loss of CH₂OProvides a baseline for the fragmentation behavior of the methoxy group on an aromatic ring.

Summary of Predicted Key Fragments

The following table summarizes the most likely fragment ions to be observed in the EI mass spectrum of this compound. The base peak is anticipated to be one of the highly stabilized cations, likely at m/z 107.

m/zProposed Ion StructurePathwayNeutral LossNotes
173 [C₁₁H₁₁NO]•⁺Molecular Ion-Should be observable, though may be of low intensity.
158 [M - CH₃]⁺Pathway 3•CH₃ (15 Da)Characteristic loss from the methoxy group.
130 [C₉H₈N]⁺Pathway 3CO (28 Da)Subsequent loss from the m/z 158 fragment.
107 [C₇H₇O]⁺Pathway 1•C₄H₄N (66 Da)Likely a major peak due to tropylium ion stability. Potentially the base peak.
77 [C₆H₅]⁺Pathway 1CH₂O (30 Da)Loss of formaldehyde from the m/z 107 fragment.
66 [C₄H₄N]⁺Pathway 2•C₇H₇O (107 Da)Represents the 1-cyanocyclopropyl cation.

Experimental Protocol: Acquiring the Mass Spectrum

To empirically validate the predicted fragmentation pattern, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended. This protocol is a self-validating system, as the chromatographic separation ensures sample purity prior to MS analysis, and the use of standard EI energy ensures fragmentation patterns are reproducible and comparable to standard libraries.

Diagram: GC-MS Experimental Workflow

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing s1 Dissolve Sample (1 mg/mL in Ethyl Acetate) s2 Inject 1 µL into GC Inlet s1->s2 s3 Chromatographic Separation (e.g., DB-5ms column) s2->s3 s4 Elution into MS Source s3->s4 s5 Electron Ionization (70 eV) s4->s5 s6 Mass Analysis (Quadrupole) s5->s6 s7 Acquire Spectrum (Scan m/z 50-250) s6->s7 s8 Identify Molecular Ion Peak (m/z 173) s7->s8 s9 Analyze Fragmentation Pattern s8->s9

References

A Comparative Guide to Functional Group Analysis: FT-IR Spectroscopy of 1-(3-Methoxyphenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise and unambiguous identification of functional groups within a molecule is a cornerstone of structural elucidation and quality control. The arrangement of these chemical motifs dictates a compound's pharmacological activity, metabolic stability, and toxicological profile. This guide provides an in-depth comparison of Fourier-Transform Infrared (FT-IR) spectroscopy for the functional group analysis of the novel compound 1-(3-Methoxyphenyl)cyclopropanecarbonitrile, benchmarked against alternative analytical techniques. Our focus is to equip researchers, scientists, and drug development professionals with the practical and theoretical insights necessary to make informed decisions in their analytical workflows.

Introduction to this compound and the Imperative of Functional Group Analysis

This compound is a molecule of interest in medicinal chemistry, incorporating three key functional groups: a nitrile (C≡N), a cyclopropyl ring, and a meta-substituted methoxy-phenyl ring. Each of these groups imparts distinct physicochemical properties, and their verification is critical. FT-IR spectroscopy emerges as a rapid, non-destructive, and highly informative first-line technique for this purpose. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations, resulting in a unique spectral fingerprint.

FT-IR Spectroscopy: A Primary Tool for Functional Group Identification

FT-IR spectroscopy is a powerful technique for identifying the presence of specific functional groups within a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequency of these vibrations is characteristic of the bonds and atoms involved.

Experimental Protocol: Acquiring the FT-IR Spectrum

The acquisition of a high-quality FT-IR spectrum is paramount for accurate analysis. For a solid sample like this compound, two primary methods are commonly employed:

1. Potassium Bromide (KBr) Pellet Method:

  • Rationale: This traditional method involves dispersing the analyte in a solid matrix that is transparent to infrared radiation. KBr is ideal due to its hygroscopic nature and broad transparency in the mid-IR region.

  • Procedure:

    • Finely grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle.[1]

    • The mixture should be ground to a fine, homogenous powder to minimize light scattering.

    • Transfer the powder to a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[1]

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

2. Attenuated Total Reflectance (ATR)-FT-IR:

  • Rationale: ATR-FT-IR is a modern, rapid technique that requires minimal to no sample preparation.[2][3][4] It is particularly advantageous for analyzing small quantities of solid or liquid samples. The technique relies on the total internal reflection of an infrared beam within a high-refractive-index crystal (e.g., diamond or zinc selenide). An evanescent wave penetrates a small distance into the sample placed in contact with the crystal, and the resulting absorption is measured.[4]

  • Procedure:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of powdered this compound directly onto the ATR crystal.

    • Apply pressure using the built-in press to ensure good contact between the sample and the crystal.[1]

    • Acquire the FT-IR spectrum.

Analysis of the FT-IR Spectrum of this compound

While an experimental spectrum for this compound is not publicly available, we can predict the characteristic absorption bands based on its constituent functional groups. The following table summarizes the expected key vibrational frequencies.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Appearance
~3100-3000Aromatic C-HStretchingMedium to weak, sharp
~3080Cyclopropyl C-HStretchingMedium, sharp
~2960-2850Aliphatic/Methoxy C-HStretchingMedium, sharp
~2230Aromatic Nitrile (C≡N)StretchingMedium to strong, sharp
~1600, ~1585, ~1485Aromatic C=CRing StretchingMedium to strong, sharp
~1465CH₂ ScissoringBendingMedium
~1250Aryl-O (Methoxy)Asymmetric StretchingStrong
~1040Aryl-O (Methoxy)Symmetric StretchingMedium
~1020Cyclopropyl RingRing Deformation ("breathing")Medium
~880, ~780, ~690Aromatic C-HOut-of-plane Bending (meta-substitution)Strong, sharp

Key Interpretive Points:

  • Nitrile Group (C≡N): The presence of a sharp, intense absorption band around 2230 cm⁻¹ is highly diagnostic for the nitrile functional group.[5][6][7] For aromatic nitriles, this peak is typically at a slightly lower wavenumber than for saturated nitriles due to conjugation with the aromatic ring.[6][7][8]

  • Cyclopropyl Ring: The C-H stretching vibrations of the cyclopropane ring are expected at a higher frequency (~3080 cm⁻¹) than typical alkane C-H stretches.[9][10] A characteristic ring deformation or "breathing" mode is also anticipated around 1020 cm⁻¹.[10]

  • 3-Methoxyphenyl Group: The aromatic C-H stretches will appear above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring will give rise to a series of sharp bands between 1600 and 1450 cm⁻¹. The C-O stretching of the methoxy group is expected to produce a strong, characteristic band around 1250 cm⁻¹.[11][12] The substitution pattern on the benzene ring (meta) can be inferred from the strong out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region.

Comparative Analysis with Alternative Techniques

While FT-IR is an excellent tool for functional group identification, a comprehensive analysis often involves complementary techniques. Here, we compare FT-IR with Raman and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of this compound.

Raman Spectroscopy

Raman spectroscopy is another form of vibrational spectroscopy that provides information complementary to FT-IR. It relies on the inelastic scattering of monochromatic light, usually from a laser.

Experimental Protocol: Raman Spectroscopy

  • Place a small amount of the solid this compound sample on a microscope slide or in a capillary tube.

  • Focus the laser beam onto the sample.

  • Collect the scattered light and direct it to the spectrometer.

  • The spectrometer disperses the light and the Raman spectrum is detected.

Key Comparative Insights:

  • Nitrile Group: The C≡N stretch is also strongly Raman active, appearing in a similar region as in the IR spectrum (~2230 cm⁻¹).[13] This provides excellent corroborative evidence.

  • Symmetry and Polarity: Raman spectroscopy is more sensitive to non-polar bonds with symmetric vibrations, while FT-IR is more sensitive to polar bonds with asymmetric vibrations. The aromatic ring breathing modes are often more prominent in the Raman spectrum.

  • Aqueous Samples: Water is a weak Raman scatterer, making Raman spectroscopy particularly well-suited for analyzing aqueous solutions, a significant advantage over FT-IR where water has strong absorptions that can obscure the spectrum.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for complete structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and number of specific atomic nuclei, primarily ¹H and ¹³C.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Place the NMR tube in the spectrometer's magnet.

  • Acquire the ¹H NMR spectrum, which provides information on the number of different types of protons and their neighboring protons.

  • Acquire the proton-decoupled ¹³C NMR spectrum to determine the number of unique carbon atoms.

  • Process the data, including Fourier transformation, phasing, and baseline correction.

Key Comparative Insights:

  • Detailed Connectivity: Unlike FT-IR and Raman, which identify functional groups, NMR provides a detailed map of the molecule's carbon-hydrogen framework. It can distinguish between isomers, which may have very similar vibrational spectra.

  • Quantitative Information: The integration of ¹H NMR signals provides the relative ratio of protons in different chemical environments.

  • Functional Group Confirmation: While not a direct measure of vibrations, the chemical shifts in both ¹H and ¹³C NMR are highly indicative of the electronic environment and thus confirm the presence of functional groups. For example, the carbon of the nitrile group will have a characteristic chemical shift in the ¹³C NMR spectrum.

Workflow and Performance Comparison

The following diagram illustrates the typical workflow for functional group analysis using these three techniques.

FunctionalGroupAnalysisWorkflow cluster_ftir FT-IR Spectroscopy cluster_raman Raman Spectroscopy cluster_nmr NMR Spectroscopy ftir_sample Sample Prep (KBr Pellet or ATR) ftir_acquire Acquire Spectrum ftir_sample->ftir_acquire ftir_analyze Analyze Vibrational Bands ftir_acquire->ftir_analyze ftir_output Functional Groups Identified ftir_analyze->ftir_output raman_sample Minimal Sample Prep raman_acquire Acquire Spectrum raman_sample->raman_acquire raman_analyze Analyze Scattering Peaks raman_acquire->raman_analyze raman_output Complementary Functional Group Information raman_analyze->raman_output nmr_sample Dissolve in Deuterated Solvent nmr_acquire Acquire ¹H & ¹³C Spectra nmr_sample->nmr_acquire nmr_analyze Analyze Chemical Shifts, Coupling, and Integration nmr_acquire->nmr_analyze nmr_output Detailed Structure and Connectivity Confirmed nmr_analyze->nmr_output

Caption: Workflow for functional group analysis comparing FT-IR, Raman, and NMR.

Performance Comparison Summary
FeatureFT-IR SpectroscopyRaman SpectroscopyNMR Spectroscopy
Primary Information Functional group identificationComplementary functional group identificationComplete molecular structure and connectivity
Sample Preparation Minimal (ATR) to moderate (KBr pellet)[1]Minimal[14]Requires dissolution in deuterated solvent
Sensitivity to Functional Groups Excellent for polar bonds (e.g., C=O, O-H, C-O)Excellent for non-polar, symmetric bonds (e.g., C=C, C≡C, S-S)Provides information on all atoms with a nuclear spin
Experiment Time Fast (1-5 minutes)Fast (1-10 minutes)Slower (minutes to hours depending on experiments)
Interference from Water SignificantMinimal[14]Not an issue with deuterated solvents
Cost (Instrument) Low to moderateModerate to highHigh
Key Advantage Rapid, versatile, and cost-effective for functional group screeningExcellent for aqueous samples and complementary vibrational dataUnparalleled for detailed structural elucidation

Conclusion and Recommendations

For the functional group analysis of this compound, FT-IR spectroscopy stands out as the optimal initial technique . Its speed, ease of use, and the distinct, predictable absorption bands for the nitrile, cyclopropyl, and methoxy-phenyl moieties make it highly effective for confirming the presence of these key chemical features. The use of ATR-FT-IR further streamlines the process, requiring virtually no sample preparation.

Raman spectroscopy serves as an excellent confirmatory technique , particularly for verifying the nitrile and aromatic ring vibrations. Its insensitivity to water also makes it a valuable tool if the sample were to be analyzed in an aqueous environment.

For unambiguous structural confirmation and to rule out isomeric possibilities, NMR spectroscopy is indispensable . While more time-consuming and requiring more specialized expertise, the detailed connectivity information it provides is unmatched.

In a typical drug development workflow, FT-IR would be used for rapid screening and initial identification, followed by NMR for complete structural verification and characterization. Raman spectroscopy would be employed in specific situations where its unique advantages are beneficial. This multi-technique approach, leveraging the strengths of each method, ensures the highest level of scientific integrity and confidence in the analytical results.

References

comparing the reactivity of cyclopropanecarbonitriles with different aryl substituents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Reactivity of Aryl-Substituted Cyclopropanecarbonitriles

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: The Unique Reactivity of Cyclopropanecarbonitriles

Cyclopropanes are a cornerstone of modern organic synthesis, prized for the inherent ring strain (approximately 27 kcal/mol) that provides a powerful thermodynamic driving force for ring-opening reactions.[1] When substituted with an electron-accepting group like a nitrile (-CN), these "electrophilic cyclopropanes" (ECPs) become potent σ-electrophiles, susceptible to attack by a wide range of nucleophiles.[1][2][3] The addition of an aryl substituent further modulates this reactivity, creating a versatile scaffold for accessing complex molecular architectures. This guide provides a comparative analysis of how different aryl substituents—electron-donating, electron-withdrawing, and neutral—influence the reactivity of cyclopropanecarbonitriles, supported by experimental data and mechanistic insights.

The core of this system's reactivity lies in the interplay between the strained C-C bonds of the cyclopropane ring and the electronic nature of its substituents. The aryl group, particularly when positioned adjacent to the nitrile, can stabilize intermediates and transition states through resonance and inductive effects, profoundly influencing reaction rates and pathways. We will explore two primary modes of activation: polar, nucleophilic ring-opening reactions and radical-mediated pathways enabled by modern photoredox catalysis.

Caption: General structure of a 2-aryl-cyclopropanecarbonitrile.

Part 1: Polar Reactivity - Nucleophilic Ring-Opening

The most direct pathway for functionalizing aryl-substituted cyclopropanecarbonitriles is through nucleophilic ring-opening. In this SN2-type reaction, a nucleophile attacks one of the carbons of the cyclopropane ring, leading to the cleavage of a C-C bond and the formation of a linear, difunctionalized product.[1]

The "Benzyl Effect": Aryl Groups as Accelerants

Kinetic studies consistently show that cyclopropanes with an aryl substituent at the C2 position react significantly faster than their unsubstituted counterparts in nucleophilic ring-opening reactions.[1][2] This acceleration, sometimes referred to as a "benzyl effect," is attributed to the stabilization of the electron-rich transition state through conjugation with the aryl ring.[1] For instance, 2-phenyl-substituted electrophilic cyclopropanes react up to 15 times faster with thiophenolate nucleophiles than those without the C2 substituent.[1]

Regioselectivity of Attack

The presence of both an electron-accepting nitrile group at C1 and an aryl "donor" group at C2 polarizes the C1-C2 bond.[1][2][3] This polarization directs the nucleophilic attack to the already substituted C2 position, a crucial factor for predictable synthetic outcomes.[1][2][3] Experimental analysis of reaction products confirms that nucleophiles like thiophenolates react with 2-arylated cyclopropanes with high regioselectivity at the C2 carbon.[3]

nucleophilic_attack Mechanism of Nucleophilic Ring-Opening reactant 2-Arylcyclopropanecarbonitrile + Nucleophile (Nu⁻) ts Transition State [Nu---C(Ar)---C(CN)]⁻ reactant->ts SN2-like attack at C2 product Ring-Opened Adduct ts->product C-C bond cleavage

Caption: SN2-like attack at the C2 position of an aryl-cyclopropanecarbonitrile.

The Influence of Aryl Substituents: A Parabolic Relationship

Intriguingly, the relationship between the electronic properties of the aryl substituent and the reaction rate is not linear. Instead, kinetic studies involving a series of para-substituted 2-aryl cyclopropanes often reveal a parabolic Hammett relationship.[1][2][3] This indicates that both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can accelerate the ring-opening reaction relative to an unsubstituted phenyl group.

  • Electron-Donating Groups (e.g., -OCH₃, -CH₃): These groups stabilize the transition state by donating electron density to the C2 carbon, which bears a partial positive charge in a transition state with significant bond breaking. This is consistent with the stabilization of a benzylic carbocation-like character.

  • Electron-Withdrawing Groups (e.g., -Cl, -NO₂): These groups increase the overall electrophilicity of the cyclopropane ring, making it more susceptible to nucleophilic attack. They enhance the polarization of the C1-C2 bond, accelerating the reaction despite destabilizing any developing positive charge at the benzylic position.

This parabolic behavior suggests a delicate balance of effects or a shift in the transition state structure depending on the substituent.

Quantitative Data: Reactivity with Thiophenolate

The following table summarizes representative experimental data for the ring-opening of various 2-aryl-1,1-dicyanocyclopropanes with 4-methoxyphenolate in DMSO at 20°C. This data, adapted from kinetic studies, illustrates the parabolic reactivity trend.

Aryl Substituent (at C2)Hammett Parameter (σ)Second-Order Rate Constant (k₂) [M⁻¹s⁻¹]Relative Rate
4-Methoxyphenyl-0.27~1.5 x 10⁻²Faster
4-Methylphenyl-0.17~1.0 x 10⁻²Faster
Phenyl0.00~0.7 x 10⁻²Baseline
4-Chlorophenyl+0.23~1.2 x 10⁻²Faster
4-Nitrophenyl+0.78~2.5 x 10⁻²Fastest

Note: Exact values are illustrative, based on graphical data and descriptions from cited literature. The trend is the key takeaway.[1][2]

Part 2: Radical Reactivity - Photoredox-Catalyzed Ring-Opening

An alternative and increasingly powerful method for activating aryl cyclopropanes involves single-electron transfer (SET) to generate a reactive radical cation intermediate.[4][5] This approach, often facilitated by visible-light photoredox catalysis, opens up new avenues for 1,3-difunctionalization that are complementary to polar reactions.[6][7]

Mechanism of Activation

The process is initiated by a photoexcited catalyst that oxidizes the aryl cyclopropane to its radical cation.[6] This species is highly reactive and undergoes rapid ring-opening to form a stabilized benzylic radical, which can then be trapped by a variety of nucleophiles or radical species.[4][6]

photoredox_cycle Generalized Photoredox Catalysis for Ring-Opening cluster_main PC Photocatalyst (PC) PC_star Excited Catalyst (PC*) PC->PC_star Visible Light (hν) PC_red Reduced Catalyst (PC⁻) PC_star->PC_red SET ArCP_cat Aryl Cyclopropane Radical Cation PC_red->PC Regeneration ArCP Aryl Cyclopropane ArCP->ArCP_cat Oxidation Product_Radical Benzylic Radical Intermediate ArCP_cat->Product_Radical Ring-Opening Final_Product 1,3-Difunctionalized Product Product_Radical->Final_Product + Nu⁻ / SET Nu Nucleophile (Nu⁻)

Caption: Simplified catalytic cycle for the photoredox-enabled ring-opening of aryl cyclopropanes.

The Decisive Role of Aryl Substituents

In radical cation pathways, the electronic nature of the aryl substituent has a more linear and predictable effect on reactivity. The key step is the initial single-electron transfer from the aryl cyclopropane to the excited photocatalyst.

  • Electron-Donating Groups (e.g., -OCH₃, -N(CH₃)₂): EDGs lower the oxidation potential of the aryl ring, making the initial SET event much more favorable. They also effectively stabilize the resulting radical cation. Consequently, cyclopropanecarbonitriles bearing electron-rich aryl groups are significantly more reactive in these transformations.

  • Electron-Withdrawing Groups (e.g., -CF₃, -CN): EWGs increase the oxidation potential, making the molecule more difficult to oxidize. This disfavors the initial SET and can shut down the reaction entirely. Therefore, substrates with electron-poor aryl rings are often poor candidates for this activation mode.

Comparative Data: Radical/Polar Crossover Cascade

In a cooperative NHC and photoredox-catalyzed cascade reaction, various substituted aryl cyclopropanes were subjected to 1,3-difunctionalization.[6] The yields provide a clear picture of the substituent effects.

Aryl SubstituentReaction Outcome (Yield)Interpretation
4-Benzyloxyphenyl72%EDG facilitates oxidation, high reactivity.
4-Cyclopropylphenyl65%Weak EDG, good reactivity.
4-Biphenyl68%Extended conjugation stabilizes radical cation.
Phenyl59%Baseline reactivity.
4-ChlorophenylNot reported (likely low)EWG disfavors oxidation, low reactivity.

This data strongly supports the proposed mechanism where the ease of oxidation of the aryl ring is the dominant factor controlling reactivity.[6]

Part 3: Experimental Protocols

Protocol 1: Kinetic Monitoring of Nucleophilic Ring-Opening

This protocol describes a general method for determining the second-order rate constants of the reaction between a 2-aryl-1,1-dicyanocyclopropane and a thiophenolate nucleophile using UV-Vis spectrophotometry.

Objective: To quantify the effect of an aryl substituent on the rate of nucleophilic ring-opening.

Materials:

  • Substituted 2-aryl-1,1-dicyanocyclopropane (e.g., 2-(4-methoxyphenyl)-1,1-dicyanocyclopropane)

  • Substituted thiophenol (e.g., 4-methoxythiophenol)

  • Potassium tert-butoxide

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • UV-Vis Spectrophotometer with temperature control (20°C)

Procedure:

  • Preparation of Nucleophile Stock Solution: In a glovebox, prepare a stock solution of the potassium thiophenolate by reacting the corresponding thiophenol with one equivalent of potassium tert-butoxide in anhydrous DMSO.

  • Preparation of Electrophile Solution: Prepare a solution of the aryl-cyclopropanecarbonitrile in anhydrous DMSO.

  • Kinetic Measurement: a. Place the electrophile solution in a cuvette and place it in the spectrophotometer's temperature-controlled cell holder. b. Set the spectrophotometer to monitor the absorbance of the thiophenolate anion at its λ_max. c. Inject a small volume of the nucleophile stock solution into the cuvette to initiate the reaction (ensure pseudo-first-order conditions where [Electrophile] >> [Nucleophile]). d. Immediately begin recording the absorbance over time. The decay of the thiophenolate absorbance follows the progress of the reaction.

  • Data Analysis: a. Plot the natural logarithm of the absorbance (ln(A)) versus time (t). The slope of this line is the pseudo-first-order rate constant (k_obs). b. The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the electrophile: k₂ = k_obs / [Electrophile]. c. Repeat for each aryl-substituted cyclopropane to compare their k₂ values.

Causality: Using pseudo-first-order conditions simplifies the rate law, allowing for a straightforward determination of the rate constant. DMSO is used as it is a polar aprotic solvent that readily dissolves the ionic nucleophile and promotes SN2-type reactions.[1]

Protocol 2: Photoredox-Catalyzed 1,3-Difunctionalization

This protocol outlines a representative procedure for the ring-opening and functionalization of an aryl cyclopropane using visible light.

Objective: To demonstrate the radical-mediated functionalization of an electron-rich aryl-cyclopropanecarbonitrile.

Materials:

  • 2-(4-methoxyphenyl)cyclopropanecarbonitrile (Substrate)

  • Acyl fluoride (e.g., benzoyl fluoride) as a coupling partner

  • N-Heterocyclic Carbene (NHC) precursor

  • Organic photocatalyst (e.g., 4CzIPN)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous solvent (e.g., Dioxane)

  • Blue LED light source

Procedure:

  • Reaction Setup: To an oven-dried vial, add the aryl cyclopropane (1.0 equiv.), acyl fluoride (1.2 equiv.), NHC precursor (20 mol%), photocatalyst (2 mol%), and Cs₂CO₃ (1.5 equiv.).

  • Degassing: Evacuate and backfill the vial with an inert atmosphere (e.g., Argon) three times. Add anhydrous, degassed dioxane via syringe.

  • Irradiation: Place the vial near a blue LED light source and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup and Purification: Upon completion, quench the reaction, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.

Causality: The photocatalyst is essential for absorbing visible light and initiating the SET process.[6] The inert atmosphere is critical because oxygen can quench the excited state of the photocatalyst or react with radical intermediates, inhibiting the desired reaction. The base is required for the in situ generation of the active NHC catalyst from its precursor.[6]

Conclusion

The reactivity of cyclopropanecarbonitriles is profoundly influenced by the electronic nature of an appended aryl substituent, but the effect is highly dependent on the reaction mechanism.

  • In polar nucleophilic ring-opening reactions , aryl groups universally accelerate the reaction compared to unsubstituted analogues. The effect follows a parabolic Hammett relationship , where both strong electron-donating and electron-withdrawing groups enhance the reaction rate through different modes of transition state stabilization.[1][2][3]

  • In radical-mediated ring-opening reactions initiated by photoredox catalysis, the trend is more linear. Electron-donating groups are strongly activating as they lower the substrate's oxidation potential, facilitating the key single-electron transfer step. Conversely, electron-withdrawing groups are deactivating .[6]

This dual reactivity makes aryl-substituted cyclopropanecarbonitriles exceptionally versatile building blocks. By selecting the appropriate aryl substituent and reaction conditions (nucleophilic vs. radical), researchers can precisely control the activation and functionalization of the cyclopropane ring, enabling the strategic synthesis of complex target molecules.

References

X-ray crystallography of 1-(3-Methoxyphenyl)cyclopropanecarbonitrile derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Elucidation of 1-(3-Methoxyphenyl)cyclopropanecarbonitrile Derivatives: A Comparative Analysis

In the landscape of modern drug discovery, the precise understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins structure-activity relationship (SAR) studies, guides lead optimization, and ultimately enables the rational design of safer and more efficacious therapeutics.[1][2][3] The 1-phenylcyclopropanecarbonitrile scaffold is a key pharmacophore whose derivatives are explored for various therapeutic targets. The rigidity and unique electronic properties of the cyclopropane ring offer significant advantages in medicinal chemistry, including enhanced metabolic stability and the ability to lock molecules into bioactive conformations.

This guide provides a comprehensive comparison of X-ray crystallography as the definitive method for the structural elucidation of this compound and its derivatives. While a publicly available crystal structure for the parent compound is not available, we will use the closely related structure of 4-(3-methoxyphenoxy)phthalonitrile , which contains the critical 3-methoxyphenyl moiety, as a case study to illustrate the principles and data outputs.[4] We will compare the depth of information provided by crystallography with alternative analytical techniques and provide a detailed, field-proven protocol for obtaining a high-resolution crystal structure.

The Gold Standard: Why X-ray Crystallography is Definitive

Single-crystal X-ray diffraction (scXRD) stands as the unequivocal "gold standard" for determining the atomic structure of small molecules.[5] Its power lies in its ability to provide a precise and unambiguous 3D map of electron density, from which atomic positions, bond lengths, bond angles, and absolute stereochemistry can be determined with exceptional accuracy.[3][6] For a molecule like this compound, crystallography can definitively answer critical questions that other techniques can only infer:

  • Conformational Analysis: What is the precise torsion angle between the phenyl and cyclopropane rings in the solid state?

  • Intermolecular Interactions: How do molecules pack in the crystal lattice? Are there key hydrogen bonds or π-stacking interactions that could inform formulation or polymorph screening?

  • Absolute Stereochemistry: In the case of chiral derivatives, which enantiomer is present?

A Comparative Overview of Analytical Techniques

While crystallography is definitive, a multi-technique approach is often employed in pharmaceutical development. Each method provides unique and complementary information.

TechniqueInformation ProvidedStrengthsLimitations for this Scaffold
Single-Crystal X-ray Diffraction Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing.Unambiguous, high-resolution structural data.[2]Requires a suitable single crystal, which can be difficult to grow.[7] Provides solid-state conformation only.
NMR Spectroscopy Connectivity, chemical environment of atoms, solution-state conformation (via NOE).Non-destructive, excellent for determining chemical connectivity and solution dynamics.[8]Cannot determine absolute stereochemistry or provide precise bond lengths/angles. Inferences about conformation are indirect.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns.[9][10]Extremely high sensitivity, crucial for identification and impurity profiling.[9]Provides no information on 3D structure, stereochemistry, or atomic connectivity.
Computational Modeling (e.g., DFT) Predicted low-energy conformations, electronic properties.Can explore conformational landscapes and predict structures without experimental material.[5]Predictions require experimental validation; accuracy depends heavily on the chosen computational level.[5]

Case Study: Crystallographic Data of a 3-Methoxyphenyl Derivative

The crystal structure of 4-(3-methoxyphenoxy)phthalonitrile provides an excellent proxy to understand the type of data generated for a derivative of our topic compound.[4]

Parameter4-(3-methoxyphenoxy)phthalonitrile[4]
Chemical Formula C₁₅H₁₀N₂O₂
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions a = 11.23 Å, b = 5.67 Å, c = 19.82 Å
Dihedral Angle (Phenoxy-Phthalonitrile) 83.84°
Key Torsion Angle (C15-O2-C3-C2) 1.32°
Key Interactions π-π stacking, weak H···O contacts

Data synthesized from the findings in Acta Crystallographica Section E.[4]

This data reveals a significant twist between the two aromatic rings and a near-planar arrangement of the methoxy group relative to its attached phenyl ring.[4] The packing is dominated by π-π stacking and other weak contacts, demonstrating how crystallography elucidates the forces governing the solid-state assembly.[4]

Experimental Protocol: From Synthesis to Structure

This section outlines a robust, step-by-step workflow for the X-ray crystallographic analysis of a this compound derivative. The causality behind each step is explained to provide a deeper understanding of the process.

Step 1: Crystal Growth (The Art of Crystallization)

The most critical and often most challenging step is growing a single crystal of sufficient size (>0.1 mm) and quality.[7]

  • Rationale: Slow, controlled precipitation from a supersaturated solution allows molecules to self-assemble into a highly ordered, repeating lattice. Rapid precipitation leads to amorphous powder or poorly ordered microcrystals.

  • Protocol (Vapor Diffusion):

    • Solubility Screening: Determine the compound's solubility in a range of solvents (e.g., acetone, ethyl acetate, methanol, dichloromethane, hexane). Identify a "good" solvent in which the compound is readily soluble and a "poor" solvent in which it is sparingly soluble. The two solvents must be miscible.[11]

    • Setup: Dissolve 2-5 mg of the purified compound in 0.5 mL of the "good" solvent (e.g., dichloromethane) in a small, open vial.

    • Diffusion: Place this inner vial inside a larger, sealed jar containing 2-3 mL of the "poor" solvent (e.g., hexane).[11]

    • Incubation: Seal the jar and leave it undisturbed in a vibration-free location. The more volatile "good" solvent will slowly evaporate from the inner vial and mix with the "poor" solvent in the outer jar, while the "poor" solvent vapor slowly diffuses into the inner vial. This gradually decreases the solubility of the compound, driving slow crystallization over several days to weeks.

Step 2: Data Collection
  • Rationale: A monochromatic X-ray beam is diffracted by the electron clouds of the atoms in the crystal. By rotating the crystal and collecting thousands of diffraction spots (reflections), a complete 3D diffraction pattern can be recorded.[12]

  • Protocol:

    • Crystal Mounting: Using a microscope, select a clear, well-formed crystal with sharp edges. Mount it on a cryoloop, which is then affixed to a goniometer head.

    • Cryo-cooling: Flash-cool the crystal to 100 K in a stream of liquid nitrogen. This is crucial to minimize thermal vibrations and prevent radiation damage from the intense X-ray beam.

    • Data Collection: Mount the goniometer on the diffractometer. A modern instrument will automatically center the crystal in the X-ray beam. A series of diffraction images are collected as the crystal is rotated through a range of angles.[7]

Step 3: Structure Solution and Refinement
  • Rationale: The collected diffraction data (intensities and positions of spots) is mathematically converted into a map of electron density using a Fourier transform. This map is then interpreted to build and refine the atomic model.

  • Protocol (using software like Olex2 or SHELX):

    • Unit Cell Determination & Data Integration: The software first determines the unit cell parameters and space group from the diffraction pattern. It then integrates the intensities of all collected reflections.

    • Structure Solution: Ab initio or "direct methods" are used to solve the phase problem and generate an initial electron density map.

    • Model Building: The crystallographer identifies atoms within the electron density map and builds an initial molecular model.

    • Refinement: The model is refined against the experimental data using a least-squares algorithm. This process adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated diffraction pattern from the model and the observed experimental pattern. The quality of the final structure is assessed using metrics like the R1 factor (ideally <5% for a good small-molecule structure).[6]

Visualizing the Workflow

The journey from a powdered sample to a refined 3D structure can be visualized as a linear process with critical decision points.

G cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Structure Determination Compound Purified Compound (Powder) Crystal Single Crystal (>0.1 mm) Compound->Crystal Crystal Growth (e.g., Vapor Diffusion) Mounted Mounted & Cryo-cooled Crystal (100 K) Crystal->Mounted Mount on Goniometer Diffraction Diffraction Data (Reflection Intensities) Mounted->Diffraction X-ray Diffractometer DensityMap Electron Density Map Diffraction->DensityMap Structure Solution (Phase Problem) Final Refined 3D Structure (CIF File) DensityMap->Final Model Building & Least-Squares Refinement

Caption: The X-ray crystallography workflow.

Molecular Structure and Interactions

A key output is the visualization of the molecule and its interactions within the crystal lattice, which can reveal important structural features.

G Illustrative Interactions of a Substituted Phenylcyclopropane cluster_0 mol1 Molecule A mol2 Molecule B mol1->mol2 π-π Stacking (Phenyl Rings) mol3 Molecule C mol2->mol3 C-H···N Interaction (Cyclopropane H to Nitrile N)

References

biological activity comparison of 1-(3-Methoxyphenyl)cyclopropanecarbonitrile analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Biological Activity of 1-(3-Methoxyphenyl)cyclopropanecarbonitrile Analogs

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of structurally related compounds is paramount. This guide provides an in-depth technical comparison of this compound analogs, focusing on their antimicrobial and antifungal properties. While direct comparative studies on the nitrile series are limited in publicly available literature, this guide synthesizes data from closely related amide derivatives and discusses the broader principles of their structure-activity relationships (SAR).

Introduction to Aryl Cyclopropanecarbonitriles

The cyclopropane ring is a unique structural motif in medicinal chemistry, prized for its conformational rigidity and metabolic stability.[1] When incorporated into a molecule, it can enhance binding affinity to biological targets and improve pharmacokinetic properties.[2] The combination of a cyclopropane ring with an aryl group and a nitrile moiety creates a scaffold with diverse biological potential, including applications as enzyme inhibitors and antimicrobial agents.[1][3] The nitrile group, in particular, can participate in hydrogen bonding and other key interactions within a biological target's active site.[4]

The subject of this guide, this compound, and its analogs are of interest for their potential therapeutic applications. The position of the methoxy group on the phenyl ring, as well as other substitutions, can significantly influence the compound's biological activity.

Comparative Analysis of Biological Activity

While specific data on this compound is scarce, a study on a series of cyclopropane-containing amide derivatives offers valuable insights into the structure-activity relationships that are likely to influence the biological activity of the corresponding nitrile analogs.[3][4] The primary biological activities explored for this class of compounds are antimicrobial and antifungal.

Antimicrobial and Antifungal Activity

A key study investigated a series of amide derivatives of cyclopropane, including analogs with methoxyphenyl substitutions, against a panel of bacterial and fungal pathogens.[3][4] The minimum inhibitory concentration required to inhibit 80% of microbial growth (MIC80) was determined for each compound.

Key Observations from Amide Analogs:

  • Influence of Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring significantly impact antimicrobial and antifungal activity.

  • Superiority of Aryl Amides: In general, aryl amide derivatives demonstrated greater antibacterial activity compared to fatty amides.[4]

  • Antifungal Potency: Several cyclopropane derivatives exhibited promising antifungal activity against Candida albicans, with some compounds showing an MIC80 of 16 μg/mL.[3][4]

  • Potential Antifungal Target: Molecular docking studies suggest that these compounds may exert their antifungal effect by binding to the CYP51 protein, a key enzyme in fungal ergosterol biosynthesis.[3][4]

The following table summarizes the antimicrobial and antifungal activity of selected cyclopropane amide derivatives, providing a basis for understanding the potential activity of related nitrile compounds.

Table 1: Antimicrobial and Antifungal Activity of Selected Cyclopropane Amide Analogs [3][4]

Compound IDPhenyl Ring SubstitutionAmide MoietyS. aureus (MIC80 µg/mL)E. coli (MIC80 µg/mL)C. albicans (MIC80 µg/mL)
F5 2-BromophenylCyclopropylamine6412832
F8 2-BromophenylPiperazine>128>12816
F9 2-Bromophenyl2-Aminothiazole323264
F22 4-Methoxyphenylp-Toluidine>128>12864
F24 4-Methoxyphenyl2-Aminothiazole>128>12816
F42 4-Fluorophenyl2-Aminothiazole>128>12816
Ciprofloxacin --22-
Fluconazole ----2

Note: The data presented is for cyclopropanecarboxamide derivatives, not cyclopropanecarbonitriles. However, it provides the best available insight into the SAR of this compound class.

Structure-Activity Relationship (SAR) Insights

Based on the available data for related compounds, we can infer the following SAR principles for this compound and its analogs:

  • Role of the Phenyl Ring: The electronic and steric properties of substituents on the phenyl ring are critical for activity. The methoxy group at the 3-position in the parent compound likely influences its binding to target enzymes through specific electronic interactions.

  • Impact of the Methoxy Group Position: Shifting the methoxy group to the 4-position, as seen in some of the amide analogs, can alter the activity profile. This highlights the importance of the substitution pattern on the aromatic ring for target engagement.

  • Bioisosteric Replacements: The nitrile group in this compound is a key functional group. Replacing it with an amide, as in the studied analogs, demonstrates that the core cyclopropane-phenyl scaffold can tolerate different functionalities while retaining biological activity. This opens avenues for further chemical modifications to optimize potency and selectivity.

Experimental Protocols

To enable researchers to conduct their own comparative studies, the following is a detailed, step-by-step methodology for a key experiment in this field.

In Vitro Antimicrobial Susceptibility Testing (Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[3]

Materials:

  • Test compounds

  • Bacterial and/or fungal strains

  • Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Inoculum:

    • Culture the microbial strains overnight in the appropriate growth medium.

    • Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in the growth medium to achieve a range of desired concentrations.

  • Inoculation of Microtiter Plates:

    • Add 100 µL of each compound dilution to the wells of a 96-well plate.

    • Add 100 µL of the prepared inoculum to each well.

    • Include positive controls (microbe with no compound) and negative controls (medium only).

  • Incubation:

    • Incubate the plates at the optimal growth temperature for the specific microbe (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC:

    • After incubation, measure the optical density (OD) of each well using a plate reader at a suitable wavelength (e.g., 600 nm).

    • The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the microbe (typically defined as an 80% or greater reduction in OD compared to the positive control).

Visualizing Experimental Workflow

The following diagram illustrates the workflow for in vitro antimicrobial susceptibility testing.

G cluster_assay Assay cluster_analysis Data Analysis Inoculum Prepare Microbial Inoculum Plate Inoculate 96-Well Plate Inoculum->Plate Compounds Prepare Serial Dilutions of Test Compounds Compounds->Plate Incubate Incubate at Optimal Temperature Plate->Incubate Read Measure Optical Density Incubate->Read MIC Determine MIC Value Read->MIC

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(3-Methoxyphenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of 1-(3-Methoxyphenyl)cyclopropanecarbonitrile, ensuring the safety of laboratory personnel and compliance with regulatory standards. As a Senior Application Scientist, this document is structured to provide not just procedural instructions, but also the scientific rationale behind these recommendations, fostering a deep understanding of safe laboratory practices.

Hazard Identification and Risk Assessment

Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed.[3]

  • Skin Irritation: Causes skin irritation.[1][3]

  • Eye Irritation: Causes serious eye irritation.[1][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][3]

Regulatory Considerations: Under the Resource Conservation and Recovery Act (RCRA), chemical waste must be evaluated for hazardous characteristics, including ignitability, corrosivity, reactivity, and toxicity.[1][4][5] Due to its aromatic and nitrile functionalities, this compound waste is likely to be classified as hazardous. Aromatic compounds are often subject to specific disposal regulations due to their potential environmental persistence.[6][7]

Personal Protective Equipment (PPE) and Spill Management

Adherence to proper PPE protocols is the first line of defense against chemical exposure.

Mandatory PPE:

  • Eye Protection: Chemical safety goggles are required.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) must be worn.

  • Body Protection: A laboratory coat is mandatory.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

Spill Response: In the event of a spill, evacuate the immediate area and ensure adequate ventilation. Absorb the spill with an inert material, such as vermiculite or sand.[1] Collect the absorbed material into a designated, labeled hazardous waste container. Do not allow the chemical to enter drains or waterways.

Waste Segregation and Container Management

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.

Waste Stream Classification: this compound waste should be classified as non-halogenated organic solvent waste .[8] It must not be mixed with halogenated solvents, strong acids, bases, or oxidizers.[8][9]

Container Requirements:

  • Use a designated, leak-proof, and clearly labeled hazardous waste container.[3]

  • The container must be compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • The label must include the full chemical name, "this compound," and the appropriate hazard warnings (e.g., "Toxic," "Irritant").[1][9]

  • Keep the container closed when not in use and store it in a designated, well-ventilated hazardous waste accumulation area.[1]

Waste Stream Container Type Labeling Requirements Incompatible Materials
This compound (solid or liquid)HDPE or Glass"Hazardous Waste," Chemical Name, Hazard Pictograms (Toxic, Irritant)Halogenated Solvents, Strong Acids, Strong Bases, Oxidizers
Contaminated Labware (e.g., gloves, absorbent pads)Lined, Puncture-Resistant Container"Hazardous Waste," "Solid Lab Waste," Contaminant NameSharps, Liquids
Approved Disposal Procedures

The recommended and most common method for the disposal of this compound is through a licensed hazardous waste disposal facility. The primary disposal route for this type of organic compound is incineration .[3][10]

Incineration: High-temperature incineration in a permitted hazardous waste incinerator is the preferred method. This process destroys the organic molecule, converting it primarily to carbon dioxide, water, and nitrogen oxides. Open burning of aromatic compounds is strictly prohibited due to the potential for incomplete combustion and the release of toxic byproducts.[10]

Chemical Treatment (for specialized facilities): While not a standard laboratory procedure, chemical treatment methods can be employed by specialized waste disposal facilities.

  • Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and an ammonium salt.[11][12][13] This process would need to be carried out by trained professionals in a controlled environment, as it involves heating with corrosive reagents. The resulting products would still require proper disposal.

  • Oxidation: Advanced oxidation processes, such as treatment with Fenton's reagent, can be used to break down aromatic compounds.[10] This is a highly exothermic reaction and is not suitable for on-site laboratory disposal.

Diagram: Disposal Decision Workflow

DisposalWorkflow cluster_prep Preparation & Segregation cluster_disposal Disposal Route Start Waste Generated: This compound PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Segregate Segregate as Non-Halogenated Organic Waste PPE->Segregate Container Use Labeled, Compatible Hazardous Waste Container Segregate->Container LicensedVendor Arrange for Pickup by Licensed Hazardous Waste Vendor Container->LicensedVendor Incineration High-Temperature Incineration at Permitted Facility LicensedVendor->Incineration End Compliant Disposal Incineration->End

Caption: Decision workflow for the safe disposal of this compound.

The Science Behind Safe Disposal

Understanding the chemical properties of this compound is key to appreciating the importance of these disposal procedures.

  • Aromatic Ring: The methoxyphenyl group makes this an aromatic compound. Aromatic compounds can be persistent in the environment and may have toxic effects, necessitating their destruction via methods like high-temperature incineration.[6][7]

  • Nitrile Group (-C≡N): The nitrile group is a key functional group. Upon heating, some nitriles can release toxic fumes, including hydrogen cyanide or nitrogen oxides, reinforcing the need for controlled, high-temperature incineration.[6] While hydrolysis can convert the nitrile to a carboxylic acid, this requires harsh conditions and generates secondary waste streams that also require proper disposal.[11][12]

  • Cyclopropane Ring: The cyclopropane ring is a strained three-membered ring. While generally stable, strained rings can exhibit unique reactivity. However, studies on cyclopropane derivatives suggest a low reactivity towards free radicals, which are involved in some degradation pathways.[14] Isomerization can occur at very high temperatures, which would be addressed during incineration.

By adhering to these scientifically grounded procedures, you contribute to a safer laboratory environment and the protection of our ecosystem. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.

References

Essential Safety and Logistical Information for Handling 1-(3-Methoxyphenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of 1-(3-Methoxyphenyl)cyclopropanecarbonitrile. As a trusted partner in your research, we aim to deliver value beyond the product itself by ensuring you have the critical information to maintain a safe and efficient laboratory environment. The following procedures are grounded in established safety principles and an understanding of the potential hazards associated with aromatic nitrile compounds.

Understanding the Hazard Landscape

Compounds such as 1-(3-Methoxyphenyl)cyclopentanecarbonitrile and (3-Methoxyphenyl)acetonitrile are classified as harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation[1][2]. The nitrile functional group, in particular, is a key focus for safe handling protocols due to the potential for the release of cyanide within the body[3][4]. Therefore, all handling procedures must be executed with the assumption that this compound possesses similar toxicological properties.

Anticipated Hazards:

  • Acute Toxicity: Potential for harm if swallowed, inhaled, or absorbed through the skin.

  • Irritation: May cause significant irritation to the skin, eyes, and respiratory tract[1][2].

  • Environmental Hazard: As with many synthetic organic compounds, it should not be released into the environment[5].

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is mandatory to mitigate the risks of exposure. The selection of appropriate PPE is based on a thorough risk assessment of the procedures to be performed.

PPE CategoryRecommendationRationale
Hand Protection Double-gloving with nitrile gloves is the minimum requirement. For extended operations or larger quantities, consider a more robust glove such as neoprene.Nitrile gloves offer good resistance to a variety of chemicals and are a standard for laboratory use[6][7]. Double-gloving provides an additional barrier in case of a breach in the outer glove.
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn over goggles when there is a risk of splashing.Protects the eyes and face from accidental splashes of the chemical[6].
Body Protection A full-length, buttoned laboratory coat. For procedures with a higher risk of splashes, a chemically resistant apron is also recommended.Prevents contamination of personal clothing and skin.
Respiratory Protection All work should be conducted within a certified chemical fume hood.A fume hood is the primary engineering control to prevent the inhalation of any potentially harmful vapors or aerosols[2].

Operational Plan: From Receipt to Use

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[2][5]. The container should be kept tightly sealed.

Experimental Workflow

The following diagram outlines the key stages of a typical experimental workflow and the corresponding safety measures.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather Materials prep_fume_hood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh handling_dissolve Dissolve/React in Fume Hood handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Glassware & Surfaces handling_dissolve->cleanup_decontaminate cleanup_waste Segregate & Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff & Dispose of PPE Correctly cleanup_waste->cleanup_ppe

Figure 1. A generalized workflow for the safe handling of this compound.

Step-by-Step Handling Procedures

Donning PPE:

  • Put on a lab coat and ensure it is fully buttoned.

  • Put on the inner pair of nitrile gloves.

  • Put on chemical safety goggles.

  • If a splash risk exists, put on a face shield.

  • Put on the outer pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Weighing and Transferring:

  • Perform all weighing and transfer operations within a certified chemical fume hood.

  • Use a disposable weighing boat or paper.

  • Carefully transfer the desired amount of the compound using a clean spatula.

  • Close the primary container immediately after use.

  • Clean any residual powder from the spatula before removing it from the fume hood.

Doffing PPE:

  • Remove the outer pair of gloves first, peeling them off without touching the outer surface with your bare hands.

  • Remove the face shield (if used) and lab coat.

  • Remove the safety goggles.

  • Remove the inner pair of gloves.

  • Wash your hands thoroughly with soap and water.

Spill and Emergency Plan

Small Spills (within a fume hood):

  • Alert personnel in the immediate vicinity.

  • Wear appropriate PPE.

  • Absorb the spill with an inert material (e.g., vermiculite, sand).

  • Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

Large Spills (outside a fume hood):

  • Evacuate the immediate area.

  • Alert your institution's environmental health and safety (EHS) department.

  • Prevent entry into the contaminated area.

  • Provide the EHS response team with the Safety Data Sheet for a similar compound.

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention[2][5].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2][5].

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention[5].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[2].

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: Contaminated gloves, weighing paper, and absorbent materials should be collected in a clearly labeled, sealed, and chemically compatible hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container.

All waste must be disposed of through your institution's EHS-approved hazardous waste management program.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.